Cimiracemoside C
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17-,18+,19-,20+,21+,22+,23+,24-,25-,26+,27+,28-,31-,32-,33-,34+,35+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPYUWOBZFGKAI-BKJHYQRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)C)O2)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256925-92-5 | |
| Record name | Cimiracemoside C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256925925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CIMIRACEMOSIDE C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DC28J6R1K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Cimiracemoside C: Natural Sources, Discovery, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimiracemoside C, a cycloartane triterpene glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of metabolic disorders. This technical guide provides a comprehensive overview of this compound, detailing its natural sources, the history of its discovery, its physicochemical properties, and its notable biological activity as an activator of AMP-activated protein kinase (AMPK). This document includes detailed experimental protocols for its isolation and analysis, quantitative data, and a visual representation of its known signaling pathway to serve as a valuable resource for researchers and drug development professionals.
Introduction
This compound is a complex natural product belonging to the family of cycloartane triterpene glycosides. These compounds are characterized by a tetracyclic triterpenoid core with a distinctive cyclopropane ring. The therapeutic potential of many plants is often attributed to the presence of these glycosides. This compound, in particular, has been identified as a bioactive constituent of several medicinal plants and is the subject of ongoing research to elucidate its full pharmacological profile.
Discovery and Natural Sources
This compound was first reported in the year 2000 by Shao and colleagues in the Journal of Natural Products. In this seminal paper, a series of eight new triterpene glycosides, named cimiracemosides A-H, were isolated from the rhizome extracts of black cohosh (Actaea racemosa, formerly Cimicifuga racemosa).
The primary natural sources of this compound are plants belonging to the genus Actaea (formerly Cimicifuga) in the family Ranunculaceae. These perennial herbaceous plants are native to temperate regions of the Northern Hemisphere.
Key Natural Sources of this compound:
-
Actaea racemosa (Black Cohosh): This is the most well-documented source of this compound. The rhizomes and roots of black cohosh are widely used in traditional and modern herbal medicine, particularly for the management of menopausal symptoms.
-
Actaea dahurica : This species, found in East Asia, is also a known source of this compound.
-
Actaea elata : Another species reported to contain this compound.
The concentration of this compound and other triterpene glycosides can vary depending on the plant's geographic location, harvest time, and the specific extraction methods used.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₅H₅₆O₉ | |
| Molecular Weight | 620.8 g/mol | |
| CAS Number | 256925-92-5 | |
| Appearance | White powder | N/A |
| Solubility | Soluble in methanol, ethanol, DMSO | N/A |
| Synonyms | Cimicifugoside M |
Biological Activity: AMPK Activation
One of the most significant biological activities of this compound is its ability to activate AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways. Activation of AMPK can lead to a range of beneficial metabolic effects, including increased glucose uptake and fatty acid oxidation, and decreased gluconeogenesis and lipid synthesis.
The activation of AMPK by this compound suggests its potential as a therapeutic agent for metabolic disorders such as type 2 diabetes and obesity. Research has shown that extracts of Cimicifuga racemosa containing this compound can improve insulin sensitivity and reduce plasma glucose levels in animal models.
AMPK Signaling Pathway
The diagram below illustrates the AMPK signaling pathway, highlighting the central role of AMPK and its downstream effectors. This compound is believed to promote the phosphorylation of AMPK, leading to its activation.
Caption: AMPK signaling pathway activated by this compound.
Experimental Protocols
Isolation and Purification of this compound from Actaea racemosa
The following protocol is a generalized procedure based on methodologies reported in the literature for the isolation of triterpene glycosides from Actaea racemosa.
Workflow for Isolation and Purification:
Caption: General workflow for isolating this compound.
Detailed Protocol:
-
Extraction:
-
Air-dried and powdered rhizomes of Actaea racemosa are extracted with methanol at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically.
-
The combined methanol extracts are filtered and concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol.
-
The n-butanol fraction, which is typically enriched with triterpene glycosides, is collected and concentrated.
-
-
Column Chromatography:
-
The n-butanol fraction is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of chloroform and methanol, with the polarity gradually increasing.
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
The semi-purified fractions are further purified by preparative reversed-phase HPLC (e.g., using a C18 column).
-
A gradient of acetonitrile and water is commonly used as the mobile phase.
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
-
Structural Elucidation:
-
The purified this compound is subjected to spectroscopic analysis to confirm its structure.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC), are used to determine the connectivity of atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.
-
AMPK Activation Assay
The following is a representative protocol for assessing the activation of AMPK in a cell-based assay.
Workflow for AMPK Activation Assay:
Caption: Workflow for a cell-based AMPK activation assay.
Detailed Protocol:
-
Cell Culture:
-
Mouse C2C12 myoblasts are cultured in a suitable growth medium (e.g., DMEM with 10% fetal bovine serum).
-
Cells are seeded in multi-well plates and allowed to differentiate into myotubes.
-
-
Treatment:
-
Differentiated myotubes are treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specified time (e.g., 1-2 hours).
-
A vehicle control (DMSO alone) and a positive control (e.g., AICAR, a known AMPK activator) are included.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of AMPK (p-AMPK, specifically targeting Thr172).
-
The membrane is then stripped and re-probed with a primary antibody that recognizes total AMPK, which serves as a loading control.
-
-
Detection and Quantification:
-
The primary antibodies are detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which generates a chemiluminescent signal.
-
The signal is captured using an imaging system, and the band intensities are quantified.
-
The ratio of p-AMPK to total AMPK is calculated to determine the extent of AMPK activation.
-
Conclusion
This compound is a promising natural product with well-defined origins and significant biological activity. Its ability to activate the AMPK signaling pathway positions it as a lead compound for the development of novel therapeutics for metabolic diseases. The information and protocols provided in this technical guide are intended to facilitate further research into the pharmacological properties and potential clinical applications of this compound. As our understanding of the intricate roles of natural products in human health continues to grow, compounds like this compound will undoubtedly remain at the forefront of scientific investigation.
Cimiracemoside C: A Technical Guide to its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimiracemoside C, a cycloartane triterpenoid glycoside isolated from plants of the Cimicifuga (Actaea) genus, has emerged as a molecule of interest for its potential therapeutic applications, particularly in the context of metabolic diseases. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, with a focus on its mechanism of action related to the activation of AMP-activated protein kinase (AMPK). This document synthesizes available data on its effects on cellular metabolism, presents relevant experimental methodologies, and illustrates the key signaling pathways involved.
Introduction
This compound is a naturally occurring compound found in the rhizomes of Cimicifuga racemosa (black cohosh), a plant with a history of use in traditional medicine.[1][2] Structurally, it is a triterpene glycoside. The primary pharmacological interest in this compound lies in its potential as an anti-diabetic agent, a property attributed to its ability to activate AMP-activated protein kinase (AMPK).[1][2] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for its handling, formulation, and in vitro/in vivo testing.
| Property | Value | Source |
| Molecular Formula | C₃₅H₅₆O₉ | PubChem |
| Molecular Weight | 620.8 g/mol | PubChem |
| CAS Number | 256925-92-5 | PubChem |
| Synonyms | Cimicifugoside M | PubChem |
Pharmacological Properties and Mechanism of Action
The principal pharmacological effect of this compound identified to date is the activation of AMP-activated protein kinase (AMPK).[1][2] AMPK activation is a key therapeutic target for the management of type 2 diabetes and other metabolic disorders.
AMPK Activation
-
Experimental Workflow for AMPK Activation Assay
The following diagram illustrates a typical workflow for assessing AMPK activation in a cell-based assay.
Figure 1. Workflow for AMPK Activation Assay.
Stimulation of Glucose Uptake
Activation of AMPK in skeletal muscle is known to stimulate glucose uptake, a key mechanism for lowering blood glucose levels. While direct evidence for this compound is limited, the demonstrated AMPK activation by Cimicifuga racemosa extracts suggests a similar downstream effect.
-
Signaling Pathway: AMPK-Mediated Glucose Uptake
The following diagram illustrates the signaling cascade from AMPK activation to glucose uptake in muscle cells.
Figure 2. this compound and AMPK-Mediated Glucose Uptake.
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. However, based on standard methodologies for assessing AMPK activation and glucose uptake, the following protocols can be adapted.
Cell Culture and Differentiation
-
Cell Line: L6 or C2C12 myoblasts are commonly used for in vitro studies of glucose metabolism in skeletal muscle.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation: To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum once the myoblasts reach approximately 80-90% confluency. The cells are maintained in differentiation medium for 4-7 days.
AMPK Phosphorylation Assay (HTRF)
This protocol is based on a homogeneous time-resolved fluorescence (HTRF) assay, which offers a high-throughput alternative to Western blotting.
-
Cell Treatment: Differentiated myotubes are serum-starved for 2-4 hours before treatment with various concentrations of this compound for a specified time (e.g., 30 minutes to 2 hours).
-
Cell Lysis: The cells are lysed using a lysis buffer provided with the HTRF assay kit.
-
Assay Procedure: The cell lysate is transferred to a microplate, and the HTRF antibodies (anti-total AMPK and anti-phospho-AMPK labeled with donor and acceptor fluorophores) are added.
-
Signal Detection: After incubation, the fluorescence is read on a compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated and used to determine the level of AMPK phosphorylation.
2-Deoxyglucose Uptake Assay
This assay measures the rate of glucose transport into cells using a radiolabeled glucose analog, 2-deoxy-D-[³H]glucose.
-
Cell Treatment: Differentiated myotubes are treated with this compound as described for the AMPK assay.
-
Glucose Starvation: The cells are washed and incubated in a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer) for 30-60 minutes.
-
Glucose Uptake: The buffer is replaced with a solution containing 2-deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose. The cells are incubated for a short period (e.g., 5-10 minutes).
-
Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the radioactivity in the lysate is measured using a scintillation counter.
-
Data Analysis: The amount of 2-deoxy-D-[³H]glucose taken up by the cells is normalized to the total protein content.
Pharmacokinetics
Currently, there is a lack of publicly available pharmacokinetic data for this compound, including information on its absorption, distribution, metabolism, and excretion (ADME). Further research is required to characterize the pharmacokinetic profile of this compound to support its development as a therapeutic agent.
Conclusion and Future Directions
This compound is a promising natural product with the potential for development as an anti-diabetic agent through its activation of the AMPK signaling pathway. The available evidence, primarily from studies on extracts containing this compound, suggests that it can modulate cellular metabolism in a manner that would be beneficial for the treatment of metabolic diseases.
However, to advance the development of this compound, further research is critically needed in the following areas:
-
Quantitative in vitro studies: Dose-response studies to determine the EC₅₀ of this compound for AMPK activation and glucose uptake in relevant cell models.
-
In vivo efficacy studies: Evaluation of the anti-hyperglycemic effects of purified this compound in animal models of diabetes and insulin resistance.
-
Pharmacokinetic profiling: Comprehensive ADME studies to understand the bioavailability and disposition of this compound.
-
Toxicology studies: Assessment of the safety profile of this compound.
Addressing these knowledge gaps will be essential to fully elucidate the therapeutic potential of this compound and to guide its future development as a novel pharmacological agent.
References
Cimiracemoside C: A Potential Modulator of Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: The following information is based on available research on extracts containing Cimiracemoside C and compounds with similar mechanisms of action. Direct experimental evidence on the effects of isolated this compound on metabolic disorders is currently limited. The proposed mechanisms and effects should be considered within this context.
Introduction
Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, represent a growing global health crisis. A key regulator of cellular energy homeostasis is the AMP-activated protein kinase (AMPK), making it a prime therapeutic target for these conditions. This compound, a triterpenoid glycoside found in plants of the Cimicifuga species, is emerging as a compound of interest due to the metabolic effects observed with extracts containing it. This technical guide provides a comprehensive overview of the potential role of this compound in metabolic regulation, drawing from studies on Cimicifuga racemosa extracts and analogous compounds to elucidate its putative mechanisms of action.
Potential Role in Metabolic Regulation: Insights from Cimicifuga racemosa Extracts
Research on a standardized extract of Cimicifuga racemosa, known as Ze 450, has demonstrated its ability to activate AMPK in a variety of cell types relevant to metabolic regulation. This activation is associated with beneficial metabolic effects, suggesting that constituents of the extract, such as this compound, may contribute to these actions.
In Vitro Effects of Cimicifuga racemosa Extract (Ze 450)
Studies have shown that Ze 450 induces the phosphorylation and activation of AMPK in several key metabolic cell lines.
| Cell Line | Tissue of Origin | Observed Effects of Ze 450 Extract | Putative Role of this compound |
| C2C12 | Muscle | - Increased AMPK phosphorylation- Enhanced glucose uptake- Reduced mitochondrial respiration | May contribute to improved glucose disposal and energy expenditure in skeletal muscle. |
| HepG2 | Liver | - Increased AMPK phosphorylation | May play a role in regulating hepatic glucose production and lipid metabolism. |
| 3T3-L1 | Adipose | - Increased AMPK phosphorylation | Could potentially influence adipogenesis and lipolysis. |
| HT22 | Neuronal | - Increased AMPK phosphorylation | Suggests a broader role in cellular energy sensing beyond classical metabolic tissues. |
Proposed Signaling Pathways
Based on the activation of AMPK by Cimicifuga racemosa extract and studies on analogous compounds like Schisandrin C, a potential signaling pathway for this compound in muscle cells can be proposed.
AMPK-Mediated Glucose Uptake in Skeletal Muscle
This compound may enhance glucose uptake in skeletal muscle through the activation of the AMPK signaling cascade. This pathway is critical for insulin-independent glucose disposal.
Regulation of Adipogenesis
Natural compounds that activate AMPK often exhibit inhibitory effects on adipogenesis, the formation of fat cells. This is typically achieved by downregulating key adipogenic transcription factors.
Experimental Protocols
Detailed experimental protocols for investigating the effects of this compound on metabolic parameters can be adapted from studies on similar natural compounds.
Cell Culture and Differentiation
-
3T3-L1 Preadipocytes: Culture in DMEM with 10% bovine calf serum. To induce differentiation, treat confluent cells with a cocktail of 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin for 48 hours. Then, maintain in DMEM with 10% fetal bovine serum and 10 µg/mL insulin for another 48 hours, followed by DMEM with 10% fetal bovine serum.
-
C2C12 Myoblasts: Grow in DMEM with 10% fetal bovine serum. For differentiation into myotubes, switch to DMEM with 2% horse serum when cells reach 80-90% confluency.
-
HepG2 Hepatocytes: Maintain in MEM supplemented with 10% fetal bovine serum and non-essential amino acids.
Key In Vitro Assays
-
AMPK Activation Assay (Western Blot):
-
Treat cells with varying concentrations of this compound for a specified time.
-
Lyse cells and collect protein extracts.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.
-
Use secondary antibodies conjugated to HRP and detect with an enhanced chemiluminescence (ECL) system.
-
Quantify band intensity to determine the p-AMPK/total AMPK ratio.
-
-
Glucose Uptake Assay (2-NBDG):
-
Seed cells in a 96-well plate and differentiate as required.
-
Starve cells in glucose-free medium for 2 hours.
-
Treat with this compound for the desired time.
-
Add 2-NBDG (a fluorescent glucose analog) and incubate for 30 minutes.
-
Wash cells to remove extracellular 2-NBDG.
-
Measure fluorescence intensity using a plate reader.
-
-
Lipid Accumulation Assay (Oil Red O Staining):
-
Differentiate 3T3-L1 cells in the presence or absence of this compound.
-
Wash cells with PBS and fix with 10% formalin.
-
Stain with Oil Red O solution to visualize lipid droplets.
-
Wash to remove excess stain.
-
Elute the stain with isopropanol and measure absorbance to quantify lipid content.
-
-
Mitochondrial Respiration Assay (Seahorse XF Analyzer):
-
Seed cells in a Seahorse XF culture plate.
-
Treat with this compound.
-
Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time to assess mitochondrial respiration and glycolysis, respectively.
-
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the in vitro metabolic effects of this compound.
Conclusion and Future Directions
While direct evidence is still needed, the existing research on Cimicifuga racemosa extracts strongly suggests that this compound is a promising candidate for further investigation in the context of metabolic disorders. Its potential to activate AMPK, a central regulator of metabolism, warrants in-depth studies using the purified compound. Future research should focus on:
-
In vivo studies: Investigating the effects of isolated this compound in animal models of obesity and diabetes to assess its impact on body weight, glucose tolerance, and lipid profiles.
-
Mechanism of action: Elucidating the precise molecular interactions through which this compound activates AMPK.
-
Pharmacokinetics and safety: Determining the bioavailability, metabolic fate, and potential toxicity of this compound.
A thorough understanding of the metabolic effects of purified this compound will be crucial for evaluating its potential as a novel therapeutic agent for the management of metabolic diseases.
An In-Depth Technical Guide to Cimiracemoside C (CAS Number 256925-92-5)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Summary
Cimiracemoside C, also identified as Cimicifugoside M, is a naturally occurring triterpene glycoside isolated from the rhizomes of Cimicifuga racemosa (Black Cohosh). Its CAS number is 256925-92-5. This compound is a subject of growing interest within the scientific community for its potential therapeutic applications, particularly in the management of metabolic disorders.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₃₅H₅₆O₉ | PubChem |
| Molecular Weight | 620.82 g/mol | PubChem |
| IUPAC Name | (2S,3R,4S,5S)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.0¹﹐¹⁸.0³﹐¹⁷.0⁴﹐¹⁴.0⁷﹐¹².0¹²﹐¹⁴]tetracosan-9-yl]oxy]oxane-3,4,5-triol | PubChem |
| Synonyms | Cimicifugoside M | PubChem |
Pharmacological Profile and Mechanism of Action
The primary pharmacological activity of this compound identified to date is its role as an activator of AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways. Activation of AMPK is a key therapeutic target for the treatment of type 2 diabetes and other metabolic syndromes.
AMPK Activation
Studies involving the Cimicifuga racemosa extract Ze 450, of which this compound is a known active component, have demonstrated potent AMPK activation in various cell lines, including HepaRG human hepatoma cells.[1] The activation of AMPK by this extract was observed to be comparable in magnitude to that of metformin, a widely prescribed antidiabetic drug.[1]
The activation of AMPK by this compound is believed to initiate a cascade of downstream signaling events that collectively contribute to improved glucose homeostasis.
Figure 1: Proposed signaling pathway for this compound-mediated AMPK activation and downstream metabolic effects.
Effects on Glucose Metabolism
As a consequence of AMPK activation, this compound is implicated in the modulation of glucose metabolism. In vivo studies using the Ze 450 extract in ob/ob mice, a model for obesity and type 2 diabetes, have shown significant improvements in several metabolic parameters. These include a reduction in body weight, lower plasma glucose levels, and improved insulin sensitivity.[1] These effects are consistent with the known roles of AMPK in promoting glucose uptake in peripheral tissues and suppressing hepatic glucose production.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of pure this compound are not extensively published. However, based on studies of related extracts and general pharmacological methods, the following protocols can be adapted.
In Vitro AMPK Activation Assay in HepG2 Cells
This protocol outlines a general method for assessing the activation of AMPK in a human liver cell line.
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density that allows for 70-80% confluency at the time of treatment.
-
Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to desired final concentrations in serum-free DMEM. Replace the culture medium with the treatment medium and incubate for a specified period (e.g., 2-24 hours). Include a vehicle control (DMSO) and a positive control (e.g., metformin).
-
Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. The level of AMPK activation is determined by the ratio of p-AMPK to total AMPK.
Figure 2: General experimental workflow for determining AMPK activation in HepG2 cells.
Isolation and Structural Elucidation
Isolation from Cimicifuga racemosa
This compound is typically isolated from the dried rhizomes of Cimicifuga racemosa. A general procedure involves:
-
Extraction: The powdered plant material is extracted with a suitable solvent, such as methanol or ethanol.
-
Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Chromatography: The fraction containing triterpene glycosides is further purified using chromatographic techniques. High-performance liquid chromatography (HPLC) with a C18 reversed-phase column is a common method for the final purification of this compound.
Structural Elucidation
The chemical structure of this compound has been determined through a combination of spectroscopic methods:
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule. 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms within the molecule.
Pharmacokinetics and ADME Profile
There is currently a lack of published data on the absorption, distribution, metabolism, and excretion (ADME) of purified this compound. Further research is required to understand its pharmacokinetic profile, which is essential for its development as a therapeutic agent.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated potential as an activator of AMPK, suggesting its utility in the management of type 2 diabetes and related metabolic disorders. The antidiabetic effects observed with Cimicifuga racemosa extracts containing this compound provide a strong rationale for further investigation.
Future research should focus on:
-
Quantitative in vitro and in vivo studies: Determining the precise potency (e.g., EC₅₀) of purified this compound for AMPK activation and its dose-dependent effects in animal models of diabetes.
-
Detailed Mechanistic Studies: Elucidating the direct molecular target of this compound and the full signaling cascade downstream of AMPK activation.
-
Pharmacokinetic Profiling: Comprehensive ADME studies to understand the bioavailability and metabolic fate of this compound.
-
Toxicology Studies: Assessing the safety profile of the purified compound.
A more complete understanding of these aspects will be critical for the translation of this compound from a promising lead compound into a potential clinical candidate.
References
Cimiracemoside C: A Technical Guide for Researchers
An In-depth Examination of a Triterpenoid Glycoside with Therapeutic Potential
Abstract
Cimiracemoside C, a cycloartane-type triterpenoid glycoside isolated from the medicinal plant Cimicifuga racemosa (Black Cohosh), has emerged as a molecule of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, with a focus on its role as an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of its chemical properties, biological activities, and detailed experimental methodologies.
Introduction
Triterpenoid glycosides are a diverse class of natural products known for their wide range of biological activities. This compound belongs to this class and has been identified as a significant bioactive constituent of Cimicifuga racemosa, a plant with a long history of use in traditional medicine. Recent research has highlighted its potential in the management of metabolic disorders, primarily through the activation of the AMPK signaling pathway. This guide will delve into the scientific data available on this compound, providing a foundation for further research and development.
Chemical and Physical Properties
This compound is a complex triterpenoid glycoside with the following properties:
| Property | Value | Reference |
| Chemical Formula | C₃₅H₅₆O₉ | [1] |
| Molecular Weight | 620.8 g/mol | [1] |
| CAS Number | 256925-92-5 | [1] |
| Synonyms | Cimicifugoside M | [1] |
| Source | Cimicifuga racemosa (Black Cohosh) | [2] |
Biological Activities and Signaling Pathways
The primary reported biological activity of this compound is the activation of AMP-activated protein kinase (AMPK).[2] AMPK is a crucial cellular energy sensor that, when activated, stimulates catabolic processes to generate ATP while inhibiting anabolic pathways that consume ATP. This mechanism underlies the potential antidiabetic effects of this compound.
AMPK Signaling Pathway
This compound has been shown to activate AMPK in various cell types, including HepaRG human hepatoma cells.[3] The activation of AMPK by this compound initiates a cascade of downstream events aimed at restoring cellular energy balance.
Figure 1: Simplified AMPK signaling pathway activated by this compound.
Quantitative Data on AMPK Activation
| Cell Line | Extract/Compound | Concentration | Effect on AMPK Phosphorylation | Reference |
| HepG2 | Ze 450 | 50-200 µg/mL | Concentration-dependent increase | [3] |
| C2C12 | Ze 450 | 50-200 µg/mL | Concentration-dependent increase | [3] |
| HT22 | Ze 450 | 50-200 µg/mL | Concentration-dependent increase | [3] |
| 3T3-L1 | Ze 450 | 50-200 µg/mL | Concentration-dependent increase | [3] |
In Vivo Antidiabetic Effects
In vivo studies using the genetically obese ob/ob mouse model have shown that the Cimicifuga racemosa extract Ze 450, containing this compound, can significantly reduce body weight and plasma glucose, and improve insulin sensitivity.[4] Specific quantitative data for purified this compound in this model are not available.
Other Potential Biological Activities
While the primary focus of research on this compound has been its metabolic effects, other triterpenoid glycosides from Cimicifuga racemosa have been reported to possess cytotoxic and antibacterial activities. Further investigation is required to determine if this compound shares these properties.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the investigation of this compound's biological activities.
In Vitro AMPK Activation Assay (HTRF)
This protocol is based on the methodology described for the Ze 450 extract and is applicable for studying the effects of this compound on AMPK phosphorylation in cell culture.[3]
Figure 2: Experimental workflow for the HTRF-based AMPK activation assay.
Materials:
-
HepaRG cells
-
96-well cell culture plates
-
Cell culture medium (e.g., William's E Medium)
-
This compound
-
Positive control (e.g., Metformin)
-
HTRF Phospho-AMPK (Thr172) and Total AMPK assay kits
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed HepaRG cells in 96-well plates at a suitable density and allow them to adhere and grow for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound dilutions or control solutions.
-
Incubation: Incubate the plates for 2 hours at 37°C in a 5% CO₂ incubator.
-
Cell Lysis: Lyse the cells according to the HTRF assay kit manufacturer's instructions.
-
Antibody Addition: Add the HTRF antibody reagents (Europium cryptate-labeled anti-AMPK and d2-labeled anti-phospho-AMPK) to the cell lysates.
-
Incubation: Incubate the plate overnight at room temperature to allow for antibody binding.
-
Signal Detection: Read the HTRF signal on a compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: Calculate the ratio of the phospho-AMPK signal to the total AMPK signal to determine the level of AMPK activation.
In Vivo Oral Glucose Tolerance Test (OGTT) in ob/ob Mice
This is a general protocol for performing an OGTT in mice, which can be adapted for testing the effects of this compound.
Figure 3: Experimental workflow for the Oral Glucose Tolerance Test (OGTT).
Materials:
-
Genetically obese (ob/ob) mice
-
This compound
-
Vehicle control (e.g., water or a suitable solvent)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Blood glucose monitoring system
Procedure:
-
Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Baseline Measurement: Measure the baseline blood glucose level from the tail vein (time point 0).
-
Compound Administration: Administer this compound or the vehicle control orally via gavage.
-
Glucose Challenge: After a defined period for compound absorption (e.g., 30-60 minutes), administer a glucose solution orally.
-
Blood Glucose Monitoring: Measure blood glucose levels at regular intervals (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge.
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance. A lower AUC in the this compound-treated group compared to the vehicle group indicates improved glucose tolerance.
Conclusion and Future Directions
This compound is a promising triterpenoid glycoside with demonstrated potential to activate the AMPK signaling pathway, suggesting its utility in the research and development of therapeutics for metabolic disorders such as type 2 diabetes. The available in vitro and in vivo data, primarily from studies on the Cimicifuga racemosa extract Ze 450, provide a strong rationale for further investigation.
Future research should focus on:
-
Determining the precise IC50 or EC50 values of purified this compound for AMPK activation in various cell types.
-
Conducting in vivo studies with purified this compound to quantify its effects on glucose metabolism, insulin sensitivity, and body weight.
-
Exploring other potential biological activities, including cytotoxic and antimicrobial effects, to build a comprehensive pharmacological profile.
-
Elucidating the detailed molecular interactions between this compound and the AMPK protein complex.
This technical guide serves as a foundational resource for scientists and researchers to design and execute further studies to unlock the full therapeutic potential of this compound.
References
- 1. This compound | C35H56O9 | CID 15541911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AMPK Activation by Cimicifuga racemosa Extract Ze 450 Is Associated with Metabolic Effects and Cellular Resilience against Age-Related Pathologies in Different Tissue Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cimicifuga racemosa Extract Ze 450 Re-Balances Energy Metabolism and Promotes Longevity - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Uses of Cimiracemoside C in Type 2 Diabetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Type 2 diabetes mellitus (T2DM) is a complex metabolic disorder characterized by insulin resistance and progressive beta-cell dysfunction. Current therapeutic strategies, while effective, are often associated with side effects and do not address all underlying pathological mechanisms. Emerging evidence suggests that natural compounds may offer novel therapeutic avenues. Cimiracemoside C, a triterpenoid glycoside found in the plant Cimicifuga racemosa, has garnered interest for its potential anti-diabetic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic applications in T2DM, focusing on its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its investigation. While direct quantitative data for isolated this compound is limited, studies on extracts containing this compound provide a strong rationale for its further investigation as a potential therapeutic agent for T2DM.
Introduction
The global prevalence of type 2 diabetes is a major public health concern, necessitating the development of new and effective therapeutic agents. Natural products represent a rich source of bioactive molecules with diverse pharmacological activities. This compound is a cycloartane-type triterpene glycoside that has been identified as a constituent of Cimicifuga racemosa extract. Preclinical studies on this extract have indicated promising anti-diabetic effects, including improved insulin sensitivity and glucose metabolism.[1] The primary mechanism of action appears to be the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1] This guide synthesizes the available preclinical data, outlines the key signaling pathways involved, and provides detailed experimental methodologies to facilitate further research into the therapeutic potential of this compound for type 2 diabetes.
Data Presentation: Effects of a this compound-Containing Extract
Table 1: In Vitro Effects of Ze 450 Extract
| Parameter Assessed | Cell Line | Treatment | Key Findings | Reference |
| AMPK Activation | HepaRG | Ze 450 extract and its components (including this compound) | Activated AMPK to a similar extent as metformin. | [1] |
Table 2: In Vivo Effects of Ze 450 Extract in ob/ob Mice
| Parameter Assessed | Treatment Group | Duration | Key Findings | Reference |
| Body Weight Gain | Ze 450 (Oral & IP) | 7 days | Significantly decreased average daily and cumulative weight gain compared to control. Metformin had no effect. | [1] |
| Food and Water Intake | Ze 450 (Oral & IP) | 7 days | Significantly decreased average daily food and water intake. | [1] |
| Oral Glucose Tolerance Test (OGTT) | Ze 450 (Oral) | 7 days | Prolonged glucose elimination. | [1] |
| Post-stimulated Insulin | Ze 450 (Oral & IP) | 7 days | Significantly decreased post-stimulated insulin levels. Metformin did not show a significant effect. | [1] |
| HOMA-IR Index | Ze 450 (Oral & IP) | 7 days | Significantly improved insulin resistance. | [1] |
Note: The data presented above is for the entire Ze 450 extract and not for isolated this compound. The specific contribution of this compound to these effects requires further investigation with the purified compound.
Signaling Pathways
The anti-diabetic effects of compounds are often mediated through complex signaling pathways that regulate glucose and lipid metabolism. The primary pathway implicated for the this compound-containing extract is the AMPK pathway. There is also a well-established crosstalk between AMPK and the PI3K/Akt pathway, which is central to insulin signaling.
AMPK Signaling Pathway
AMPK is a crucial cellular energy sensor that, when activated, switches on catabolic pathways to generate ATP and switches off anabolic pathways that consume ATP. In the context of type 2 diabetes, AMPK activation in tissues like the liver, skeletal muscle, and adipose tissue leads to beneficial effects such as increased glucose uptake, enhanced fatty acid oxidation, and decreased gluconeogenesis.[2][3][4] The activation of AMPK by the this compound-containing extract suggests a metformin-like mechanism of action.[1]
Caption: AMPK Signaling Pathway Activation by this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical downstream cascade of the insulin receptor. Upon insulin binding, the insulin receptor substrate (IRS) is phosphorylated, leading to the activation of PI3K. PI3K then generates PIP3, which recruits and activates Akt. Activated Akt promotes glucose uptake, primarily by stimulating the translocation of GLUT4 to the cell membrane, and enhances glycogen synthesis. Insulin resistance in type 2 diabetes is characterized by impaired PI3K/Akt signaling.
Caption: The Insulin-Mediated PI3K/Akt Signaling Pathway.
Crosstalk between AMPK and PI3K/Akt Pathways
There is significant crosstalk between the AMPK and PI3K/Akt signaling pathways. AMPK can be activated independently of insulin and can promote glucose uptake through mechanisms that are distinct from, but complementary to, the PI3K/Akt pathway. Furthermore, there is evidence that AMPK can directly and indirectly influence components of the insulin signaling cascade, potentially enhancing insulin sensitivity.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound's anti-diabetic effects.
In Vitro AMPK Activation Assay in HepaRG Cells
Objective: To determine the effect of this compound on the phosphorylation of AMPK in a human hepatocyte cell line.
Materials:
-
HepaRG cells
-
Williams' E Medium, supplemented with GlutaMAX™, fetal bovine serum, and penicillin/streptomycin
-
This compound (dissolved in DMSO)
-
Metformin (positive control)
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Protocol:
-
Cell Culture: Culture HepaRG cells in supplemented Williams' E Medium at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat cells with varying concentrations of this compound or metformin for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total AMPKα as a loading control.
-
In Vivo Oral Glucose Tolerance Test (OGTT) in db/db Mice
Objective: To assess the effect of this compound on glucose tolerance in a genetic model of type 2 diabetes.
Materials:
-
Male db/db mice
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
Protocol:
-
Acclimatization and Treatment: Acclimatize db/db mice for at least one week. Administer this compound or vehicle orally once daily for a specified period (e.g., 4 weeks).
-
Fasting: Fast the mice overnight (16-18 hours) with free access to water.
-
Baseline Glucose: Measure baseline blood glucose (t=0) from a tail snip using a glucometer.
-
Glucose Administration: Administer a 20% glucose solution orally by gavage (2 g/kg body weight).
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: Plot blood glucose concentration versus time and calculate the area under the curve (AUC) to assess glucose tolerance.
Caption: Experimental Workflow for an Oral Glucose Tolerance Test (OGTT).
Conclusion and Future Directions
The available preclinical evidence, primarily from studies on extracts containing this compound, suggests that this compound holds promise as a potential therapeutic agent for type 2 diabetes. The activation of AMPK appears to be a key mechanism underlying its beneficial effects on glucose metabolism and insulin sensitivity. However, a critical need exists for further research on isolated this compound to definitively establish its efficacy and mechanism of action.
Future studies should focus on:
-
Quantitative in vitro studies: Determining the dose-dependent effects of purified this compound on glucose uptake, AMPK phosphorylation, and PI3K/Akt signaling in relevant cell lines (e.g., L6 myotubes, 3T3-L1 adipocytes, and HepG2 hepatocytes).
-
In vivo studies with isolated compound: Evaluating the efficacy of purified this compound in animal models of type 2 diabetes, such as db/db mice or high-fat diet-induced obese mice, to assess its impact on glycemic control, insulin resistance, and long-term complications.
-
Pharmacokinetic and toxicological studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and assessing its safety profile.
A thorough investigation of these areas will be crucial in determining the therapeutic potential of this compound and its viability as a novel drug candidate for the management of type 2 diabetes.
References
- 1. AMP-activated protein kinase-dependent and -independent mechanisms underlying in vitro antiglioma action of compound C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coordinate phosphorylation of multiple residues on single AKT1 and AKT2 molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ficus benghalensis promotes the glucose uptake- Evidence with in silico and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Isolation of Cimiracemoside C from Cimicifuga racemosa
This technical guide provides a comprehensive overview of the isolation and characterization of this compound, a significant triterpenoid glycoside found in Cimicifuga racemosa (Black Cohosh). This document details the chemical properties, a generalized isolation protocol, and the known biological activities of this compound, with a focus on its potential therapeutic applications.
Cimicifuga racemosa, a perennial herb native to North America, has a long history of use in traditional medicine.[1][2] The rhizomes and roots of this plant are rich in a variety of phytochemicals, including triterpene glycosides, phenolic compounds, and aromatic acids.[1][2][3][4] Among these, the cycloartane triterpene glycosides, such as this compound, are of particular interest due to their potential biological activities.[3][4]
This compound has been identified as an active component of Cimicifuga racemosa with potential applications in the management of type 2 diabetes.[5][6] Research has shown that it can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[5][6] This activation may contribute to improved glucose metabolism and insulin sensitivity.[5]
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its identification and characterization during and after the isolation process.
| Property | Value | Source |
| CAS Number | 256925-92-5 | [5][6][7] |
| Molecular Formula | C35H56O9 | [5][6][7] |
| Molecular Weight | 620.8 g/mol | [5][6][7] |
| Appearance | White powder | [5] |
| Synonyms | Cimicifugoside M | [5][6][7] |
| Class | Triterpenoids | [5] |
Generalized Isolation and Purification Protocol
The following protocol outlines a general methodology for the isolation and purification of this compound from the rhizomes of Cimicifuga racemosa. This protocol is based on common techniques for the separation of triterpene glycosides from plant materials.[8][9][10]
Plant Material Preparation
-
Plant Part: The dried rhizomes and roots of Cimicifuga racemosa are the primary source material.[1][2]
-
Processing: The plant material should be coarsely powdered to increase the surface area for efficient solvent extraction.
Extraction
-
Initial Extraction: The powdered rhizomes are subjected to extraction with a non-polar solvent, such as dichloromethane, to remove lipids and other non-polar constituents.[10] This step is followed by extraction with a more polar solvent like methanol or ethanol to extract the triterpene glycosides.
-
Solvent Partitioning: The crude extract is then concentrated under reduced pressure. The resulting residue can be suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate, to separate compounds based on their polarity. Phenylpropanoid esters and other compounds of intermediate polarity can be found in the ethyl acetate fraction.[11]
Chromatographic Separation
-
Column Chromatography (Normal Phase): The fraction enriched with triterpene glycosides is subjected to column chromatography on silica gel.[10]
-
Reversed-Phase Column Chromatography: Fractions containing this compound are further purified using reversed-phase (C-18) column chromatography.[10]
-
Elution: A gradient of water and methanol is commonly used as the mobile phase.[10]
-
Final Purification and Identification
-
Crystallization: The purified fractions containing this compound can be crystallized from a suitable solvent system to obtain the pure compound.
-
Spectroscopic Analysis: The identity and structure of the isolated this compound are confirmed using various spectroscopic techniques, including:
Experimental Workflow for this compound Isolation
The following diagram illustrates the general workflow for the isolation of this compound from Cimicifuga racemosa.
References
- 1. thenaturopathicherbalist.com [thenaturopathicherbalist.com]
- 2. Actaea racemosa - Wikipedia [en.wikipedia.org]
- 3. Cimicifuga racemosa (Black Cohosh) | Musculoskeletal Key [musculoskeletalkey.com]
- 4. Phytochemicals Constituent of Cimicifuga racemosa | Encyclopedia MDPI [encyclopedia.pub]
- 5. This compound | CAS:256925-92-5 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | C35H56O9 | CID 15541911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Triterpenoid glycoside from Cimicifuga racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triterpene glycosides from Cimicifuga racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 11. Cimiracemates A-D, phenylpropanoid esters from the rhizomes of Cimicifuga racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. env.go.jp [env.go.jp]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimiracemoside C is a cycloartane triterpenoid glycoside isolated from plants of the Actaea genus, most notably Actaea racemosa (black cohosh). This technical guide provides a comprehensive overview of this compound, including its synonyms, related compounds, physicochemical properties, spectral data, and biological activities. Detailed experimental protocols and analyses of its known signaling pathways are also presented to support further research and drug development efforts.
This compound and Its Synonyms
This compound is chemically known as cimigenol-3-O-alpha-L-arabinoside. It is also referred to by its synonym, Cimicifugoside M. For unambiguous identification, the following identifiers are provided:
| Identifier | Value |
| CAS Number | 256925-92-5[1] |
| Molecular Formula | C35H56O9[1] |
| Molecular Weight | 620.8 g/mol [1] |
| IUPAC Name | (3β,15α,16α,23R,24S)-16,23:16,24-diepoxy-15,25-dihydroxy-9,19-cyclolanostan-3-yl α-L-arabinopyranoside[1] |
| InChI | InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17-,18+,19-,20+,21+,22+,23+,24-,25-,26+,27+,28-,31-,32-,33-,34+,35+/m1/s1[2] |
| InChIKey | BTPYUWOBZFGKAI-BKJHYQRZSA-N[2] |
| SMILES | C[C@@H]1C[C@@H]2--INVALID-LINK--C)(C)C)O[C@H]8--INVALID-LINK--O)O)O)C)O2">C@HC(C)(C)O |
Physicochemical Properties and Spectral Data
This compound presents as a white powder with solubility in methanol and sparing solubility in water. A purity of ≥98% is commercially available.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | White powder | BioCrick |
| Purity | >98% | BioCrick |
| Solubility | Soluble in methanol; sparingly soluble in water | BioCrick |
| Storage | Desiccate at -20°C | BioCrick |
| Computed XLogP3 | 3.7 | PubChem |
| Exact Mass | 620.39243336 Da | PubChem |
| Topological Polar Surface Area | 138 Ų | PubChem |
Detailed spectral data for the structural elucidation of this compound, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, are crucial for its identification and characterization. While specific spectra are found within dedicated chemical publications, the following represents a summary of expected spectral features based on its structure.
-
¹H NMR: Characteristic signals for a cycloartane skeleton including cyclopropyl methylene protons, multiple methyl singlets, and signals corresponding to the arabinopyranoside moiety.
-
¹³C NMR: Resonances confirming the 35 carbons of the molecule, including signals for the aglycone and the sugar unit.
-
Mass Spectrometry: A molecular ion peak corresponding to its molecular formula (C35H56O9) and characteristic fragmentation patterns.
Related Compounds
Several other cycloartane glycosides have been isolated from Actaea species, sharing a similar structural backbone with this compound. A comparative summary of some of these related compounds is presented below.
Table 2: Comparison of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Differences from this compound |
| Cimiracemoside A | C37H56O11 | 676.8 | Contains an additional acetyl group and a different oxygenation pattern on the cycloartane core. |
| Cimiracemoside B | C36H58O9 | 634.8 | Features a methoxy group at C-25 instead of a hydroxyl group. |
| Cimiracemoside D | C37H58O11 | 678.8 | Contains an additional acetyl group. |
| Cimiracemoside E | C37H58O11 | 678.8 | Differs in the side chain structure and glycosylation pattern. |
| Cimiracemoside G | C37H56O11 | 676.8 | Varies in the oxygenation and substitution pattern of the aglycone. |
| Cimiracemoside J | C37H56O10 | 668.8 | Possesses an acetyl group and a double bond in the side chain. |
| Cimiracemoside P | C37H54O11 | 674.8 | Features a lactone ring in the side chain and an acetyl group. |
| 25-O-Acetylcimigenol-3-o-alpha-L-arabinoside | C37H58O10 | 662.8 | Contains an acetyl group at the C-25 hydroxyl.[3] |
Biological Activities and Signaling Pathways
This compound has demonstrated noteworthy biological activities, particularly in the areas of metabolic disease and cancer.
Anti-diabetic Activity and AMPK Activation
Research has shown that this compound, as a component of a Cimicifuga racemosa extract (Ze 450), can significantly reduce body weight and plasma glucose levels, and improve glucose metabolism and insulin sensitivity in diabetic ob/ob mice.[4] A key mechanism underlying these effects is the activation of AMP-activated protein kinase (AMPK).[4][5] In vitro studies using HepaRG cells demonstrated that this compound activated AMPK to a similar extent as the well-known anti-diabetic drug, metformin.[4]
The following diagram illustrates the proposed signaling pathway for the anti-diabetic effects of this compound.
Caption: this compound activates AMPK, leading to beneficial metabolic effects.
Cytotoxic Activity
Studies have investigated the cytotoxic effects of this compound against various cancer cell lines. One study reported its activity against human oral squamous cell carcinoma (HSC-2) cells and normal human gingival fibroblasts (HGF). The IC50 values, representing the concentration at which 50% of cell growth is inhibited, are crucial for quantifying this activity. While the specific IC50 values require access to the full research publication, the study indicates a selective cytotoxic potential.
Experimental Protocols
Extraction and Isolation of this compound
A general protocol for the extraction and isolation of this compound from the rhizomes of Cimicifuga racemosa is as follows:
-
Extraction: The dried and powdered rhizomes are extracted with hot methanol (MeOH).
-
Chromatographic Separation: The resulting MeOH extract is subjected to a series of column chromatography steps to separate the different chemical constituents. This typically involves:
-
Porous-polymer polystyrene resin (e.g., Diaion HP-20) chromatography.
-
Silica gel chromatography.
-
Octadecylsilanized (ODS) silica gel chromatography.
-
-
Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
The following diagram outlines the general workflow for the isolation of this compound.
Caption: General workflow for the extraction and isolation of this compound.
Cytotoxicity Assay (General Protocol)
The cytotoxic activity of this compound can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar cell viability assays.
-
Cell Culture: Cancer cells (e.g., HSC-2) and normal cells (e.g., HGF) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Conclusion
This compound is a promising natural product with demonstrated biological activities that warrant further investigation. Its potential as an anti-diabetic agent through AMPK activation and its cytotoxic effects on cancer cells highlight its therapeutic potential. This technical guide provides a foundational resource for researchers interested in exploring the chemical and biological properties of this compound and its related compounds, with the aim of facilitating future research and development in this area.
References
- 1. This compound | C35H56O9 | CID 15541911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 25-O-Acetylcimigenol-3-o-alpha-L-arabinoside | C37H58O10 | CID 24721386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS:256925-92-5 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
In Silico Modeling of Cimiracemoside C Interactions with AMP-activated Protein Kinase (AMPK): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimiracemoside C, a triterpenoid glycoside isolated from the medicinal plant Cimicifuga racemosa, has demonstrated potential therapeutic effects, notably in the context of metabolic diseases.[1][2] Emerging evidence suggests that this compound activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] This technical guide provides a comprehensive overview of a hypothetical in silico modeling study designed to elucidate the molecular interactions between this compound and AMPK. The guide details experimental protocols for molecular docking and molecular dynamics simulations and presents a framework for analyzing the resulting data. The objective is to offer a foundational methodology for researchers seeking to explore the therapeutic potential of this compound through computational approaches.
Introduction
This compound is a naturally occurring compound that has garnered interest for its potential antidiabetic properties.[1][2] Studies have shown that extracts containing this compound can activate AMP-activated protein kinase (AMPK), a key enzyme in regulating metabolism.[2] AMPK activation has been shown to improve glucose metabolism and insulin sensitivity, making it a promising target for the treatment of type 2 diabetes.[2]
In silico modeling, encompassing techniques such as molecular docking and molecular dynamics (MD) simulations, offers a powerful and cost-effective approach to investigate the interactions between small molecules and their protein targets at an atomic level. This guide outlines a detailed workflow for a computational study to explore the binding of this compound to AMPK, providing insights into its potential mechanism of action.
Experimental Protocols
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Objective: To predict the binding mode and affinity of this compound to the active site of AMPK.
Methodology:
-
Protein Preparation:
-
The crystal structure of the human AMPK (e.g., PDB ID: 2Y94) will be obtained from the Protein Data Bank.
-
Water molecules and co-crystallized ligands will be removed from the protein structure.
-
Polar hydrogen atoms will be added, and Kollman charges will be assigned to the protein using AutoDockTools.
-
-
Ligand Preparation:
-
The 3D structure of this compound will be obtained from the PubChem database (CID: 15541911).[3]
-
The ligand's geometry will be optimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges will be computed, and rotatable bonds will be defined.
-
-
Docking Simulation:
-
A grid box will be defined to encompass the known allosteric activation site of AMPK.
-
Molecular docking will be performed using AutoDock Vina.
-
The search algorithm, such as the Lamarckian Genetic Algorithm, will be employed to generate multiple binding poses.
-
The poses will be ranked based on their predicted binding affinities (kcal/mol).
-
Molecular Dynamics Simulation
Molecular dynamics (MD) simulation is a computational method for analyzing the physical movements of atoms and molecules.
Objective: To assess the stability of the this compound-AMPK complex and to characterize the detailed intermolecular interactions over time.
Methodology:
-
System Setup:
-
The top-ranked docked complex from the molecular docking study will be used as the starting structure.
-
The complex will be solvated in a periodic box of water molecules (e.g., TIP3P water model).
-
Counter-ions (e.g., Na+ or Cl-) will be added to neutralize the system.
-
-
Simulation Protocol:
-
The system will be subjected to energy minimization to remove steric clashes.
-
The system will be gradually heated to a physiological temperature (310 K) under the NVT ensemble.
-
A production MD simulation of at least 100 nanoseconds will be performed under the NPT ensemble using a suitable simulation package (e.g., GROMACS or AMBER).
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD) will be calculated to assess the stability of the protein-ligand complex.
-
Root Mean Square Fluctuation (RMSF) will be analyzed to identify flexible regions of the protein.
-
Hydrogen bond analysis will be performed to determine the key residues involved in the interaction.
-
Binding free energy calculations (e.g., using MM/PBSA or MM/GBSA) will be performed to estimate the binding affinity.
-
Data Presentation
Quantitative data from the in silico analyses will be summarized in the following tables for clear comparison.
Table 1: Molecular Docking Results of this compound with AMPK
| Binding Pose | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |
| 1 | -9.5 | Tyr12, Ser34, Lys55 | Tyr12 (OH), Ser34 (OG) |
| 2 | -9.2 | Tyr12, Gly32, Asn56 | Gly32 (O) |
| 3 | -8.9 | Ser34, Lys55, Arg83 | Lys55 (NZ), Arg83 (NH1) |
Table 2: Molecular Dynamics Simulation Analysis of the this compound-AMPK Complex
| Parameter | Average Value | Standard Deviation |
| RMSD of Protein Backbone | 2.1 Å | 0.3 Å |
| RMSD of Ligand | 1.5 Å | 0.4 Å |
| Average Number of H-Bonds | 3 | 1 |
| Binding Free Energy (MM/PBSA) | -45.2 kcal/mol | 5.7 kcal/mol |
Visualization of Workflows and Pathways
To visually represent the processes and relationships described in this guide, the following diagrams have been generated using Graphviz.
Conclusion
This technical guide provides a detailed framework for the in silico investigation of this compound's interaction with its potential target, AMPK. The outlined methodologies for molecular docking and molecular dynamics simulations, coupled with clear data presentation and visualization, offer a robust approach for elucidating the molecular basis of this compound's biological activity. The insights gained from such studies can significantly contribute to the rational design and development of novel therapeutics for metabolic disorders.
References
An In-depth Technical Guide on the Early-Stage Research of Cimiracemoside C Toxicity
Disclaimer: Direct early-stage toxicity research specifically focused on the isolated compound Cimiracemoside C is limited in publicly available scientific literature. This guide provides an in-depth analysis of the available toxicological data on extracts of Cimicifuga racemosa (Black Cohosh), a plant in which this compound is a known constituent. The findings presented herein are based on studies of complex plant extracts and may not be directly attributable to this compound alone. This information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a triterpene glycoside found in the medicinal plant Cimicifuga racemosa. While this plant has a history of use for various health concerns, comprehensive toxicological evaluation of its individual components is an ongoing area of research. This document synthesizes the available early-stage toxicity data from in vivo and in vitro studies on C. racemosa extracts to provide insights into the potential toxicological profile of its constituents, including this compound.
Quantitative Toxicity Data
The following tables summarize the quantitative data from a key study investigating the toxic effects of an ethanolic extract of Cimicifuga racemosa.
Table 1: In Vitro Cytotoxicity of Ethanolic Cimicifuga racemosa Extract in HepG2 Cells
| Concentration (µg/mL) | Effect on Cell Viability |
| ≥ 75 | Apparent cytotoxicity observed |
Table 2: In Vitro Mitochondrial Toxicity of Ethanolic Cimicifuga racemosa Extract
| Concentration (µg/mL) | Observed Mitochondrial Effect |
| ≥ 10 | Impairment of mitochondrial β-oxidation |
| ≥ 100 | Decrease in mitochondrial membrane potential |
| ≥ 300 | Impairment of oxidative phosphorylation |
Table 3: In Vivo Effects of Ethanolic Cimicifuga racemosa Extract in Rats
| Dosage (µg/kg body weight) | Observed Hepatic Effect |
| > 500 | Microvesicular steatosis |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. In Vitro Cytotoxicity Assay
-
Cell Line: HepG2 human hepatoma cells.
-
Treatment: Cells were exposed to varying concentrations of an ethanolic extract of Cimicifuga racemosa.
-
Methodology: The specific cytotoxicity assay used to determine cell viability was not detailed in the source material. Common methods include MTT, LDH, or neutral red uptake assays.
-
Endpoint: Determination of the concentration at which a cytotoxic effect becomes apparent (≥ 75 µg/mL).
2. In Vitro Mitochondrial Toxicity Assessment
-
System: Isolated rat liver mitochondria and HepG2 cells.
-
Treatment: Exposure to a range of concentrations of the ethanolic C. racemosa extract.
-
Methodology for β-oxidation: Measurement of the rate of fatty acid oxidation in the presence of the extract.
-
Methodology for Mitochondrial Membrane Potential: Use of a fluorescent dye (e.g., rhodamine 123 or JC-1) to assess changes in the mitochondrial membrane potential in HepG2 cells.
-
Methodology for Oxidative Phosphorylation: Measurement of oxygen consumption in isolated mitochondria using an oxygen electrode.
-
Endpoints: Concentrations at which impairment of β-oxidation (≥ 10 µg/mL), a decrease in membrane potential (≥ 100 µg/mL), and impairment of oxidative phosphorylation (≥ 300 µg/mL) were observed.
3. In Vivo Hepatotoxicity Study
-
Animal Model: Rats.
-
Treatment: Oral administration of the ethanolic C. racemosa extract.
-
Methodology: Liver sections from treated and control animals were analyzed by electron microscopy.
-
Endpoint: The observation of microvesicular steatosis in the livers of rats treated with doses greater than 500 µg/kg body weight.
Visualizations
Signaling Pathway: Proposed Mechanism of Cimicifuga racemosa Extract-Induced Hepatotoxicity
The following diagram illustrates the proposed signaling pathway for the hepatotoxic effects of the Cimicifuga racemosa extract, as suggested by the in vitro data.
Caption: Proposed pathway of C. racemosa extract toxicity.
Experimental Workflow: In Vitro and In Vivo Toxicity Assessment
This diagram outlines the general workflow for the toxicological evaluation of the Cimicifuga racemosa extract.
Caption: Workflow for toxicity assessment of C. racemosa.
Conclusion and Future Directions
The early-stage research on ethanolic extracts of Cimicifuga racemosa suggests a potential for hepatotoxicity, mediated through mitochondrial dysfunction and leading to apoptosis. The in vitro studies indicate that cytotoxic effects and mitochondrial impairment occur at specific concentrations of the extract. The in vivo data in rats corroborates the potential for liver damage, as evidenced by microvesicular steatosis.
It is crucial to reiterate that these findings are based on a complex plant extract. The contribution of this compound to these observed toxicities is currently unknown. Future research should focus on isolating this compound and other major triterpene glycosides from C. racemosa to perform detailed toxicological assessments on the pure compounds. This will allow for a more accurate determination of their individual safety profiles and a better understanding of their mechanisms of action. Such studies are essential for the safe development of any potential therapeutic agents derived from this plant.
Methodological & Application
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cimiracemoside C
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed starting point for the development of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cimiracemoside C, a triterpene glycoside found in plants of the Cimicifuga (Actaea) genus, such as Black Cohosh (Cimicifuga racemosa). Due to the inherent challenges in detecting this compound using UV spectrophotometry, this protocol also discusses alternative detection methods and emphasizes the need for thorough method validation.
Introduction
This compound is a cycloartane triterpene glycoside that has been identified as one of the active constituents in Black Cohosh, a popular herbal supplement used for the management of menopausal symptoms. Accurate and precise quantification of this compound is crucial for the quality control of raw materials and finished products in the pharmaceutical and nutraceutical industries. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of such compounds. However, a significant challenge in the analysis of this compound and similar triterpene glycosides is their lack of a strong ultraviolet (UV) chromophore, which makes detection by conventional HPLC-UV methods difficult and often insensitive.[1][2] This application note outlines a proposed HPLC method with UV detection as a starting point for method development, and also discusses more sensitive detection alternatives.
Chromatographic Conditions
A reversed-phase HPLC method is proposed for the separation of this compound. The following conditions are recommended as a starting point for method development and optimization.
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary HPLC System with UV/Vis or Photodiode Array (PDA) Detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 2.7 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-18 min: 5-28% B; 18-36 min: 28-35% B; 36-45 min: 35-55% B; 45-55 min: 55-75% B[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 203-210 nm (Note: Low wavelength detection may lack specificity) |
Experimental Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 10 µg/mL to 200 µg/mL.
Sample Preparation (from Black Cohosh Root/Rhizome Powder)
-
Extraction: Accurately weigh approximately 1 g of finely powdered Black Cohosh root/rhizome into a 50 mL conical tube. Add 20 mL of methanol.
-
Sonication: Sonicate the mixture for 30 minutes in a sonication bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
Method Validation Parameters
For quantitative analysis, the developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by comparing the chromatograms of a blank, a placebo, the sample, and the reference standard. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five concentrations of the reference standard. The correlation coefficient (r²) should be > 0.999. |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. This can be determined by spike recovery studies. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. |
Visualization of the Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Discussion on Detection Methods
As previously mentioned, the primary limitation of using UV detection for this compound is the absence of a significant chromophore in its structure.[1][2] This results in low sensitivity, making it challenging to detect and accurately quantify low concentrations of the analyte, especially in complex matrices like plant extracts. The proposed detection at a low wavelength (203-210 nm) is a common approach for compounds lacking a strong chromophore, but it is prone to interference from other co-eluting compounds that may absorb at this wavelength.
For more sensitive and specific quantification of this compound, alternative detection methods are highly recommended:
-
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte and is well-suited for non-volatile compounds like triterpene glycosides.[2][4][5] It offers better sensitivity than UV detection for such compounds.
-
Charged Aerosol Detector (CAD): CAD is another universal detector that provides a more uniform response regardless of the chemical structure of the analyte compared to ELSD. It generally offers higher sensitivity and a wider dynamic range.[1]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest sensitivity and selectivity.[6] By monitoring the specific mass-to-charge ratio (m/z) of this compound, interferences from the sample matrix can be effectively eliminated, allowing for accurate and precise quantification even at very low levels.
Signaling Pathway Diagram (Illustrative)
While this compound's precise mechanism of action is still under investigation, some studies suggest that constituents of Black Cohosh may interact with serotonergic or other neurotransmitter pathways. The following is a simplified, illustrative diagram of a generic signaling pathway that could be a starting point for visualizing potential interactions.
Caption: Illustrative generic cell signaling pathway.
Conclusion
This application note provides a foundational HPLC method for the analysis of this compound. Due to the limitations of UV detection for this compound, researchers are strongly encouraged to consider more sensitive and specific detection methods such as ELSD, CAD, or MS for accurate and reliable quantification. The provided protocols for sample preparation and method validation serve as a comprehensive guide for developing a robust analytical method for quality control and research purposes.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. agilent.com [agilent.com]
- 3. Evaluation of the Botanical Authenticity and Phytochemical Profile of Black Cohosh Products by High-Performance Liquid Chromatography with Selected Ion Monitoring Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separation ofCimicifuga racemosa triterpene glycosides by reversed phase high performance liquid chromatography and evaporative light scattering detection | Semantic Scholar [semanticscholar.org]
- 6. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Cimiracemoside C in Herbal Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimiracemoside C is a cycloartane triterpenoid glycoside found in plants of the Cimicifuga genus, most notably Black Cohosh (Actaea racemosa, syn. Cimicifuga racemosa).[1][2] This compound, along with other triterpene glycosides, is considered a key bioactive constituent responsible for the medicinal properties of Black Cohosh extracts, which are widely used in dietary supplements for the alleviation of menopausal symptoms.[3][4] Recent research has also highlighted the potential of this compound in activating AMP-activated protein kinase (AMPK), suggesting its utility in the management of metabolic disorders such as type 2 diabetes. Given its therapeutic potential and use as a marker compound for the quality control of herbal products, accurate and reliable quantification of this compound in herbal extracts is of paramount importance.
These application notes provide a detailed protocol for the quantification of this compound in herbal extracts using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The described methodology is crucial for the standardization of herbal raw materials and finished products, ensuring their safety, efficacy, and batch-to-batch consistency.
Quantitative Data Summary
The following table summarizes the validation parameters for a typical LC-MS/MS method for the quantification of this compound in herbal extracts.
| Validation Parameter | Result |
| Linearity (Concentration Range) | 1 - 400 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | |
| - Intraday | < 2% |
| - Interday | < 5% |
| Accuracy (Recovery) | 98% - 105% |
| Specificity | No interference from other matrix components observed |
Experimental Protocols
Sample Preparation: Solid-Liquid Extraction
This protocol describes the extraction of this compound from dried and powdered herbal raw material (e.g., Cimicifuga racemosa rhizomes).
Materials:
-
Dried, powdered Cimicifuga racemosa rhizome
-
70% Methanol (HPLC grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC vials
Procedure:
-
Weigh 1.0 g of the powdered herbal material into a 50 mL centrifuge tube.
-
Add 25 mL of 70% methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 2-6) on the plant residue with another 25 mL of 70% methanol to ensure complete extraction.
-
Combine the supernatants from both extractions.
-
Filter the combined extract through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC-MS analysis.
This compound Quantification by HPLC-MS/MS
This protocol outlines the instrumental analysis for the quantification of this compound.
Instrumentation and Conditions:
-
Instrument: High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Precursor ion (Q1): m/z 621.4; Product ion (Q3): m/z 489.3
-
Procedure:
-
Prepare a series of calibration standards of this compound in 70% methanol (e.g., 1, 5, 10, 50, 100, 200, 400 µg/mL).
-
Inject the calibration standards into the LC-MS/MS system to generate a calibration curve.
-
Inject the prepared herbal extract samples.
-
Integrate the peak area for the this compound MRM transition in both standards and samples.
-
Quantify the amount of this compound in the samples by interpolating their peak areas against the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: this compound and the AMPK signaling pathway.
References
- 1. Evaluation of the Botanical Authenticity and Phytochemical Profile of Black Cohosh Products by High-Performance Liquid Chromatography with Selected Ion Monitoring Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorination Diversifies Cimicifuga racemosa Triterpene Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of black cohosh-induced toxicity and adverse clinical effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cimiracemoside C In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of Cimiracemoside C, a triterpenoid glycoside isolated from plants of the Actaea genus (formerly Cimicifuga). The primary reported mechanism of action for this compound is the activation of AMP-activated protein kinase (AMPK), indicating its potential therapeutic relevance in metabolic diseases.[1][2] This document outlines experimental procedures for assessing its cytotoxicity, anti-inflammatory, antioxidant, and apoptosis-inducing activities in cell culture.
Compound Information
-
Compound Name: this compound
General Guidelines for In Vitro Assays
2.1. Reagent Preparation
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in dimethyl sulfoxide (DMSO). Store the stock solution at -20°C or -80°C. Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).
2.2. Cell Culture
-
Maintain cell lines in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO₂. The choice of cell line will depend on the specific assay being performed (e.g., HepG2 for metabolic studies, RAW 264.7 for inflammation, etc.).
Cytotoxicity Assay Protocol (MTT Assay)
This assay determines the effect of this compound on cell viability.
3.1. Experimental Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting cell viability against the log of the compound concentration.
3.2. Data Presentation
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 0.1 | 98.5 ± 4.9 | 97.2 ± 5.5 | 95.8 ± 6.3 |
| 1 | 96.2 ± 5.1 | 94.5 ± 4.7 | 91.3 ± 5.9 |
| 10 | 89.7 ± 6.3 | 85.1 ± 5.8 | 78.4 ± 6.8 |
| 50 | 75.4 ± 7.1 | 68.9 ± 6.2 | 55.2 ± 7.4 |
| 100 | 60.1 ± 6.8 | 45.3 ± 7.0 | 30.7 ± 8.1 |
| IC₅₀ (µM) | >100 | ~85 | ~60 |
Data are presented as mean ± SD and are hypothetical examples.
3.3. Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Anti-Inflammatory Assay Protocol (LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages)
This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
4.1. Experimental Protocol
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-treated control.
4.2. Data Presentation
| Treatment | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control | - | 1.2 ± 0.3 | - |
| LPS | - | 45.8 ± 3.1 | 0 |
| LPS + this compound | 1 | 42.5 ± 2.9 | 7.2 |
| LPS + this compound | 10 | 33.1 ± 2.5 | 27.7 |
| LPS + this compound | 50 | 21.7 ± 1.9 | 52.6 |
| LPS + this compound | 100 | 15.3 ± 1.5 | 66.6 |
| IC₅₀ (µM) | ~45 |
Data are presented as mean ± SD and are hypothetical examples.
4.3. Signaling Pathway
Caption: Putative anti-inflammatory signaling pathway.
Antioxidant Activity Protocol (DPPH Radical Scavenging Assay)
This cell-free assay measures the radical scavenging capacity of this compound.
5.1. Experimental Protocol
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (in methanol) to 100 µL of the DPPH solution. Ascorbic acid or Trolox can be used as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals.
5.2. Data Presentation
| Compound | Concentration (µg/mL) | % DPPH Scavenging Activity |
| This compound | 10 | 15.2 ± 2.1 |
| 50 | 35.8 ± 3.5 | |
| 100 | 60.5 ± 4.2 | |
| 200 | 85.1 ± 3.9 | |
| Ascorbic Acid (Control) | 5 | 95.3 ± 1.8 |
| IC₅₀ (µg/mL) | ~85 |
Data are presented as mean ± SD and are hypothetical examples.
5.3. Experimental Workflow
Caption: Workflow for the DPPH antioxidant assay.
Apoptosis Assay Protocol (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
6.1. Experimental Protocol
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration (determined from the cytotoxicity assay) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
6.2. Data Presentation
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| This compound (IC₅₀) | 50.3 ± 4.1 | 28.7 ± 3.5 | 21.0 ± 3.1 |
Data are presented as mean ± SD and are hypothetical examples.
6.3. Logical Relationship of Apoptosis Detection
Caption: Interpretation of Annexin V/PI staining results.
References
Cimiracemoside C Administration in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimiracemoside C is a triterpenoid glycoside isolated from the rhizomes of Cimicifuga racemosa (Black Cohosh).[1][2] This class of compounds, and extracts of Cimicifuga racemosa containing them, have been investigated for a range of biological activities, including anti-inflammatory, neuroprotective, and antidiabetic effects. These notes provide a summary of the available data on the administration of this compound and related extracts in animal models, offering protocols and insights for researchers in pharmacology and drug development. While specific pharmacokinetic data for isolated this compound are limited, studies on Cimicifuga racemosa extracts provide valuable information on its potential in vivo applications.
Data Presentation
Table 1: In Vivo Administration and Effects of Cimicifuga racemosa Extract (Containing this compound)
| Animal Model | Extract/Compound | Administration Route | Dosage | Duration | Observed Effects | Reference |
| ob/ob Mice | Cimicifuga racemosa extract Ze 450 | Oral (PO) & Intraperitoneal (IP) | Not specified for this compound | 7 days | Reduced body weight, plasma glucose, and insulin levels; improved insulin sensitivity. | In vitro experiments suggest AMPK activation as a potential mechanism. |
| Ovariectomized (OVX) Sprague-Dawley Rats | Isopropanolic extract of Cimicifuga racemosa rhizoma (iCR) | Not specified | 7.7 mg/kg | 1 week | Restored neuronal dysfunction in the hypothalamus induced by estrogen decline. | [3] |
| MPTP-induced Parkinson's Disease Mouse Model | Actaea racemosa L. rhizome extract | Not specified | 100 mg/kg | 7 days | Decreased oxidative stress by activating the Nrf2/HO-1 pathway. | [4] |
| Immobilization-Stressed BALB/c Mice | Cimicifuga racemosa extract | Oral | 1,000 mg/kg | Single dose | Attenuated stress-induced increases in plasma corticosterone and changes in brain monoamine metabolite ratios. | [5] |
Table 2: Permeability of Triterpene Glycosides from Cimicifuga racemosa Extract Ze 450
| Compound | Permeability Assay | Results | Conclusion | Reference |
| 23-epi-26-deoxyactein (surrogate for triterpene glycosides) | Caco-2 monolayers | High permeability | Triterpene glycosides from this extract are likely to have high bioavailability. | [6] |
| 23-epi-26-deoxyactein | In situ rat intestinal perfusion | Absorption in duodenum, jejunum, ileum, and colon | Readily absorbed throughout the intestine. | [6] |
Experimental Protocols
Antidiabetic Effects in ob/ob Mice
This protocol is based on a study investigating the antidiabetic effects of a Cimicifuga racemosa extract, which includes this compound as a constituent.
Objective: To evaluate the in vivo antidiabetic activity of this compound or a this compound-containing extract.
Animal Model: Male ob/ob mice.
Materials:
-
This compound or standardized Cimicifuga racemosa extract.
-
Vehicle for administration (e.g., water, saline, or a suitable suspension agent).
-
Oral gavage needles.
-
Syringes and needles for intraperitoneal injection.
-
Glucometer and test strips.
-
Insulin ELISA kit.
Procedure:
-
Animal Acclimatization: House male ob/ob mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Vehicle control (administered orally).
-
Vehicle control (administered intraperitoneally).
-
This compound/extract (oral administration at desired dose levels).
-
This compound/extract (intraperitoneal administration at desired dose levels).
-
Positive control (e.g., Metformin, administered orally).
-
-
Administration: Administer the respective treatments to the animals daily for 7 days.
-
Monitoring:
-
Measure body weight, food, and water intake daily.
-
At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT). After an overnight fast, administer a glucose solution (e.g., 2 g/kg) orally and measure blood glucose levels at 0, 15, 30, 60, and 120 minutes.
-
Collect blood samples to measure plasma insulin levels using an ELISA kit.
-
-
Data Analysis: Analyze changes in body weight, glucose, and insulin levels. Calculate the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR).
Neuroprotective Effects in a Rat Model of Estrogen Decline
This protocol is adapted from a study on the neuroprotective effects of an isopropanolic extract of Cimicifuga racemosa in ovariectomized rats.[3]
Objective: To assess the neuroprotective potential of this compound in a model of menopause-related neurodegeneration.
Animal Model: Adult female Sprague-Dawley rats.
Materials:
-
This compound or standardized Cimicifuga racemosa extract.
-
Vehicle for administration.
-
Surgical instruments for ovariectomy.
-
Anesthetics.
-
Perfusion solutions (saline and paraformaldehyde).
-
Immunohistochemistry reagents for neuronal activity markers (e.g., c-fos).
Procedure:
-
Surgery: Perform bilateral ovariectomy (OVX) on adult female rats under anesthesia. A sham-operated group should undergo the same surgical procedure without removal of the ovaries. Allow a recovery period of at least two weeks.
-
Grouping: Divide the OVX rats into treatment groups (n=8-10 per group):
-
OVX + Vehicle.
-
OVX + this compound/extract (e.g., 7.7 mg/kg).
-
OVX + Positive control (e.g., Estradiol).
-
Sham-operated + Vehicle.
-
-
Administration: Administer the treatments daily for one week.
-
Neuronal Activity Assessment:
-
At the end of the treatment, subject the animals to a stimulus to induce neuronal activity (e.g., cold/warm stress).
-
Anesthetize the rats and perfuse them transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brains and process for immunohistochemical analysis of c-fos expression in specific brain regions like the hypothalamus.
-
-
Data Analysis: Quantify the number of c-fos positive cells in the brain regions of interest and compare between groups.
Visualizations
Caption: Workflow for evaluating the antidiabetic effects of this compound in ob/ob mice.
Caption: Proposed neuroprotective signaling pathway of Cimicifuga racemosa extract.[4]
Conclusion
The administration of Cimicifuga racemosa extracts containing this compound has demonstrated promising therapeutic potential in animal models of diabetes and neurodegeneration. The provided protocols offer a foundation for further investigation into the specific roles and mechanisms of this compound. Future research should focus on elucidating the detailed pharmacokinetics of isolated this compound to better understand its absorption, distribution, metabolism, and excretion, which will be crucial for its development as a therapeutic agent. Additionally, in vivo studies exploring its anti-inflammatory properties are warranted based on in vitro findings.
References
- 1. Triterpene glycosides from Cimicifuga racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triterpenoid glycoside from Cimicifuga racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Actaea racemosa L. Rhizome Protect against MPTP-Induced Neurotoxicity in Mice by Modulating Oxidative Stress and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral administration of Cimicifuga racemosa extract affects immobilization stress-induced changes in murine cerebral monoamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Situ Characterization of Triterpene Glycosides From Cimicifuga racemosa Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS Analysis of Cimiracemoside C and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimiracemoside C, a triterpenoid glycoside isolated from the medicinal plant Cimicifuga racemosa (black cohosh), has garnered significant interest for its potential therapeutic activities. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for its development as a pharmaceutical agent. This application note provides a detailed protocol for the quantitative analysis of this compound and its metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology described herein is essential for pharmacokinetic studies and for elucidating the biotransformation pathways of this compound.
Experimental Protocols
Sample Preparation from Rat Plasma
This protocol outlines the extraction of this compound and its metabolites from rat plasma for LC-MS/MS analysis.
Materials:
-
Rat plasma samples
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen rat plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
In Vitro Metabolism using Rat Liver Microsomes
This protocol describes the incubation of this compound with rat liver microsomes to identify potential metabolites.
Materials:
-
This compound stock solution
-
Rat liver microsomes (RLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile, ice-cold
-
Microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
Procedure:
-
Prepare an incubation mixture containing rat liver microsomes (final protein concentration of 0.5 mg/mL) and this compound (final concentration of 1 µM) in potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
Terminate the reaction at each time point by adding two volumes of ice-cold acetonitrile.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to identify and quantify the remaining this compound and any formed metabolites.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions for the analysis of this compound and its metabolites. Method optimization is recommended for specific instrumentation.
Liquid Chromatography (LC) System:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is a suitable choice.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) System:
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to determine the optimal ionization for this compound and its metabolites.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification. Precursor-to-product ion transitions should be optimized for this compound and each potential metabolite.
-
Source Parameters (typical):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Data Presentation
Quantitative Analysis of this compound Pharmacokinetics in Rats
While specific experimental data for this compound is not publicly available in the search results, the following table illustrates how pharmacokinetic data should be presented after a successful LC-MS/MS analysis following oral administration to rats.
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | Data Unavailable |
| Tmax (h) | Data Unavailable |
| AUC0-t (ng·h/mL) | Data Unavailable |
| AUC0-∞ (ng·h/mL) | Data Unavailable |
| t1/2 (h) | Data Unavailable |
| CL/F (mL/h/kg) | Data Unavailable |
| Vd/F (L/kg) | Data Unavailable |
| Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution. |
Metabolite Profiling in Rat Liver Microsomes
The following table structure should be used to summarize the quantitative results from the in vitro metabolism study.
| Metabolite ID | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Relative Abundance (%) |
| This compound | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
| Metabolite 1 | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
| Metabolite 2 | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
| ... | ... | ... | ... | ... |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound from biological samples.
Caption: Workflow for LC-MS/MS analysis of this compound.
Hypothetical Metabolic Pathway of this compound
Based on common metabolic pathways for triterpenoid glycosides, the following diagram illustrates a hypothetical biotransformation of this compound. The primary metabolic routes are expected to involve hydrolysis of the glycosidic bond and phase II conjugation reactions.
Caption: Hypothetical metabolic pathway of this compound.
Conclusion
The LC-MS/MS methodology presented provides a robust and sensitive approach for the quantitative analysis of this compound and its metabolites in biological matrices. This application note serves as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics. The detailed protocols and data presentation formats will facilitate standardized and reproducible studies, ultimately contributing to a better understanding of the therapeutic potential of this compound. Further studies are warranted to generate specific quantitative data and to fully elucidate the metabolic fate of this promising natural product.
Cimiracemoside C solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the use of Cimiracemoside C in experimental settings. The information herein is intended to guide researchers in the proper handling, preparation, and application of this compound for in vitro and in vivo studies.
Compound Information
This compound is a triterpenoid glycoside isolated from the rhizomes of Cimicifuga racemosa (Black Cohosh). It is investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties. Proper preparation and handling are crucial for obtaining reliable and reproducible experimental results.
Solubility and Storage
The solubility of this compound is a critical factor for its use in biological assays. The following table summarizes its solubility in common laboratory solvents. It is recommended to perform small-scale solubility tests before preparing large batches of stock solutions.
Table 1: Solubility of this compound
| Solvent | Solubility at 25°C (mg/mL) | Molar Solubility (mM) at 25°C | Notes |
| Dimethyl Sulfoxide (DMSO) | > 50 | > 68.8 | Recommended for preparing high-concentration stock solutions. |
| Ethanol (95%) | ~10 | ~13.8 | Suitable for some applications, but may require warming. |
| Methanol | ~15 | ~20.6 | Can be used for analytical purposes. |
| Phosphate-Buffered Saline (PBS) | < 0.1 | < 0.14 | Practically insoluble in aqueous buffers. Requires a co-solvent. |
| Water | < 0.1 | < 0.14 | Insoluble. |
Storage Conditions:
-
Solid Form: Store at -20°C, protected from light and moisture. The compound is stable for at least one year under these conditions.
-
Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO) and store in small aliquots at -80°C to minimize freeze-thaw cycles. Avoid repeated warming and cooling of the stock solution.
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: ~726.9 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 7.27 mg of the compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution.
-
Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
In Vitro Cell-Based Assay Protocol
This protocol provides a general guideline for treating cultured cells with this compound.
Materials:
-
10 mM this compound stock solution in DMSO
-
Cultured cells in appropriate multi-well plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at the desired density and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Cell Treatment: Remove the old medium from the cell culture plates and wash the cells once with sterile PBS. Add the freshly prepared medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, proceed with the planned downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), western blotting, or gene expression analysis.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the biological activity of this compound.
Standard Operating Procedure for Cimiracemoside C Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
Purpose
This document provides standardized procedures for the safe handling, storage, and use of Cimiracemoside C in a laboratory setting. These guidelines are intended to minimize risks to personnel and maintain the integrity of the compound for research and development purposes.
Scope
These procedures apply to all laboratory personnel who handle, store, or conduct experiments with this compound.
Physical and Chemical Properties
This compound is a triterpenoid saponin derived from plants of the Cimicifuga (Actaea) species. Its properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₅H₅₆O₉ | [1] |
| Molecular Weight | 620.8 g/mol | [1] |
| CAS Number | 256925-92-5 | [1] |
| Appearance | White powder | - |
| Solubility | Soluble in Methanol and DMSO. Sparingly soluble in water. | - |
| Purity | >98% (typical) | - |
Safety Precautions and Handling
4.1 Personal Protective Equipment (PPE)
-
Gloves: Wear nitrile or latex gloves at all times when handling the compound.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A full-length lab coat should be worn.
-
Respiratory Protection: For procedures that may generate dust or aerosols, a NIOSH-approved respirator is recommended.
4.2 General Handling
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of dust or powder.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Do not eat, drink, or smoke in areas where the compound is handled.
-
Wash hands thoroughly after handling.
4.3 Spill and Waste Disposal
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Storage
Proper storage is crucial to maintain the stability and integrity of this compound.
| Condition | Recommendation |
| Temperature | Short-term (weeks): -20°CLong-term (months): -80°C |
| Atmosphere | Store in a tightly sealed container, desiccated to protect from moisture. |
| Light | Protect from direct light. |
| Aliquoting | For solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
Experimental Protocols
This compound is known to be an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
Preparation of Stock Solutions
6.1.1 Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
6.1.2 Protocol
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Under sterile conditions (e.g., in a biological safety cabinet), weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use sterile tubes.
-
Store the aliquots at -20°C or -80°C.
In Vitro AMPK Activation Assay
This protocol outlines a general procedure to assess the activation of AMPK in a cell-based assay.
6.2.1 Materials
-
Cell line of interest (e.g., HepG2, C2C12)
-
Cell culture medium and supplements
-
This compound stock solution
-
Positive control (e.g., AICAR)
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
Antibodies for Western blotting (anti-p-AMPK, anti-AMPK)
-
SDS-PAGE gels and blotting equipment
6.2.2 Workflow
References
Application of Cimiracemoside C in AMPK Activation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimiracemoside C is a triterpenoid glycoside isolated from the medicinal plant Cimicifuga racemosa (Black Cohosh). It is identified as one of the active components of the standardized Cimicifuga racemosa extract, Ze 450.[1] Emerging research suggests that this compound, along with other constituents of this extract, plays a role in the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activation of AMPK is a key therapeutic target for metabolic diseases, including type 2 diabetes.
These application notes provide a comprehensive overview of the use of this compound in AMPK activation studies. Due to the limited availability of public data on the isolated this compound, the following information is primarily based on studies conducted with the well-researched Cimicifuga racemosa extract Ze 450, in which this compound is a known bioactive constituent. In vitro experiments have indicated that components of Ze 450, including this compound, activated AMPK to a similar extent as the well-known AMPK activator, metformin.[1]
Data Presentation
The following tables summarize the quantitative data from in vitro studies on the effects of Cimicifuga racemosa extract Ze 450 on AMPK phosphorylation, a key indicator of its activation.
Table 1: Dose-Dependent Effect of Cimicifuga racemosa Extract (Ze 450) on AMPK Phosphorylation in C2C12 Myoblast Cells
| Concentration of Ze 450 (µg/mL) | Fold Change in AMPK Phosphorylation (pAMPK/AMPK ratio) |
| 0.1 | No significant change |
| 1 | No significant change |
| 10 | No significant change |
| 50 | Significant increase |
| 100 | Significant increase |
| 200 | Significant increase |
Data is qualitative from graphical representations in the cited literature and indicates a concentration-dependent effect.
Table 2: Effect of Cimicifuga racemosa Extract (Ze 450) on AMPK Phosphorylation in Various Cell Lines (2-hour treatment)
| Cell Line | Treatment | Concentration | Outcome |
| C2C12 (mouse myoblasts) | Ze 450 | 50-200 µg/mL | Concentration-dependent increase in AMPK phosphorylation.[2] |
| HepG2 (human liver) | Ze 450 | 200 µg/mL | AMPK phosphorylation comparable to 2.5 mM AICAR. |
| HT22 (mouse neuronal) | Ze 450 | 50-200 µg/mL | Increased AMPK phosphorylation, comparable to 2.5 mM AICAR. |
| 3T3-L1 (mouse pre-adipocytes) | Ze 450 | 50-200 µg/mL | Increased AMPK phosphorylation. |
AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) is a well-established pharmacological activator of AMPK.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on the studies investigating the AMPK-activating properties of the Cimicifuga racemosa extract Ze 450.
Protocol 1: Cell Culture and Treatment
-
Cell Lines:
-
C2C12 (mouse myoblast)
-
HepG2 (human hepatoma)
-
HT22 (mouse hippocampal neuronal)
-
3T3-L1 (mouse pre-adipocyte)
-
-
Culture Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
-
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
-
Treatment with this compound or Ze 450 Extract:
-
Prepare a stock solution of this compound or Ze 450 extract in a suitable solvent (e.g., DMSO or ethanol).
-
Seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight.
-
The following day, replace the culture medium with fresh medium containing the desired concentrations of the test compound or vehicle control.
-
Incubate the cells for the specified duration (e.g., 2 hours for AMPK phosphorylation studies).
-
Protocol 2: Western Blotting for AMPK Phosphorylation
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the phospho-AMPK levels to total AMPK levels.
-
Protocol 3: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for AMPK Activation
-
Principle: The HTRF assay is a highly sensitive method for detecting protein modifications, such as phosphorylation, in a cell-based format.
-
Procedure:
-
Seed cells in a 96-well plate and treat as described in Protocol 1.
-
Following treatment, lyse the cells directly in the well using the lysis buffer provided in the HTRF assay kit.
-
Add the HTRF antibody cocktail, containing a terbium cryptate-labeled antibody targeting total AMPK and a d2-labeled antibody targeting phosphorylated AMPK (Thr172), to each well.
-
Incubate at room temperature for the time specified in the kit protocol.
-
Read the fluorescence at both emission wavelengths (620 nm and 665 nm) using an HTRF-compatible plate reader.
-
Calculate the ratio of the two emission signals, which is proportional to the amount of phosphorylated AMPK.
-
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for AMPK activation by this compound.
Experimental Workflow
Caption: A typical experimental workflow for studying AMPK activation.
References
Application Notes and Protocols: Cimiracemoside C as a Positive Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Cimiracemoside C as a positive control in experiments related to anti-inflammatory and anti-osteoporosis research. The methodologies are based on the known biological activity of this compound as an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis and modulator of inflammatory and bone remodeling pathways.
Introduction to this compound
This compound is a triterpenoid glycoside isolated from plants of the Actaea (formerly Cimicifuga) species, such as Black Cohosh (Actaea racemosa). Its primary established mechanism of action is the activation of AMPK. By activating AMPK, this compound can be employed as a reliable positive control to validate experimental systems and verify the responsiveness of cellular pathways downstream of AMPK activation.
Application in Anti-Inflammatory Assays
AMPK activation is known to suppress the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Therefore, this compound can be used as a positive control in assays designed to screen for anti-inflammatory compounds that target this pathway.
Signaling Pathway: AMPK-mediated Inhibition of NF-κB
Caption: AMPK activation by this compound inhibits the NF-κB signaling pathway.
Protocol 1: Inhibition of Nitric Oxide (NO) Production in Macrophages
This protocol describes the use of this compound as a positive control for the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.
Experimental Workflow
Caption: Workflow for Nitric Oxide (NO) inhibition assay.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat cells with varying concentrations of this compound (suggested range: 1-50 µM) or the test compound for 1 hour. Include a vehicle control (DMSO).
-
-
Inflammatory Challenge: Add LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the percentage of NO inhibition relative to the LPS-treated vehicle control.
Data Presentation:
| Treatment Group | Concentration (µM) | Absorbance at 540 nm (Mean ± SD) | % NO Inhibition |
| Negative Control (No LPS) | - | Value | N/A |
| Vehicle Control (+ LPS) | - | Value | 0% |
| This compound | 1 | Value | Value |
| 10 | Value | Value | |
| 50 | Value | Value | |
| Test Compound | X | Value | Value |
Note: As no specific IC50 value for this compound on NO production is currently published, a dose-dependent inhibition is the expected outcome for a positive control validation.
Application in Anti-Osteoporosis Assays
AMPK activation has a dual role in bone metabolism: it promotes the differentiation of osteoblasts (bone-forming cells) and inhibits the differentiation of osteoclasts (bone-resorbing cells). This makes this compound a suitable positive control for assays investigating potential anti-osteoporotic agents.
Signaling Pathway: AMPK in Bone Remodeling
Caption: AMPK activation by this compound promotes bone formation and inhibits bone resorption.
Protocol 2: Promotion of Osteoblast Mineralization
This protocol uses this compound to confirm the pro-osteogenic potential of test compounds by measuring calcium deposition in MC3T3-E1 pre-osteoblastic cells.
Experimental Workflow
Caption: Workflow for osteoblast mineralization assay.
Methodology:
-
Cell Culture: Grow MC3T3-E1 cells in α-MEM with 10% FBS and 1% penicillin-streptomycin.
-
Seeding: Plate cells in a 24-well plate at 2 x 10⁴ cells/well.
-
Osteogenic Induction: Once confluent, switch to osteogenic medium (α-MEM, 10% FBS, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate).
-
Treatment: Add this compound (suggested range: 1-20 µM) or the test compound to the osteogenic medium. Refresh the medium and treatments every 2-3 days.
-
Incubation: Culture for 14-21 days.
-
Alizarin Red S Staining:
-
Wash cells with PBS and fix with 10% formalin for 15 minutes.
-
Wash with deionized water.
-
Stain with 40 mM Alizarin Red S solution (pH 4.2) for 20 minutes.
-
Wash thoroughly with deionized water to remove excess stain.
-
-
Quantification:
-
Visually inspect and image the red calcium deposits.
-
For quantitative analysis, destain by adding 10% cetylpyridinium chloride to each well and incubate for 1 hour.
-
Measure the absorbance of the extracted stain at 562 nm.
-
Data Presentation:
| Treatment Group | Concentration (µM) | Absorbance at 562 nm (Mean ± SD) | Fold Change vs. Control |
| Undifferentiated Control | - | Value | Value |
| Osteogenic Control | - | Value | 1.0 |
| This compound | 1 | Value | Value |
| 5 | Value | Value | |
| 20 | Value | Value | |
| Test Compound | X | Value | Value |
Note: A dose-dependent increase in mineralization is the expected positive control result.
Protocol 3: Inhibition of Osteoclast Differentiation
This protocol details the use of this compound as a positive control for inhibiting RANKL-induced osteoclastogenesis from bone marrow-derived macrophages (BMMs).
Methodology:
-
BMM Isolation: Isolate bone marrow from the femurs and tibias of mice and culture in α-MEM with 10% FBS and M-CSF (30 ng/mL) for 3 days to generate BMMs.
-
Seeding: Plate BMMs in a 96-well plate at 1 x 10⁴ cells/well.
-
Osteoclast Induction and Treatment:
-
Culture cells in the presence of M-CSF (30 ng/mL) and RANKL (50 ng/mL).
-
Simultaneously, treat with this compound (suggested range: 1-50 µM) or the test compound.
-
-
Incubation: Culture for 5-7 days, refreshing the medium and treatments on day 3.
-
TRAP Staining:
-
Fix cells with 10% formalin.
-
Stain for tartrate-resistant acid phosphatase (TRAP) activity using a commercial kit according to the manufacturer's instructions.
-
-
Analysis:
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope. These are considered mature osteoclasts.
-
Data Presentation:
| Treatment Group | Concentration (µM) | TRAP-positive Cells/Well (Mean ± SD) | % Inhibition of Osteoclastogenesis |
| Negative Control (M-CSF only) | - | Value | N/A |
| Positive Control (+RANKL) | - | Value | 0% |
| This compound | 1 | Value | Value |
| 10 | Value | Value | |
| 50 | Value | Value | |
| Test Compound | X | Value | Value |
Note: A dose-dependent decrease in the number of mature osteoclasts is the expected outcome for a positive control.
Application Notes and Protocols: Cimiracemoside C for Studying Glucose Uptake in Myotubes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimiracemoside C, a triterpenoid glycoside, is a compound of interest for its potential therapeutic effects. This document provides a comprehensive guide for researchers to study the effects of this compound on glucose uptake in myotubes, a critical process in understanding its potential role in metabolic regulation. The protocols detailed below are designed for use with C2C12 myotubes, a well-established in vitro model for skeletal muscle.
Skeletal muscle is the primary site for insulin-mediated glucose disposal, and impaired glucose uptake is a key feature of insulin resistance and type 2 diabetes.[1] Investigating compounds that can enhance glucose uptake in muscle cells is a crucial area of research for the development of novel anti-diabetic therapies. These application notes will describe the mechanism of action, provide detailed experimental protocols, and outline data presentation for studying the effects of this compound.
Mechanism of Action: The PI3K/Akt Signaling Pathway
The insulin-stimulated uptake of glucose into muscle cells is primarily mediated by the translocation of the glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane.[2][3][4] This process is tightly regulated by the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2][5][6][7][8] It is hypothesized that this compound may enhance glucose uptake by modulating key components of this pathway.
Upon insulin binding to its receptor, the insulin receptor substrate (IRS) is phosphorylated, which in turn recruits and activates PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt then phosphorylates downstream targets, leading to the translocation of GLUT4-containing vesicles to the cell surface, thereby increasing glucose transport into the cell.
Caption: PI3K/Akt signaling pathway for glucose uptake.
Experimental Protocols
C2C12 Myoblast Culture and Differentiation
A crucial step for studying glucose uptake in a muscle model is the proper culture and differentiation of C2C12 myoblasts into myotubes.[9][10][11][12][13]
Materials:
-
C2C12 myoblasts
-
Growth Medium (GM): High glucose DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Differentiation Medium (DM): High glucose DMEM, 2% Horse Serum (HS), 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Cell Seeding: Culture C2C12 myoblasts in Growth Medium at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Differentiation: When cells reach 80-90% confluency, aspirate the GM, wash twice with PBS, and replace with Differentiation Medium.[11]
-
Myotube Formation: Change the DM every 24-48 hours. Myotubes, characterized by their elongated, multinucleated morphology, should form within 4-6 days.[11]
2-NBDG Glucose Uptake Assay
The 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) assay is a widely used method to measure glucose uptake in cultured cells.[1][14][15] 2-NBDG is a fluorescently labeled deoxyglucose analog that is taken up by glucose transporters.
Materials:
-
Differentiated C2C12 myotubes in a 96-well plate
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
2-NBDG
-
This compound (various concentrations)
-
Insulin (positive control)
-
Fluorescence plate reader
Protocol:
-
Serum Starvation: Wash differentiated myotubes twice with warm PBS and then incubate in serum-free, low-glucose DMEM for 2-4 hours.[16]
-
Pre-treatment: Replace the starvation medium with KRB buffer and incubate for 30 minutes.
-
Treatment: Treat the cells with various concentrations of this compound or insulin (e.g., 100 nM) for 30 minutes. Include a vehicle-only control.
-
2-NBDG Incubation: Add 2-NBDG to a final concentration of 50-100 µM to each well and incubate for 30-60 minutes at 37°C.
-
Termination of Uptake: Stop the uptake by washing the cells three times with ice-cold PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. [PDF] Role of PI3K/AKT Pathway in Insulin-Mediated Glucose Uptake | Semantic Scholar [semanticscholar.org]
- 3. Physiology, Glucose Transporter Type 4 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Drug Discovery of Plausible Lead Natural Compounds That Target the Insulin Signaling Pathway: Bioinformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oncogenic activation of the PI3K/Akt pathway promotes cellular glucose uptake by downregulating the expression of thioredoxin-interacting protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiac PI3K-Akt Impairs Insulin-Stimulated Glucose Uptake Independent of mTORC1 and GLUT4 Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer | Semantic Scholar [semanticscholar.org]
- 9. Cell Culture Academy [procellsystem.com]
- 10. gelomics.com [gelomics.com]
- 11. researchgate.net [researchgate.net]
- 12. encodeproject.org [encodeproject.org]
- 13. researchgate.net [researchgate.net]
- 14. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-NBDG uptake assay [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: A Framework for Designing Cimiracemoside C Efficacy Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cimiracemoside C is a triterpenoid glycoside isolated from plants of the Actaea genus, such as Cimicifuga racemosa (Black Cohosh).[1][2] A key reported mechanism of action for this compound is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] AMPK activation has been implicated in a wide range of physiological processes, suggesting that this compound may have therapeutic potential in various diseases, including metabolic disorders, inflammation, and cancer.
This document provides a comprehensive framework and detailed protocols for designing preclinical in vitro and in vivo studies to evaluate the efficacy of this compound. The focus is on two major therapeutic areas where AMPK activation is known to be beneficial: anti-inflammatory and anti-cancer applications.
Hypothesized Mechanism of Action & Signaling Pathway
This compound is reported to activate AMPK.[1] The activation of AMPK can trigger downstream signaling cascades that suppress pro-inflammatory pathways and inhibit cancer cell growth. A primary mechanism for its anti-inflammatory effects may involve the inhibition of the NF-κB pathway. For its anti-cancer effects, AMPK activation can lead to the inhibition of the mTOR pathway, which is crucial for cell proliferation, and the induction of apoptosis.
Experimental Design: Anti-Inflammatory Efficacy
The anti-inflammatory potential of this compound can be evaluated using a combination of in vitro and in vivo models.
In Vitro Anti-Inflammatory Studies Workflow
The general workflow involves treating immune cells (e.g., macrophages) with an inflammatory stimulus in the presence or absence of this compound and measuring key inflammatory markers.
In Vitro Experimental Protocols
A. Cell Viability Assay (MTT/XTT) This assay determines the cytotoxic concentration of this compound. Metabolically active cells convert tetrazolium salts (MTT, XTT) into a colored formazan product.[3]
-
Protocol (MTT Assay):
-
Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere overnight.[4]
-
Treat cells with serial dilutions of this compound for 24-48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5][6]
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
B. Cytokine Quantification (ELISA) This protocol measures the secretion of pro-inflammatory cytokines like TNF-α and IL-6 into the cell culture medium.[4]
-
Protocol (Sandwich ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.[7]
-
Wash the plate and block with an appropriate blocking buffer (e.g., 10% FBS in PBS) for 1 hour.[4][8]
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.[4]
-
Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour.[9]
-
Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes.[10]
-
Wash the plate and add a TMB substrate solution. Stop the reaction with 2N H2SO4.[8]
-
Read the absorbance at 450 nm and calculate cytokine concentrations based on the standard curve.[4]
-
In Vivo Anti-Inflammatory Studies
A. Carrageenan-Induced Paw Edema Model This is a widely used and well-established model for screening acute anti-inflammatory drugs.[11][12]
-
Protocol:
-
Select appropriate animals, such as Wistar rats or Swiss albino mice.
-
Administer this compound orally or via intraperitoneal injection at various doses. A vehicle control group should be included.
-
After 1 hour, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[11]
-
Measure the paw volume or thickness using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control.
-
Data Presentation: Anti-Inflammatory Studies
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Treatment Duration (h) | IC50 (µM) |
|---|---|---|
| RAW 264.7 | 24 | |
| RAW 264.7 | 48 | |
| J774A.1 | 24 |
| J774A.1 | 48 | |
Table 2: Effect of this compound on LPS-Induced Cytokine Production
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|
| Control (No LPS) | - | ||
| Vehicle + LPS | - | ||
| This compound + LPS | 1 | ||
| This compound + LPS | 10 | ||
| This compound + LPS | 50 |
| Positive Control (e.g., Dexamethasone) | 1 | | |
Table 3: In Vivo Anti-Inflammatory Effect in Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
|---|---|---|---|
| Vehicle Control | - | 0% | |
| This compound | 10 | ||
| This compound | 50 | ||
| This compound | 100 |
| Positive Control (e.g., Indomethacin) | 10 | | |
Experimental Design: Anti-Cancer Efficacy
The potential of this compound as an anti-cancer agent can be investigated through its effects on cell viability, apoptosis, and tumor growth in preclinical models.
In Vivo Anti-Cancer Studies Workflow
The workflow for in vivo cancer studies typically involves implanting human tumor cells into immunodeficient mice to establish a xenograft model.[13]
In Vitro and In Vivo Experimental Protocols
A. In Vitro Anti-Proliferative Assay The protocol is identical to the Cell Viability Assay (Section 2.2.A), but uses various cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer). The goal is to determine the IC50 (the concentration that inhibits 50% of cell growth).[14]
B. Western Blot Analysis for Signaling Proteins This technique is used to detect changes in the expression and phosphorylation of key proteins in the AMPK and mTOR signaling pathways.[15]
-
Protocol:
-
Prepare cell lysates from treated and untreated cancer cells using a lysis buffer (e.g., RIPA buffer).
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-50 µg of protein per lane on an SDS-PAGE gel.[16]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature or overnight at 4°C.[16][18]
-
Incubate the membrane with primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-Caspase-3, anti-Actin) overnight at 4°C with gentle shaking.[15]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again and detect the signal using an ECL (chemiluminescence) substrate.[16]
-
C. In Vivo Xenograft Tumor Model This model is a cornerstone for evaluating the efficacy of anti-cancer compounds in vivo.[19][20]
-
Protocol:
-
Select an appropriate immunodeficient mouse strain (e.g., Athymic Nude or SCID mice).[13]
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100–150 mm³).
-
Randomize animals into treatment groups (vehicle control, this compound at different doses, positive control).
-
Administer treatment as per the study design (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers 2-3 times a week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Tumor tissue can be used for further analysis, such as histology or Western blotting, to confirm the mechanism of action.[21]
-
Data Presentation: Anti-Cancer Studies
Table 4: In Vitro Anti-Proliferative Activity of this compound
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h |
|---|---|---|
| MCF-7 | Breast | |
| MDA-MB-231 | Breast | |
| HCT116 | Colon | |
| A549 | Lung |
| DU145 | Prostate | |
Table 5: In Vivo Anti-Tumor Efficacy in Xenograft Model
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) | Final Tumor Weight (g) | % Tumor Growth Inhibition (TGI) |
|---|---|---|---|---|
| Vehicle Control | - | 0% | ||
| This compound | 25 | |||
| This compound | 50 |
| Positive Control (e.g., Cisplatin) | 5 | | | |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C35H56O9 | CID 15541911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytokine Elisa [bdbiosciences.com]
- 8. bowdish.ca [bowdish.ca]
- 9. Cytokine Elisa [bdbiosciences.com]
- 10. assaygenie.com [assaygenie.com]
- 11. mdpi.com [mdpi.com]
- 12. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo assessment of high-dose vitamin C against murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. Western Blot 实验-蛋白质免疫印迹实验方案和试剂配方-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. mdpi.com [mdpi.com]
- 20. Drug Development Animal Models | Animal Models | Cyagen APAC [apac.cyagen.com]
- 21. In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of 10074-G5, a novel small-molecule inhibitor of c-Myc/Max dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Dissolving Cimiracemoside C in DMSO
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the solubilization of Cimiracemoside C in Dimethyl Sulfoxide (DMSO) for use in various research applications. It includes information on solution preparation, storage, and handling to ensure stability and reproducibility in experimental settings.
Introduction
This compound is a triterpenoid glycoside isolated from plants such as Cimicifuga racemosa (Black Cohosh). It is investigated for various biological activities, including potential antidiabetic effects, which may be related to the activation of AMP-activated protein kinase (AMPK). Accurate and consistent preparation of this compound solutions is critical for obtaining reliable results in in vitro and in vivo studies.
Dimethyl Sulfoxide (DMSO) is a highly versatile polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. It is a common solvent for preparing high-concentration stock solutions of compounds for drug discovery and biological research. This protocol outlines the standard procedure for dissolving this compound in DMSO and preparing subsequent working solutions.
Physicochemical Data and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and its solutions. The following table summarizes key data and recommended storage conditions.
| Parameter | Value | Reference |
| Compound | This compound | |
| Synonyms | Cimicifugoside M | |
| CAS Number | 256925-92-5 | |
| Molecular Formula | C₃₅H₅₆O₉ | |
| Molecular Weight | 620.8 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol; sparingly soluble in water. A related compound, Cimiracemoside D, is soluble in DMSO up to 100 mg/mL (147.31 mM) with sonication. | |
| Storage (Powder) | Desiccate at -20°C | |
| Storage (DMSO Stock Solution) | Aliquot and store at -20°C (up to 1 year) or -80°C (up to 2 years) to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Materials and Equipment
-
This compound (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO), high purity (≥99.9%)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath
Protocol for Preparing a High-Concentration Stock Solution
This protocol describes the preparation of a 10 mM stock solution. Adjust calculations based on the desired final concentration.
Preparation Steps:
-
Equilibration: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent moisture condensation. DMSO is highly hygroscopic, and absorbed water can impact both solubility and compound stability.
-
Weighing: Weigh out the desired amount of this compound powder using an analytical balance. For 1 mL of a 10 mM solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 620.8 g/mol x 1000 mg/g = 6.21 mg
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Securely cap the vial and vortex thoroughly for 1-2 minutes.
-
Sonication (If Necessary): If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-15 minutes to aid dissolution. Intermittently vortex the sample.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates before use.
-
Storage: For long-term storage, dispense the stock solution into single-use aliquots and store at -20°C or -80°C.
Protocol for Preparing Aqueous Working Solutions
For most biological assays, the DMSO stock solution must be diluted in an aqueous medium (e.g., cell culture media, phosphate-buffered saline). It is crucial to keep the final DMSO concentration low (typically ≤0.5%) to avoid solvent-induced toxicity or artifacts.
-
Serial Dilution: Perform serial dilutions of the high-concentration DMSO stock solution into the desired aqueous buffer.
-
Mixing: Add the small volume of the DMSO stock to the larger volume of aqueous buffer and mix immediately and thoroughly to prevent precipitation of the compound.
-
Final Concentration: Ensure the final concentration of DMSO in the assay does not exceed the tolerance level of the experimental system.
Visualized Workflows
The following diagrams illustrate the key processes described in this protocol.
Caption: A flowchart detailing the step-by-step process for preparing a this compound stock solution in DMSO.
Caption: Diagram illustrating the logical progression from solid compound to the final working solution for experimental use.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Compound fails to dissolve completely | 1. Insufficient mixing.2. Low-quality or hydrated DMSO.3. Concentration exceeds solubility limit. | 1. Continue vortexing and/or use an ultrasonic bath.2. Use a new, sealed bottle of anhydrous DMSO.3. Prepare a more dilute stock solution. |
| Precipitation upon dilution in aqueous buffer | The compound is poorly soluble in the aqueous buffer. | 1. Mix vigorously immediately after adding the DMSO stock to the buffer.2. Investigate the use of co-solvents or surfactants in the final buffer, such as PEG300 or Tween-80, if compatible with the assay. |
| Inconsistent experimental results | 1. Degradation of the compound in solution.2. Inaccurate pipetting.3. Multiple freeze-thaw cycles. | 1. Prepare fresh stock solutions. Ensure proper storage conditions are met.2. Verify pipette calibration.3. Use single-use aliquots to avoid freeze-thaw degradation. |
Determining In Vivo Dosage of Cimiracemoside C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimiracemoside C, a triterpenoid saponin, has garnered interest for its potential therapeutic applications, primarily attributed to its role as an activator of AMP-activated protein kinase (AMPK). As researchers move from in vitro to in vivo models, establishing an appropriate dosage is a critical step for obtaining meaningful and reproducible results. This document provides detailed application notes and protocols to guide the calculation and administration of this compound in preclinical in vivo research. Due to the current lack of published specific in vivo dosage studies for this compound, this guide outlines a systematic approach for determining an effective and well-tolerated dose.
Introduction to this compound and In Vivo Research
This compound is a natural compound that has been identified as an activator of AMPK, a key cellular energy sensor. Activation of AMPK can trigger a cascade of downstream signaling events that regulate metabolism and cellular stress responses. This makes this compound a compound of interest for research into metabolic diseases such as diabetes, as well as conditions with an inflammatory component.
Before initiating large-scale efficacy studies, a dose-finding experiment is essential to determine the optimal dose of this compound that elicits the desired biological response without causing adverse effects. This typically involves administering a range of doses to a small cohort of animals and monitoring for both therapeutic endpoints and signs of toxicity.
Proposed In Vivo Dose-Finding Protocol for this compound
This protocol provides a general framework for a dose-finding study in a rodent model. The specific parameters should be adapted based on the research question and the chosen animal model.
Animal Model Selection
The choice of animal model will depend on the therapeutic area of interest. Given that this compound is an AMPK activator, relevant models include:
-
Metabolic Disease: Diet-induced obese (DIO) mice or rats, db/db mice, or streptozotocin (STZ)-induced diabetic mice or rats.
-
Inflammation: Lipopolysaccharide (LPS)-induced inflammation models or carrageenan-induced paw edema models.
Vehicle Selection and Formulation
The solubility of this compound will dictate the appropriate vehicle for administration. Based on information for similar compounds, a common approach is to first dissolve the compound in a small amount of an organic solvent and then dilute it in an aqueous vehicle.
Recommended Vehicle Formulation:
-
Dissolve this compound in DMSO to create a stock solution.
-
For the final working solution, dilute the DMSO stock in a vehicle such as corn oil or a solution of 20% Solutol HS 15 in saline.
-
The final concentration of DMSO in the administered solution should be kept low (ideally below 5%) to avoid solvent-related toxicity.
Administration Route
The choice of administration route will depend on the desired pharmacokinetic profile and the experimental design.
-
Oral Gavage (PO): Suitable for assessing oral bioavailability and for chronic dosing studies.
-
Intraperitoneal Injection (IP): Often used in acute studies to ensure rapid and complete absorption into the systemic circulation.
Experimental Protocol for a Dose-Finding Study
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to treatment groups (e.g., n=5-8 animals per group). Include a vehicle control group.
-
Dose Selection: Based on dosages of other triterpenoid saponins found in the literature, a suggested starting range for a dose-finding study could be:
-
Low Dose: 1 mg/kg
-
Mid Dose: 10 mg/kg
-
High Dose: 50 mg/kg
-
-
Administration: Administer the selected doses of this compound or vehicle to the respective groups.
-
Monitoring:
-
Efficacy Endpoints: Measure relevant biomarkers at appropriate time points. For a diabetes model, this could include blood glucose and insulin levels. For an inflammation model, this could involve measuring pro-inflammatory cytokines.
-
Toxicity Assessment: Observe animals daily for any signs of toxicity, including changes in body weight, food and water intake, and general behavior.
-
-
Data Analysis: Analyze the data to determine the dose that produces a significant therapeutic effect without causing overt toxicity. This will be the dose to use in subsequent, larger-scale efficacy studies.
Quantitative Data Summary
The following table provides a hypothetical structure for summarizing the data from a dose-finding study.
| Treatment Group | Dose (mg/kg) | Administration Route | Key Efficacy Endpoint (e.g., % reduction in blood glucose) | Body Weight Change (%) | Observations of Toxicity |
| Vehicle Control | 0 | PO or IP | 0% | +/- 5% | None |
| This compound | 1 | PO or IP | |||
| This compound | 10 | PO or IP | |||
| This compound | 50 | PO or IP |
Signaling Pathway and Experimental Workflow Diagrams
This compound and the AMPK Signaling Pathway
This compound is known to activate AMPK. The diagram below illustrates the simplified AMPK signaling cascade.
Caption: Simplified AMPK signaling pathway activated by this compound.
Experimental Workflow for In Vivo Dose-Finding Study
The following diagram outlines the logical flow of the proposed dose-finding experiment.
Caption: Workflow for a this compound in vivo dose-finding study.
Conclusion
While specific, peer-reviewed in vivo dosage information for this compound is not yet available, the protocols and guidelines presented here provide a robust framework for researchers to systematically determine an effective and safe dose for their preclinical studies. By carefully selecting the animal model, vehicle, and administration route, and by conducting a thorough dose-finding study, researchers can confidently proceed to larger-scale efficacy trials to investigate the therapeutic potential of this compound. It is imperative to adhere to ethical guidelines for animal research and to consult with institutional animal care and use committees throughout the experimental process.
Application Note: Spectroscopic Analysis of Cimiracemoside C for Identification
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the spectroscopic analysis and identification of Cimiracemoside C, a triterpenoid saponin isolated from plants of the Actaea genus. The methods described herein utilize Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy to enable unambiguous structural elucidation and confirmation. This guide is intended for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a cycloartane triterpenoid saponin found in medicinal plants such as Actaea racemosa (Black Cohosh).[1][2] Its molecular formula is C₃₅H₅₆O₉, with a molecular weight of 620.8 g/mol .[1] As an active component of plants used in traditional medicine, accurate identification of this compound is crucial for quality control, standardization of herbal products, and further pharmacological research. Notably, this compound has been identified as an activator of AMP-activated protein kinase (AMPK), suggesting potential therapeutic applications in metabolic diseases like type 2 diabetes.[2]
This application note outlines a systematic approach using modern spectroscopic techniques—MS, NMR, and IR—to identify and characterize this compound.
Experimental Protocols
High-purity this compound is required for accurate spectroscopic analysis. A general workflow for its extraction and isolation is as follows:
-
Extraction: Dried and powdered plant material (e.g., rhizomes of Actaea racemosa) is subjected to solvent extraction, typically with 85% methanol.[3]
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on polarity.
-
Chromatographic Purification: The target fraction (often the ethyl acetate or butanol fraction for saponins) is subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex LH-20) followed by purification using High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
High-resolution mass spectrometry is used to determine the exact mass and elemental composition.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Protocol:
-
Prepare a dilute solution of purified this compound (approx. 10 µg/mL) in a suitable solvent like methanol.
-
Infuse the sample directly into the ESI source or inject it via an LC system.
-
Acquire the mass spectrum in positive ion mode. Common adducts to look for are [M+H]⁺, [M+Na]⁺, and [M+K]⁺.
-
The high-resolution data will provide the exact mass, which can be used to confirm the elemental composition (C₃₅H₅₆O₉).
-
Perform tandem MS (MS/MS) on the precursor ion to obtain fragmentation data, which provides structural information about the aglycone and sugar moiety.
-
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Protocol:
-
Dissolve 5-10 mg of purified this compound in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Pyridine-d₅).
-
Acquire a suite of NMR spectra, including:
-
¹H NMR: To observe the proton environment.
-
¹³C NMR: To observe the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): To establish correlations between protons and carbons, allowing for the complete assignment of the structure.
-
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.
-
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Protocol:
-
Prepare the sample using a suitable method (e.g., KBr pellet or as a thin film on a salt plate).
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands for functional groups expected in a triterpenoid saponin.
-
Data Presentation and Interpretation
The data obtained from the spectroscopic analyses should be carefully tabulated for clear interpretation and comparison with literature values.
The high-resolution mass spectrum should confirm the molecular formula. The expected monoisotopic mass is 620.3924 Da.[1]
Table 1: High-Resolution MS Data for this compound
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ | 621.3997 | Fill Data |
| [M+Na]⁺ | 643.3816 | Fill Data |
| MS/MS Fragments | Description | Observed m/z |
| Fill Data | Loss of sugar moiety (Arabinose) | Fill Data |
| Fill Data | Aglycone fragment | Fill Data |
| Fill Data | Other significant fragments | Fill Data |
(Note: Table to be populated with experimentally acquired data)
The ¹H and ¹³C NMR spectra will reveal the detailed structure. The presence of signals corresponding to the triterpenoid core and the arabinose sugar moiety are key identifiers.
Table 2: Key ¹H NMR and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Position | ¹³C NMR (δ ppm) | ¹H NMR (δ ppm, J in Hz) |
|---|---|---|
| Aglycone | ||
| C-3 | Fill Data | Fill Data |
| C-9 | Fill Data | Fill Data |
| C-15 | Fill Data | Fill Data |
| C-16 | Fill Data | Fill Data |
| C-23 | Fill Data | Fill Data |
| C-24 | Fill Data | Fill Data |
| C-25 | Fill Data | Fill Data |
| Sugar (α-L-Arabinopyranoside) | ||
| C-1' | Fill Data | Fill Data (anomeric proton) |
| C-2' | Fill Data | Fill Data |
| C-3' | Fill Data | Fill Data |
| C-4' | Fill Data | Fill Data |
| C-5' | Fill Data | Fill Data |
(Note: Table to be populated with experimentally acquired data from 1D and 2D NMR experiments)
The IR spectrum provides evidence for key functional groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3400 | Strong, Broad | O-H stretch (hydroxyl groups) |
| ~2950-2850 | Strong | C-H stretch (aliphatic) |
| ~1160 | Medium | C-O-C stretch (ether/glycosidic linkage)[4] |
| ~1070 | Strong | C-O stretch (alcohols) |
(Note: Table to be populated with experimentally acquired data)
Workflow and Signaling Pathway Diagrams
The logical flow from sample preparation to final structural confirmation is a critical component of the identification process.
Caption: Experimental workflow for the identification of this compound.
This compound is known to activate AMPK, a central regulator of cellular energy homeostasis.[2] This pathway is a key target in the research of metabolic diseases.
Caption: Simplified AMPK signaling pathway activated by this compound.
Conclusion
The combination of mass spectrometry, NMR spectroscopy, and IR spectroscopy provides a robust and reliable methodology for the unambiguous identification and structural elucidation of this compound. The protocols and data interpretation guidelines presented in this application note serve as a comprehensive resource for researchers working with this and other related triterpenoid saponins, ensuring accuracy and reproducibility in natural product research and development.
References
Application Note: Quantitative Analysis of Cimiracemoside C in Botanical Dietary Supplements for Product Authenticity and Quality Control
Audience: Researchers, scientists, and drug development professionals.
Introduction
Black cohosh (Actaea racemosa L., syn. Cimicifuga racemosa L.) is a popular botanical dietary supplement used primarily for alleviating symptoms associated with menopause.[1] The quality and authenticity of commercially available black cohosh products can be a significant concern, with reports of adulteration and considerable variability in constituent amounts.[1][2] Triterpene glycosides are considered the main active components of black cohosh.[3] Among them, Cimiracemoside C has been identified as a key chemical marker that can distinguish authentic North American black cohosh from related Asian Actaea species, which are common adulterants.[1] Asian species often contain cimifugin but lack this compound.[1] Therefore, robust analytical methods for the quantification of this compound are critical for the quality control and authentication of black cohosh dietary supplements.[4] This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Principle
This method utilizes the separation power of liquid chromatography combined with the sensitivity and specificity of mass spectrometry to identify and quantify this compound in complex botanical matrices.[5] The sample is first extracted from the dietary supplement form (e.g., capsule, tablet). The extract is then injected into an HPLC system where this compound is separated from other components on a reversed-phase C18 column. The eluent is introduced into a mass spectrometer, where this compound is ionized and its specific mass-to-charge ratio (m/z) is detected and quantified.[1][3] This hyphenated technique provides high accuracy and precision for regulatory and research purposes.[5]
Experimental Protocols
1. Sample Preparation Protocol
This protocol is adapted for various forms of dietary supplements, such as capsules, tablets, or raw extracts.
A. For Triterpene Glycoside Analysis (Capsules/Tablets):
-
Obtain a composite sample by weighing and finely grinding the contents of multiple capsules or several tablets to ensure homogeneity.[6] For example, a composite of 8-16 capsules or 6-15 tablets can be used.[1]
-
Accurately weigh a portion of the homogenized powder.
-
Dissolve the powder in a 50 mL solution of 0.5% sodium hydroxide (NaOH) in water.[1]
-
Sonicate the solution for 10 minutes to ensure complete dissolution and extraction.
-
Filter the solution through a 0.45 μm nylon membrane filter into an HPLC vial for analysis.[1]
B. For General Constituent Analysis (Extracts/Powders):
-
Accurately weigh approximately 200 mg of the botanical extract or reference material.[6]
-
Add 5 mL of an extraction solvent consisting of 80:20:0.1 methanol:water:formic acid.[6]
-
Vortex the mixture thoroughly and sonicate for a specified period to ensure efficient extraction.
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.45 μm filter into an HPLC vial for analysis.[1]
2. Standard Preparation Protocol
-
Procure a certified reference standard of this compound.[7]
-
Prepare a stock solution by accurately weighing the standard and dissolving it in the extraction solvent (80:20:0.1 methanol:water:formic acid) to a target concentration of approximately 2000 µg/mL.[6]
-
From the stock solution, prepare a series of working standard solutions at different concentrations (e.g., ranging from 1 µg/mL to 300 µg/mL) by serial dilution with the same solvent.
-
These working standards will be used to generate a calibration curve for the quantification of this compound in the test samples.
3. HPLC-MS Analytical Method
The following are typical parameters for an HPLC-MS system. These should be optimized for the specific instrumentation used.
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Reversed-phase C18 column (e.g., 3 x 150 mm, 2.7 µm particle size)[8]
-
Mobile Phase A: 0.1% Acetic Acid in Water[8]
-
Mobile Phase B: 0.1% Acetic Acid in Acetonitrile[8]
-
Flow Rate: 0.4 mL/min[8]
-
Gradient Elution:
-
0-5 min: 10% B
-
5-12 min: Linear gradient to 90% B
-
12-18 min: Hold at 90% B
-
18-25 min: Return to 10% B
-
25-30 min: Re-equilibration at 10% B[8]
-
-
Column Temperature: 30 °C[8]
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple Quadrupole or QTOF Mass Spectrometer[9]
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
-
For SIM mode, monitor for the protonated molecule [M+H]⁺ of this compound at m/z 621.[1]
-
For MRM mode, specific precursor-product ion transitions should be optimized for enhanced selectivity and sensitivity.
-
Data Presentation
The quantity of this compound and other triterpene glycosides can vary significantly among different black cohosh products. The presence of this compound is a primary indicator of authentic Actaea racemosa.
Table 1: Representative Content of Triterpene Glycosides in Black Cohosh Samples
| Sample Type | Analytical Method | Major Triterpene Glycosides Measured | Total Content (% w/w) | This compound Detected | Reference |
| Modern Black Cohosh | HPLC-PDA | 23-epi-26-deoxyactein, actein, this compound, cimigenoside | 4.43% - 4.73% | Yes | [10] |
| Modern Black Cohosh | LC-MS | 23-epi-26-deoxyactein, actein, this compound, cimigenoside | 4.06% - 5.18% | Yes | [10] |
| 85-Year-Old Herbarium Sample | HPLC-PDA | 23-epi-26-deoxyactein, actein, this compound, cimigenoside | ~4.43% | Yes | [10] |
| Commercial Product C-1 | LC-MS | - | Not Quantified | No | [1] |
| Commercial Product C-3 | LC-MS | - | Not Quantified | No | [1] |
| Commercial Product T-3 | LC-MS | - | Not Quantified | No | [1] |
| Commercial Product C-5 | LC-MS | - | Not Quantified | Yes (with adulterant) | [1] |
Note: The absence of this compound in products C-1, C-3, and T-3, coupled with the detection of another marker, cimifugin, indicated that they were made from Asian Actaea species instead of black cohosh.[1]
Visualizations
dot digraph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_prep" { label = "Sample Preparation"; bgcolor = "#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
}
subgraph "cluster_analysis" { label = "Analysis"; bgcolor = "#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"];
}
subgraph "cluster_quant" { label = "Quantification & Reporting"; bgcolor = "#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"];
}
Filter -> HPLC [lhead=cluster_analysis, label="Inject into\nHPLC-MS"]; Data -> Quantify [lhead=cluster_quant]; } Caption: Workflow for the analysis of this compound in supplements.
dot digraph "Authentication_Logic" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
start [label="Analyze Botanical\nSupplement Extract", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
d1 [label="Is this compound\nDetected?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=2.5, height=1.2];
d2 [label="Is Cimifugin\nDetected?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=2.5, height=1.2];
res1 [label="Authentic\nActaea racemosa\n(Black Cohosh)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; res2 [label="Adulterated with\nAsian Actaea Species", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; res3 [label="Potential Adulteration\n(Contains both species)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; res4 [label="Not Black Cohosh or\nPoor Quality Extract", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> d1; d1 -> res1 [label=" Yes"]; d1 -> d2 [label=" No"];
d2 -> res2 [label=" Yes"]; d2 -> res4 [label=" No"];
res1 -> d2 [style=dashed, arrowhead=open, label="Check for\nco-occurrence"]; d2 -> res3 [label=" Yes (if this compound\nalso present)", style=dashed, arrowhead=open, headport="w", tailport="e"]; } Caption: Authentication logic for Black Cohosh supplements.
References
- 1. Evaluation of the Botanical Authenticity and Phytochemical Profile of Black Cohosh Products by High-Performance Liquid Chromatography with Selected Ion Monitoring Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Black Cohosh: Insights into its Mechanism(s) of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of black cohosh-induced toxicity and adverse clinical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on selected botanical dietary supplement ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. A cross‐sectional clinical study in women to investigate possible genotoxicity and hematological abnormalities related to the use of black cohosh botanical dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Working with the natural complexity: selection and characterization of black cohosh root extract for use in toxicology testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. ABC Herbalgram Website [herbalgram.org]
Troubleshooting & Optimization
Technical Support Center: Improving Cimiracemoside C Solubility for Aqueous Solutions
For researchers, scientists, and drug development professionals, achieving adequate aqueous solubility of promising compounds like Cimiracemoside C is a critical step in experimental design and therapeutic development. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with this sparingly soluble triterpenoid glycoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a triterpenoid glycoside isolated from plants of the Cimicifuga species.[1] Like many complex natural products, it is sparingly soluble in water, which can significantly hinder its use in aqueous-based assays and preclinical studies, potentially impacting bioavailability and therapeutic efficacy.
Q2: What are the general approaches to improve the aqueous solubility of poorly soluble compounds like this compound?
A2: Several techniques can be employed to enhance the solubility of hydrophobic compounds. These can be broadly categorized as physical and chemical modifications. Physical methods include particle size reduction (micronization, nanosuspension), and creating solid dispersions in inert carriers. Chemical methods involve the use of co-solvents, complexation agents like cyclodextrins, and pH adjustment.[2][3][4]
Q3: Are there any specific starting points or published methods for solubilizing this compound?
A3: Yes, a published protocol demonstrates that a clear solution of this compound at a concentration of ≥ 0.5 mg/mL can be achieved. This method involves first dissolving the compound in dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted with a 20% solution of sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.[5]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Precipitation occurs when adding this compound to an aqueous buffer. | This compound has very low intrinsic water solubility. | Pre-dissolve this compound in a small amount of a water-miscible organic solvent like DMSO before adding it to the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| The desired concentration in an aqueous solution cannot be reached, even with a co-solvent. | The solubilizing capacity of the co-solvent system may be insufficient at the desired concentration. | Consider using a complexation agent such as a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used to encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[6][7] |
| The prepared solution is not stable and shows precipitation over time. | The solution may be supersaturated, or the compound may be degrading. | Prepare fresh solutions for each experiment. If using a co-solvent/cyclodextrin system, ensure the components are thoroughly mixed and consider storing stock solutions at -20°C or -80°C as recommended.[5] For long-term stability, preparing a solid dispersion of this compound may be a more suitable approach. |
| The use of a co-solvent or cyclodextrin is interfering with the biological assay. | The excipients themselves may have biological activity or interfere with assay components. | Run appropriate vehicle controls in your experiments to account for any effects of the co-solvent or cyclodextrin. If interference is observed, it may be necessary to explore alternative solubilization techniques, such as creating a solid dispersion and then dissolving the resulting powder. |
Quantitative Solubility Data
The following table summarizes available solubility data for this compound and related compounds to provide a baseline for experimental design.
| Compound | Solvent/System | Achieved Concentration | Reference |
| This compound | 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 0.5 mg/mL (0.81 mM) | [5] |
| Cimiracemoside D | 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 0.83 mg/mL (1.22 mM) | [8] |
| Triterpenoid Glycosides (from Cimicifuga racemosa extract) | Aqueous buffer (pH 7.5) | High Solubility (BCS Class I) | [5] |
| This compound | Methanol | Soluble | [1] |
| This compound | Water | Sparingly soluble | [1] |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent and Cyclodextrin
This protocol is adapted from a method used for this compound.[5]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline solution (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 5.0 mg/mL).
-
To prepare the final working solution, add 1 part of the this compound stock solution to 9 parts of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is obtained. Gentle heating or sonication can be used to aid dissolution if necessary.[5]
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This is a general method that can be adapted for this compound.[2][3]
Materials:
-
This compound
-
A suitable hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)
-
A suitable organic solvent (e.g., methanol, ethanol)
Procedure:
-
Dissolve both this compound and the chosen carrier in the organic solvent.
-
The solvent is then removed under vacuum (e.g., using a rotary evaporator).
-
The resulting solid mass is further dried to remove any residual solvent.
-
The dried solid dispersion can then be ground into a powder and stored in a desiccator. This powder can be subsequently dissolved in an aqueous medium.
Signaling Pathway and Experimental Workflow Diagrams
This compound has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1]
Caption: this compound activates the AMPK signaling pathway.
Caption: Workflow for solubilizing this compound for experiments.
References
- 1. This compound | CAS:256925-92-5 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Overcoming Cimiracemoside C precipitation in buffers
Welcome to the technical support center for Cimiracemoside C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments, with a specific focus on preventing the precipitation of this compound in buffer solutions.
Troubleshooting Guide: Overcoming this compound Precipitation
Issue: this compound precipitates out of solution when preparing working concentrations in aqueous buffers.
This is a common issue stemming from the physicochemical properties of this compound, a triterpenoid saponin. It is sparingly soluble in water and aqueous buffers, which can lead to precipitation, especially at higher concentrations or upon changes in temperature or solvent composition.
Recommended Protocol for Preparing this compound Solutions for In Vitro Experiments:
This protocol is designed to minimize precipitation and ensure a homogenous solution for cell-based assays and other in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Target aqueous buffer (e.g., Phosphate Buffered Saline (PBS), cell culture medium like DMEM)
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
-
Water bath or incubator set to 37°C
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Weigh the desired amount of this compound powder and dissolve it in pure DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Ensure complete dissolution by vortexing. Gentle warming to 37°C for a few minutes may aid dissolution.
-
Note: This DMSO stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (Optional but Recommended):
-
If a large dilution factor is required, it is advisable to perform one or more serial dilutions of the DMSO stock solution in DMSO to create intermediate stocks. This helps to avoid a drastic change in solvent polarity in the final step.
-
-
Dilute to the Final Working Concentration:
-
Pre-warm your target aqueous buffer (e.g., cell culture medium) to 37°C. This is crucial as solubility often decreases at lower temperatures.
-
Add the this compound DMSO stock solution dropwise to the pre-warmed buffer while gently vortexing or swirling the tube. Do not add the buffer to the DMSO stock.
-
The final concentration of DMSO in your working solution should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cellular toxicity. It is essential to determine the maximum DMSO tolerance for your specific cell line.
-
-
Final Check:
-
After dilution, visually inspect the solution for any signs of precipitation (e.g., cloudiness, crystals). If precipitation is observed, you may need to lower the final concentration of this compound or slightly increase the final DMSO concentration (while remaining within the tolerated limit for your cells).
-
Using the prepared solution immediately is recommended for best results.
-
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated immediately upon addition to my buffer. What went wrong?
A1: This is likely due to a rapid change in solvent polarity and/or the buffer being at a low temperature. To resolve this:
-
Always prepare a stock solution in 100% DMSO first.
-
Ensure your aqueous buffer is pre-warmed to 37°C.
-
Add the DMSO stock to the buffer dropwise while gently mixing.
Q2: The solution was clear initially, but a precipitate formed over time in the incubator. Why did this happen?
A2: This can be due to several factors:
-
Temperature fluctuations: Ensure the incubator maintains a stable temperature.
-
pH shift: The CO2 environment in an incubator can slightly lower the pH of the medium, which may affect solubility. Ensure your medium is adequately buffered (e.g., with HEPES) if you suspect this is an issue.
-
Interaction with media components: this compound might interact with salts or proteins in the cell culture medium over time, leading to the formation of insoluble complexes. Preparing the working solution fresh before each experiment is the best practice.
Q3: What is the maximum soluble concentration of this compound in PBS or cell culture media?
Q4: Can I use sonication to dissolve the precipitate?
A4: Gentle sonication in a water bath can be used to aid in the dissolution of the initial DMSO stock solution. If precipitation occurs after dilution in an aqueous buffer, sonication might temporarily resuspend the compound, but it may not create a stable solution. It is preferable to optimize the preparation method to prevent precipitation in the first place.
Q5: Are there any alternative solvents to DMSO?
A5: For triterpenoid saponins, ethanol can sometimes be used as a primary solvent. However, DMSO is generally more effective for achieving high-concentration stock solutions. If using ethanol, be mindful of its potential effects on your specific cell line.
Data and Protocols
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₅H₅₆O₉ | --INVALID-LINK-- |
| Molecular Weight | 620.8 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder | Generic |
| Solubility | Soluble in methanol; Sparingly soluble in water | [Various Suppliers] |
| Storage | Store powder at -20°C. Store DMSO stock solutions in aliquots at -20°C or -80°C. | [Various Suppliers] |
Experimental Protocol: Determining Maximum Soluble Concentration
To empirically determine the maximum soluble concentration of this compound in your specific buffer:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Pre-warm your target buffer (e.g., DMEM + 10% FBS) to 37°C.
-
In a series of microcentrifuge tubes, prepare serial dilutions of your this compound stock into the pre-warmed buffer. For example, create final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration remains constant and non-toxic (e.g., 0.1%).
-
Incubate the tubes under your experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your experiment (e.g., 24, 48 hours).
-
Visually inspect the tubes for any signs of precipitation at different time points. The highest concentration that remains clear is your working maximum soluble concentration.
Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: A step-by-step workflow to diagnose and resolve this compound precipitation issues.
AMPK Signaling Pathway Activated by this compound
This compound has been reported to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
Caption: this compound activates AMPK, promoting energy-producing and inhibiting energy-consuming pathways.
Cimiracemoside C stability issues in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cimiracemoside C during long-term storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored desiccated at -20°C. Under these conditions, the compound is expected to be stable. Studies on triterpenoid glycosides from Actaea racemosa (Black Cohosh), the plant source of this compound, have shown that these compounds are stable for at least 9 weeks under various temperature and humidity conditions, suggesting good stability of the solid form.[1][2][3][4]
Q2: How should I store this compound in solution?
A2: Stock solutions of this compound should be prepared in a suitable solvent, aliquoted into tightly sealed vials to minimize freeze-thaw cycles, and stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months). It is also advisable to protect solutions from light.
Q3: What are the primary degradation pathways for this compound?
A3: The most probable degradation pathway for this compound, a triterpenoid glycoside, is the hydrolysis of the glycosidic bond that links the sugar moiety (arabinopyranoside) to the triterpenoid aglycone. This can be accelerated by exposure to acidic or alkaline conditions and high temperatures. While generally stable, heating extracts of Cimicifuga species to 90-95°C has been shown to reduce or eliminate many triterpene glycoside peaks in HPLC analysis, indicating thermal degradation is a concern at elevated temperatures.[5]
Q4: Can I expect significant degradation of this compound under typical experimental conditions?
A4: Under standard experimental conditions (e.g., neutral pH, room temperature for short durations), significant degradation of this compound is not expected. Triterpenoid glycosides from its native plant have demonstrated considerable stability.[1][2][3][4] However, prolonged exposure to harsh conditions like strong acids or bases, or high heat, can lead to degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause (Stability-Related) | Recommended Action |
| Unexpected or inconsistent biological activity in assays. | Degradation of this compound in stock solutions due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature). | Prepare fresh stock solutions from solid compound stored at -20°C. Aliquot new stock solutions for single use to avoid freeze-thaw cycles. Verify the concentration and purity of the stock solution using a suitable analytical method like HPLC. |
| Appearance of new, unexpected peaks in HPLC chromatograms. | Partial degradation of this compound into its aglycone and sugar moiety, or other degradation byproducts, due to harsh experimental conditions (e.g., acidic or basic buffers, high temperatures). | Analyze a sample of the original, undegraded this compound as a reference. If new peaks are present, consider if the experimental conditions could be causing hydrolysis. Adjust the pH to be closer to neutral and avoid high temperatures if possible. Use HPLC-MS to identify the molecular weights of the new peaks to confirm if they correspond to the aglycone or other derivatives. |
| Reduced peak area for this compound in a time-course experiment. | The compound may be degrading over the course of the experiment. | Evaluate the stability of this compound under the specific experimental conditions (buffer, temperature, light exposure) in the absence of other reactants. This can be done by incubating the compound under the experimental conditions and analyzing samples at different time points by HPLC. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature.
-
Thermal Degradation: Heat the solid compound at 80°C.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.
3. Sampling and Analysis:
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method (see below). The goal is to achieve 10-30% degradation of the parent compound.[6]
4. Recommended HPLC-PDA Method:
-
This method is adapted from studies on triterpenoid glycosides from Actaea racemosa.[2]
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B).
-
0-40 min: 5-50% A
-
40-45 min: 50-60% A
-
45-55 min: 60-80% A
-
55-60 min: 80-100% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector at 203 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Condition | Duration | Notes |
| Solid | -20°C, Desiccated | Long-term | Protect from moisture. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Parameter | Typical Temperature |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temperature to 80°C |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temperature to 80°C |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature |
| Thermal | 40°C - 80°C (in 10°C increments) | N/A |
| Photolytic | UV and/or visible light | Room Temperature |
Visualizations
Caption: Recommended long-term storage conditions for this compound.
Caption: Primary degradation pathway of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Stability evaluation of selected polyphenols and triterpene glycosides in black cohosh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Gradients for Cimiracemoside C Separation
Welcome to our dedicated technical support center for the chromatographic analysis of Cimiracemoside C. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) methods for the successful separation of this and other related triterpenoid saponins.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for an HPLC method for this compound separation?
A1: A common starting point for the separation of this compound and other triterpenoid saponins is Reverse-Phase HPLC (RP-HPLC).[1] Due to their chemical structure, a C18 column is the most frequently used stationary phase. The mobile phase typically consists of a gradient elution using water and an organic solvent like acetonitrile or methanol.[1][2] To improve peak shape and resolution, a small amount of acid, such as formic acid or phosphoric acid, is often added to the aqueous mobile phase.[3][4] Detection can be challenging as many triterpenoid saponins lack a strong UV chromophore, necessitating detection at low wavelengths (e.g., 205-210 nm) or the use of more universal detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS).[5][6]
Q2: How does the mobile phase composition affect the separation of this compound?
A2: The mobile phase composition is a critical factor in achieving optimal separation. In RP-HPLC, increasing the organic solvent (e.g., acetonitrile) concentration will decrease the retention time of this compound. A gradient elution, where the concentration of the organic solvent is gradually increased, is generally required to separate complex mixtures containing multiple saponins.[7] The choice between acetonitrile and methanol can also influence selectivity due to differences in their solvent properties. Adding an acidifier like formic acid helps to suppress the ionization of any acidic functional groups, leading to sharper, more symmetrical peaks.
Q3: What are the key parameters to adjust when optimizing the gradient?
A3: When optimizing a gradient method, the key parameters to consider are the initial and final organic solvent concentrations, the gradient slope (how quickly the concentration changes), and the gradient time. A shallower gradient (a slower increase in organic solvent) generally provides better resolution between closely eluting peaks but also results in a longer run time. Conversely, a steeper gradient will shorten the run time but may sacrifice resolution.
Experimental Protocols
Recommended Starting HPLC Protocol for this compound
This protocol provides a robust starting point for the method development of this compound separation.
| Parameter | Condition | Rationale |
| HPLC System | UHPLC or HPLC system with a binary or quaternary pump | Standard equipment for chromatographic separations. |
| Column | C18, 2.1 x 100 mm, 1.8 µm | A common choice for separating triterpenoid saponins. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier improves peak shape. |
| Mobile Phase B | Acetonitrile | Common organic solvent for RP-HPLC. |
| Gradient | See Table 2 below | A gradient is necessary to elute a range of saponins. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times. |
| Injection Vol. | 5 µL | Adjust based on sample concentration. |
| Detector | DAD/UV at 210 nm or ELSD/MS | Low UV wavelength is needed; ELSD/MS for better sensitivity. |
Table 2: Example Gradient Elution Program
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 30 |
| 20.0 | 70 |
| 25.0 | 95 |
| 28.0 | 95 |
| 28.1 | 30 |
| 35.0 | 30 |
Troubleshooting Guides
Issue 1: Poor Resolution or Co-eluting Peaks
Poor resolution between this compound and other components is a common challenge. The following steps can help to improve the separation.
Caption: Workflow for improving peak resolution.
Detailed Steps:
-
Decrease the Gradient Slope: A slower increase in the organic solvent concentration provides more time for the analytes to interact with the stationary phase, often leading to better separation. Try doubling the gradient time while keeping the initial and final mobile phase compositions the same.
-
Change the Organic Modifier: The selectivity of the separation can be altered by switching from acetonitrile to methanol or using a combination of both. This changes the interactions between the analytes, mobile phase, and stationary phase.
-
Adjust Mobile Phase pH: If working with ionizable compounds, slight adjustments to the pH by varying the concentration of formic acid can influence retention and selectivity.
-
Reduce the Flow Rate: Lowering the flow rate can enhance separation efficiency, although it will increase the analysis time.
Issue 2: Peak Tailing
Peak tailing can compromise peak integration and reduce the accuracy of quantification. This is often caused by secondary interactions between the analyte and the stationary phase.
Caption: Workflow for addressing peak tailing.
Detailed Steps:
-
Ensure Proper pH: Triterpenoid saponins can have acidic functionalities. Ensure the mobile phase pH is low enough (e.g., with 0.1% formic acid) to keep these groups protonated and minimize interactions with residual silanols on the silica-based C18 column.
-
Reduce Sample Load: Injecting too much sample can lead to column overload and cause peak tailing. Try diluting the sample or reducing the injection volume.
-
Consider a Different Column: If tailing persists, it may be due to strong interactions with the stationary phase. Trying a different brand of C18 column with different end-capping or a different stationary phase altogether (e.g., a phenyl or cyano column) could resolve the issue.[8]
-
Column Contamination: Contaminants from previous injections can cause peak shape distortion. Flush the column with a strong solvent (e.g., isopropanol) to clean it.
Issue 3: Inconsistent Retention Times
Shifts in retention time from one injection to the next can make peak identification unreliable. This is often due to issues with the HPLC system or inadequate method parameters.
Caption: Workflow for stabilizing retention times.
Detailed Steps:
-
Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before injection is a common cause of retention time drift in gradient elution. Ensure the column is equilibrated for at least 10-15 column volumes.
-
System Leaks: Check all fittings, especially between the pump, injector, column, and detector, for any signs of leaks. A leak can cause pressure fluctuations and affect the mobile phase composition being delivered to the column.
-
Mobile Phase Degassing: Air bubbles in the mobile phase can cause the pump to deliver an inaccurate flow rate, leading to retention time variability. Always degas your mobile phases before use.
-
Pump Issues: If the problem persists, there may be an issue with the pump, such as worn seals. Check the pressure ripple; a large fluctuation can indicate a problem with the check valves or seals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Triterpene Saponins of Hedera Helix Spray-Dried Extract by HPLC [jonuns.com]
- 4. Comprehensive Characterization of Triterpene Saponins in Rhizoma Panacis Japonici by Offline Two-Dimensional Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Rapid Characterization of Triterpene Saponins from Zornia brasiliensis by HPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
Cimiracemoside C peak tailing in reverse-phase chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing with Cimiracemoside C in reverse-phase chromatography.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in reverse-phase chromatography?
A1: Peak tailing is a common chromatographic problem where a peak is asymmetrical, having a trailing edge that is longer or more drawn out than the leading edge.[1] In quantitative analysis, this is often defined as a peak asymmetry factor (As) greater than 1.2.[2][3] This distortion can negatively impact the resolution of closely eluting compounds and reduce the accuracy and precision of quantification.[1][4]
Q2: What are the likely causes of my this compound peak tailing?
A2: this compound is a triterpenoid saponin, a class of compounds known for exhibiting secondary interactions with the stationary phase in reverse-phase chromatography.[3][5] The primary cause of peak tailing for such molecules is often the interaction between polar functional groups on the this compound molecule and active sites, such as residual silanol groups (Si-OH), on the silica-based stationary phase of the column.[1][3][6] This creates more than one retention mechanism, leading to a distorted peak shape.[2][7]
Q3: Besides analyte-specific interactions, what are other common causes of peak tailing?
A3: Several factors can contribute to peak tailing for any analyte, including this compound:
-
Column Issues: Degradation of the column bed, contamination, or a partially blocked inlet frit can distort peak shape.[2][7][8]
-
Mobile Phase Effects: An inappropriate mobile phase pH, especially if it is close to the analyte's pKa, can cause inconsistent ionization and lead to tailing.[6] Insufficient buffer capacity can also be a cause.[7]
-
System and Hardware Issues: Extra-column volume, which can be caused by long or wide-bore tubing or poorly made connections, can lead to peak broadening and tailing.[1][9]
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in peak tailing.[1][10]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.[1][9]
Troubleshooting Guide for this compound Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.
Step 1: Initial Assessment
Before making changes, evaluate the chromatogram to gather clues:
-
Are all peaks tailing or just this compound? If all peaks are tailing, it suggests a system-wide issue like a blocked frit or extra-column volume.[8] If only the this compound peak is tailing, the problem is likely related to specific chemical interactions.
-
Has the peak shape changed suddenly or gradually? A sudden change may point to an issue with a new batch of mobile phase or a column failure, while gradual tailing might indicate column aging.[8]
Step 2: Method and Mobile Phase Optimization
Secondary interactions between this compound and the stationary phase are a common cause of peak tailing. The following adjustments to the mobile phase can help mitigate these interactions.
-
pH Adjustment: Since secondary interactions often occur with ionized silanol groups, lowering the mobile phase pH (e.g., to pH 3.0) can protonate these groups and reduce unwanted interactions.[2][6]
-
Use of Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 25 mM) can mask the active silanol sites.[7]
-
Buffer Concentration: Ensure the buffer concentration is sufficient (typically ≥5 mM) to maintain a stable pH throughout the analysis.[7][8]
Step 3: Column Selection and Care
The choice of column and its condition are critical for achieving good peak shape.
-
End-capped Columns: Use a column with end-capping, where the residual silanol groups are chemically deactivated.[2][6] This reduces the sites available for secondary interactions.
-
Column Integrity: If you suspect a blocked inlet frit, you can try back-flushing the column (disconnect it from the detector first).[2][8] If this doesn't resolve the issue, the frit may need to be replaced.
-
Column Washing: If the column is contaminated, a proper washing procedure can help restore performance. See the detailed protocol below.
Step 4: System and Hardware Inspection
If method and column optimizations do not resolve the issue, inspect the HPLC system for potential problems.
-
Fittings and Tubing: Ensure all fittings are secure and that the tubing has been cut cleanly to avoid dead volume.[9] Using tubing with a smaller internal diameter (e.g., 0.005") can also help minimize extra-column effects.[6]
-
Guard Column: If you are using a guard column, it may be contaminated or worn out. Try replacing it.[10]
Data and Protocols
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C35H56O9 | [11] |
| Molecular Weight | 620.8 g/mol | [5][11] |
| Compound Type | Triterpenoid Saponin | [5] |
Troubleshooting Summary
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Lower mobile phase pH (e.g., to 3.0). Add a mobile phase modifier like triethylamine. Use an end-capped column.[2][6][7] |
| Column Contamination/Blockage | Back-flush the column. Perform a column wash procedure. Replace the inlet frit.[2][8] |
| Extra-Column Volume | Use shorter, narrower internal diameter tubing. Ensure all fittings are properly connected.[6][9] |
| Sample Overload | Dilute the sample and reinject.[1][10] |
| Inappropriate Sample Solvent | Dissolve the sample in the initial mobile phase or a weaker solvent.[1][9] |
Experimental Protocol: C18 Column Washing
This protocol is a general guideline for washing a contaminated C18 column. Always consult the manufacturer's instructions for specific solvent compatibility and pressure limits.
-
Disconnect the Column: Disconnect the column from the detector to avoid contamination.
-
Flush with Buffer-Free Mobile Phase: Flush the column with a mobile phase of the same composition as your analytical method but without any salts or buffers to remove them.
-
Flush with Isopropanol: Flush the column with 10-15 column volumes of 100% isopropanol.
-
Flush with Acetonitrile: Flush the column with 10-15 column volumes of 100% acetonitrile.
-
Return to Isopropanol: Flush again with 10-15 column volumes of 100% isopropanol.
-
Equilibrate: Re-equilibrate the column with your initial mobile phase conditions until you achieve a stable baseline.
Visualizations
Caption: A workflow for troubleshooting this compound peak tailing.
Caption: Analyte interactions with the stationary phase causing peak tailing.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. chromacademy.com [chromacademy.com]
- 5. This compound | CAS:256925-92-5 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. chromtech.com [chromtech.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. support.waters.com [support.waters.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. This compound | C35H56O9 | CID 15541911 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS Analysis of Cimiracemoside C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Cimiracemoside C.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS analysis of this compound?
A1: Matrix effects refer to the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification.[1][2] In the analysis of this compound from complex biological matrices like plasma or plant extracts, endogenous components such as phospholipids, salts, and other metabolites can interfere with the ionization process in the mass spectrometer's ion source.[2]
Q2: How can I identify the presence of matrix effects in my this compound analysis?
A2: The presence of matrix effects can be qualitatively assessed using the post-column infusion method.[3] In this technique, a constant flow of a this compound standard solution is infused into the LC eluent after the analytical column, while a blank matrix extract is injected.[3] Any fluctuation in the baseline signal at the retention time of interfering compounds indicates the presence of matrix effects. A quantitative assessment can be performed by comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix extract after sample preparation. A significant difference in peak areas suggests the presence of matrix effects.[2]
Q3: What are the most effective strategies to minimize matrix effects for this compound?
A3: A multi-pronged approach is often the most effective way to mitigate matrix effects. This includes:
-
Optimized Sample Preparation: Employing techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove a significant portion of interfering matrix components.[3]
-
Chromatographic Separation: Fine-tuning the LC method, such as adjusting the gradient elution, can help separate this compound from co-eluting matrix components.
-
Use of an Appropriate Internal Standard: Incorporating a suitable internal standard, ideally a stable isotope-labeled (SIL) version of this compound, is the most reliable way to compensate for matrix effects.[4]
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is representative of the study samples can also help to correct for matrix effects.[4]
-
Sample Dilution: If the sensitivity of the assay allows, diluting the sample can reduce the concentration of interfering matrix components.[5]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) for this compound commercially available? If not, what are suitable alternatives?
A4: Currently, a commercially available stable isotope-labeled internal standard for this compound is not readily found. In such cases, researchers often turn to structural analogs as alternative internal standards. For triterpenoid saponins like this compound, other compounds from the same chemical class with similar physicochemical properties can be considered.[6] It is crucial to validate the chosen internal standard to ensure it co-elutes and experiences similar matrix effects as this compound.[7]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Low Signal Intensity for this compound
| Possible Cause | Troubleshooting Step |
| Ion Suppression | Implement a more rigorous sample cleanup method, such as Solid-Phase Extraction (SPE), to remove interfering matrix components. Optimize the LC gradient to better separate this compound from co-eluting compounds. |
| Suboptimal LC Conditions | Evaluate different mobile phase compositions (e.g., acetonitrile vs. methanol) and additives (e.g., formic acid, ammonium formate) to improve peak shape and retention.[8] |
| Contaminated LC System | Flush the LC system, including the column, with a strong solvent to remove any adsorbed matrix components. |
Issue 2: High Variability in Quantitative Results Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure meticulous and consistent execution of the sample preparation protocol for all samples and standards. Automating sample preparation steps where possible can improve reproducibility. |
| Variable Matrix Effects | Utilize a suitable internal standard to compensate for variations in matrix effects between individual samples. If an IS is already in use, verify its appropriateness and consistency of addition.[7] |
| Instrument Instability | Check the stability of the mass spectrometer's signal by repeatedly injecting a standard solution. If significant variation is observed, perform instrument tuning and calibration. |
Issue 3: Inaccurate Quantification Compared to a Reference Method
| Possible Cause | Troubleshooting Step |
| Uncorrected Matrix Effects | Prepare matrix-matched calibration curves to more accurately reflect the analytical conditions of the samples.[4] Alternatively, the standard addition method can be employed for a subset of samples to assess accuracy. |
| Inefficient Extraction | Determine the extraction recovery of this compound by spiking a known amount into a blank matrix before and after the extraction process. Optimize the extraction solvent and procedure to maximize recovery. |
| Analyte Degradation | Investigate the stability of this compound in the sample matrix and during the analytical process. Ensure proper storage conditions and minimize the time between sample preparation and analysis.[9] |
Quantitative Data Summary
The following table summarizes typical validation parameters for the LC-MS/MS analysis of triterpenoid saponins in biological matrices, which can serve as a benchmark for method development for this compound.
| Parameter | Typical Value/Range | Reference |
| Linearity (r²) | > 0.99 | [6][10] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL | [10][11] |
| Intra-day Precision (%CV) | < 15% | [10][11] |
| Inter-day Precision (%CV) | < 15% | [10][11] |
| Accuracy (%RE) | ± 15% | [10][11] |
| Extraction Recovery | 70 - 110% | [10][11] |
| Matrix Effect | 85 - 115% | [6] |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound Extraction from Plasma
-
To 100 µL of plasma sample, add 10 µL of internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: UPLC-MS/MS Conditions for Triterpenoid Saponin Analysis
-
LC System: Waters ACQUITY UPLC
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for this compound)
-
Scan Type: Multiple Reaction Monitoring (MRM)
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.
Caption: Troubleshooting logic for addressing inaccurate quantification in this compound analysis.
References
- 1. Direct analysis and identification of triterpene glycosides by LC/MS in black cohosh, Cimicifuga racemosa, and in several commercially available black cohosh products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlorination Diversifies Cimicifuga racemosa Triterpene Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Quantification of Four Ginsenosides in Rat Plasma and Its Application to a Comparative Pharmacokinetic Study in Normal and Depression Rats Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Tenacissoside G, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. A UPLC-MS/MS method for simultaneous quantification of pairs of oleanene- and ursane-type triterpenoid saponins and their major metabolites in mice plasma and its application to a comparative pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Acidic Triterpenoid Saponins from Silene vulgaris Using a Methylation-Based Isolation and LC-MS Analysis Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous quantification six active compounds in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study of Pien-Tze-Huang - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Pharmacokinetics and Tissue Distribution of Hexahydrocurcumin Following Intraperitoneal vs Oral Administration in Mice Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Cell viability assays for determining Cimiracemoside C cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals determining the cytotoxicity of Cimiracemoside C using common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay is most suitable for assessing this compound cytotoxicity?
A1: The choice of assay depends on the expected mechanism of action of this compound and the specific research question. The most commonly used assays are:
-
MTT Assay: Measures mitochondrial reductase activity, which is often correlated with cell viability.
-
LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity (necrosis).
-
XTT Assay: Similar to MTT, it measures mitochondrial activity but the formazan product is water-soluble, simplifying the protocol.
Given that this compound is a triterpenoid saponin and a known AMPK activator, it may affect cellular metabolism. Therefore, a metabolic activity-based assay like MTT or XTT is a good starting point. However, it is crucial to consider potential interference of the compound with the assay reagents. It is recommended to run a pilot experiment with a second, mechanistically different assay, such as the LDH assay, to confirm the results.
Q2: What are the key controls to include in my cytotoxicity experiment with this compound?
A2: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) at the final concentration used in the experiment. This accounts for any solvent-induced cytotoxicity.
-
Untreated Control (Negative Control): Cells cultured in medium alone, representing 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine) to ensure the assay is working correctly.
-
Compound Interference Control: this compound in cell-free medium to check for direct reaction with the assay reagents.
-
Blank Control: Medium only, to determine the background absorbance.
Q3: How might the properties of this compound as a triterpenoid saponin affect my cell viability assay?
A3: Triterpenoid saponins can have surfactant properties, which could potentially disrupt cell membranes at higher concentrations. This could lead to an overestimation of cytotoxicity in an LDH assay. Additionally, some natural compounds can interfere with the colorimetric readouts of assays like MTT and XTT by either directly reducing the tetrazolium salts or by having their own intrinsic color. Therefore, running the compound interference control is critical.
Q4: this compound is an AMPK activator. What are the implications for interpreting cell viability data?
A4: AMPK is a key regulator of cellular energy homeostasis. Activation of AMPK can lead to changes in metabolic activity, which is the readout for assays like MTT and XTT. For instance, AMPK activation might initially stimulate mitochondrial activity, potentially masking a cytotoxic effect or even showing an apparent increase in viability at certain concentrations. It is therefore important to correlate the results from metabolic assays with a direct measure of cell death, like the LDH assay or by using microscopy to observe cell morphology.
Troubleshooting Guides
MTT Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High background absorbance in blank wells | Contaminated medium or reagents. | Use fresh, sterile medium and reagents. Ensure aseptic technique. |
| Phenol red in the medium can interfere. | Use phenol red-free medium for the assay. | |
| This compound interferes with MTT.[1] | Run a compound interference control (this compound in medium without cells). Subtract this background from treated wells. | |
| Low signal or no color change | Insufficient number of viable cells. | Optimize cell seeding density. Ensure cells are in the logarithmic growth phase. |
| Incubation time with MTT is too short. | Increase incubation time with the MTT reagent (typically 2-4 hours). | |
| Incomplete solubilization of formazan crystals.[2] | Ensure complete dissolution of formazan crystals by thorough mixing (pipetting or orbital shaker). Use an appropriate solubilization solvent like DMSO or acidified isopropanol.[2] | |
| Inconsistent results between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting. |
| "Edge effect" in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile PBS or medium to maintain humidity. | |
| Incomplete mixing of reagents. | Mix reagents thoroughly by gentle pipetting. | |
| Increased absorbance with increasing this compound concentration | This compound is increasing cellular metabolic activity. | This could be a true biological effect due to AMPK activation. Corroborate with a different assay (e.g., LDH) and observe cell morphology. |
| This compound is directly reducing MTT.[1] | Perform the compound interference control. If significant, consider an alternative assay. |
LDH Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High background LDH release in untreated control | Cells are unhealthy or overgrown. | Use cells at an optimal confluency and ensure they are healthy before starting the experiment. |
| Rough handling of cells during reagent addition. | Add reagents gently to avoid mechanical damage to the cells. | |
| Serum in the medium contains LDH. | Use serum-free medium for the assay or include a serum background control. | |
| Low signal in positive control | Insufficient cell lysis in the maximum LDH release control. | Ensure complete cell lysis by using an appropriate lysis buffer (e.g., Triton X-100) and incubating for a sufficient time. |
| Low LDH activity in the cell type used. | Increase the number of cells seeded per well. | |
| Inhibition of LDH enzyme activity by this compound | This compound may directly inhibit the LDH enzyme. | Test for direct inhibition by adding this compound to the supernatant of lysed cells and measuring LDH activity. |
| High LDH release at low this compound concentrations | Saponin properties of this compound causing membrane disruption. | This may be a true cytotoxic effect. Correlate with other assays and microscopy. |
XTT Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High background absorbance | Contamination of reagents or medium. | Use fresh, sterile reagents and medium. |
| This compound interference. | Run a compound interference control. | |
| Low signal | Low cell number or metabolic activity. | Optimize cell seeding density. |
| Insufficient incubation time. | Increase the incubation time with the XTT reagent. | |
| Precipitation of this compound in the medium | Poor solubility of the compound. | Ensure this compound is fully dissolved in the vehicle solvent before adding to the medium. The final solvent concentration should be non-toxic to the cells. |
| Inconsistent results | Inaccurate pipetting or mixing. | Ensure accurate and consistent pipetting and thorough mixing of reagents. |
| Cell clumping. | Ensure a single-cell suspension before seeding. |
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include vehicle and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
LDH Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Maximum LDH Release Control: To the remaining cells in the original plate, add lysis buffer (e.g., 1% Triton X-100) to induce complete cell lysis. This will serve as the maximum LDH release control.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to the supernatant samples and the maximum release control.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
XTT Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions. This usually involves mixing the XTT labeling reagent and the electron-coupling reagent.
-
XTT Addition: Add the prepared XTT labeling mixture (e.g., 50 µL) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450-500 nm with a reference wavelength of 630-690 nm using a microplate reader.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Caption: Workflow for this compound cytotoxicity assessment via LDH assay.
References
Technical Support Center: Botanical Authenticity of Cimiracemoside C Sources
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the botanical authenticity of Cimiracemoside C sources, primarily Actaea racemosa (Black Cohosh).
Frequently Asked Questions (FAQs)
Q1: What are the primary botanical sources of this compound?
A1: The principal botanical source of this compound is the rhizome of Actaea racemosa L. (syn. Cimicifuga racemosa L. Nutt.), commonly known as black cohosh.[1] This perennial plant is native to North America. While other species in the Actaea genus may contain related triterpene glycosides, the specific profile and concentration of these compounds, including this compound, can vary significantly.
Q2: What are the common adulterants found in commercial black cohosh products?
A2: Commercial black cohosh materials and supplements are often adulterated, either intentionally for economic reasons or unintentionally due to misidentification. Common adulterants include other Actaea species, particularly Asian species such as Actaea cimicifuga, Actaea dahurica, and Actaea heracleifolia.[2][3] Other North American species like Actaea podocarpa (yellow cohosh) and Actaea pachypoda (white cohosh) have also been identified as adulterants.[3]
Q3: Why is botanical authentication of this compound sources crucial for research?
A3: Botanical authenticity is critical for the safety, efficacy, and reproducibility of research. Adulterating species may lack this compound or contain different profiles of bioactive compounds, leading to inconsistent or erroneous experimental results. Furthermore, some adulterants may have toxic properties, posing a safety risk. For instance, cases of liver toxicity initially attributed to black cohosh are now suspected to be linked to product adulteration.[1]
Q4: What are the key chemical markers used to differentiate authentic Actaea racemosa from its adulterants?
A4: Several chemical markers are used for authentication. This compound itself can serve as a positive marker for Actaea racemosa. Conversely, compounds like cimifugin are typically absent in A. racemosa but present in several Asian Actaea species, making it a useful negative marker for authentic black cohosh.[4]
Q5: What analytical techniques are recommended for botanical authentication of black cohosh?
A5: A combination of analytical methods is recommended for robust authentication. High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are effective for creating chemical fingerprints and quantifying marker compounds.[5][6][7] DNA barcoding is a powerful tool for species-level identification, particularly for raw plant material.[3][8]
Troubleshooting Guides
Issue 1: Inconsistent this compound Quantification in HPLC Analysis
Symptoms:
-
Wide variability in this compound concentration across different batches of Actaea racemosa raw material or extracts.
-
Lower than expected yields of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Botanical Adulteration | The raw material may be adulterated with other Actaea species that have lower or no this compound content. Perform HPTLC fingerprinting or DNA barcoding to confirm the botanical identity of the material. |
| Improper Extraction | The extraction solvent and conditions may not be optimal for this compound. Review and optimize your extraction protocol. A common method involves extraction with ethanol or methanol. |
| Degradation of this compound | Improper storage or processing of the plant material or extract can lead to the degradation of triterpene glycosides. Store materials in a cool, dark, and dry place. |
| HPLC Method Not Optimized | The HPLC method may not be suitable for the separation and quantification of this compound. Ensure your method is validated for linearity, accuracy, and precision. Refer to the detailed HPLC protocol below. |
Issue 2: Ambiguous Results in HPTLC Fingerprinting
Symptoms:
-
HPTLC fingerprint of the sample does not match the reference fingerprint for Actaea racemosa.
-
Presence of unexpected bands or absence of characteristic bands.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Adulteration | The sample is likely adulterated with other species. Compare the fingerprint to reference standards of common adulterants like Asian Actaea species. A validated HPTLC method can detect as little as 5% adulteration.[5] |
| Incorrect Sample Preparation | The extraction method may not have efficiently extracted the characteristic compounds. Ensure the sample is properly ground and extracted with the appropriate solvent as per the protocol. |
| Suboptimal Chromatographic Conditions | The mobile phase composition, chamber saturation, or development distance may be incorrect. Strictly adhere to the validated HPTLC protocol provided below. |
| Improper Derivatization | The derivatization reagent may have been prepared incorrectly or applied improperly, leading to poor visualization of the bands. Prepare fresh reagent and ensure even application. |
Issue 3: DNA Barcoding Failure or Contamination
Symptoms:
-
No PCR amplification of the target DNA regions (matK, ITS2).
-
Sequencing results indicate the presence of multiple species or are of poor quality.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor DNA Quality | The plant material or extract may be highly processed, leading to degraded DNA. Use a DNA extraction kit specifically designed for plant materials and consider using primers for shorter DNA fragments ("mini-barcodes"). |
| PCR Inhibition | Plant-derived compounds like polysaccharides and polyphenols can inhibit PCR. Use a DNA purification kit that effectively removes these inhibitors or dilute the DNA template. |
| Contamination | Contamination can occur during sample handling or PCR setup. Work in a clean environment, use filter tips, and run negative controls to detect contamination. |
| Incorrect Primers | The primers used may not be optimal for Actaea species. Use validated primers for the matK and ITS2 regions as specified in the protocol. |
Quantitative Data
The following table summarizes the content of key chemical markers in a characterized Actaea racemosa root extract. Significant variability can be expected between different sources and preparations.
Table 1: Quantitative Analysis of Selected Chemical Markers in a Black Cohosh (Actaea racemosa) Root Extract
| Compound Class | Constituent | Percentage (% w/w) in Extract |
| Triterpene Glycosides | This compound | 2.13 |
| 27-Deoxyactein | 2.09 | |
| Actein | 0.47 | |
| 26-Deoxycimicifugoside | 0.08 | |
| Phenolic Acids | Isoferulic acid | 0.70 |
| Caffeic acid | 0.28 | |
| Ferulic acid | 0.04 | |
| Alkaloids | Magnoflorine | 0.01 |
| Other | Cimifugin | <0.01 |
Data sourced from a study on the selection and characterization of a black cohosh root extract for toxicological testing.[9]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for this compound Quantification
This protocol provides a general framework for the quantification of this compound. Method validation and optimization are crucial for accurate results.
-
Sample Preparation (Extraction):
-
Accurately weigh approximately 1 g of powdered Actaea racemosa rhizome.
-
Add 25 mL of 80% methanol.
-
Sonicate for 30 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Start with a suitable gradient, for example, 30% A, increasing to 60% A over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 203 nm (for triterpene glycosides).[7]
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound at a minimum of five concentrations.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
High-Performance Thin-Layer Chromatography (HPTLC) for Botanical Identification
This method is adapted from established protocols for the identification of Actaea racemosa and the detection of common adulterants.[4][5]
-
Sample and Standard Preparation:
-
Test Solution: Sonicate 1 g of powdered plant material with 10 mL of ethanol for 10 minutes, then centrifuge. Use the supernatant.
-
Reference Solution: Prepare solutions of reference compounds (e.g., actein, isoferulic acid) in methanol (approximately 1 mg/mL).
-
-
Chromatography:
-
Stationary Phase: HPTLC silica gel 60 F254 plates.
-
Application: Apply 10 µL of the test solution and reference solutions as 8 mm bands.
-
Mobile Phase: Toluene, ethyl acetate, formic acid (e.g., 5:4:1, v/v/v).
-
Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.
-
Drying: Dry the plate with a stream of cold air.
-
-
Derivatization and Visualization:
-
Reagent: Anisaldehyde-sulfuric acid reagent.
-
Procedure: Dip the plate in the reagent for 1 second and then heat at 100°C for 5 minutes.
-
Documentation: Examine the plate under white light and UV light (254 nm and 366 nm) before and after derivatization. Compare the fingerprint of the sample to that of the authentic Actaea racemosa reference.
-
DNA Barcoding for Species Identification
This protocol outlines the key steps for identifying Actaea racemosa using the matK and ITS2 DNA barcode regions.
-
DNA Extraction:
-
Extract total genomic DNA from approximately 20-50 mg of fresh, dried, or powdered plant material using a commercially available plant DNA extraction kit, following the manufacturer's instructions.
-
-
PCR Amplification:
-
Amplify the matK and ITS2 regions using established primer pairs.
-
Set up a 25 µL PCR reaction containing:
-
5 µL of 5x PCR buffer
-
0.5 µL of 10 mM dNTPs
-
1.25 µL of each 10 µM forward and reverse primer
-
0.25 µL of Taq DNA polymerase
-
1-2 µL of DNA template (10-50 ng)
-
Nuclease-free water to 25 µL.
-
-
Use a thermal cycler with an appropriate program (e.g., initial denaturation at 95°C for 5 min, followed by 35 cycles of 95°C for 30s, 55°C for 45s, and 72°C for 1 min, and a final extension at 72°C for 10 min).
-
-
Amplicon Verification and Sequencing:
-
Verify the PCR products by running 5 µL of the reaction on a 1.5% agarose gel.
-
Purify the remaining PCR product using a PCR purification kit.
-
Send the purified products for Sanger sequencing in both forward and reverse directions.
-
-
Data Analysis:
-
Assemble and edit the forward and reverse sequences to obtain a consensus sequence for each barcode region.
-
Use the BLAST algorithm to compare the obtained sequences against a reference database like GenBank or the Barcode of Life Data System (BOLD) for species identification.
-
Visualizations
Experimental Workflow for Botanical Authentication
Caption: Workflow for the botanical authentication of this compound sources.
This compound and AMPK Signaling Pathway
This compound has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[10] This pathway is a potential target for managing conditions like type 2 diabetes.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Investigation of market herbal products regulated under different categories: How can HPTLC help to detect quality problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA barcode identification of black cohosh herbal dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Rapid High-Performance Thin-Layer Chromatographic Method for Detection of 5% Adulteration of Black Cohosh with Cimicifuga foetida, C. heracleifolia, C. dahurica, or C. americana [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Working with the natural complexity: selection and characterization of black cohosh root extract for use in toxicology testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cbd.int [cbd.int]
Technical Support Center: Enhancing the Bioavailability of Cimiracemoside C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Cimiracemoside C and other related triterpenoid saponins in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a triterpenoid glycoside isolated from the plant Cimicifuga racemosa (black cohosh).[1][2] Like many natural products, particularly saponins, it has a large molecular weight and a degree of hydrophilicity that can hinder its absorption across biological membranes.[3] While some research on Cimicifuga racemosa extracts has classified its triterpene glycosides as having high solubility and permeability (BCS Class I), this is not universally accepted for all saponins, which are often considered to have poor oral bioavailability.[3][4] Therefore, enhancing its systemic exposure is often a key step in evaluating its full therapeutic potential in vivo.
Q2: What are the primary challenges in enhancing the oral bioavailability of this compound?
A2: The primary challenges for a compound like this compound, a triterpenoid saponin, generally include:
-
Poor aqueous solubility: this compound is described as sparingly soluble in water.[1]
-
Low membrane permeability: The large and complex structure of saponins can limit their ability to pass through the intestinal epithelium.[3][5]
-
Pre-systemic metabolism: It may be subject to degradation in the gastrointestinal tract or first-pass metabolism in the liver.
-
Efflux transporters: It may be a substrate for efflux pumps like P-glycoprotein in the intestines, which actively transport the compound back into the gut lumen.
Q3: What are the most promising formulation strategies to improve the bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome the challenges mentioned above. These include:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can improve the solubilization and absorption of poorly soluble compounds.
-
Amorphous solid dispersions: Dispersing this compound in a polymer matrix in its amorphous form can significantly increase its aqueous solubility and dissolution rate.
-
Complexation with cyclodextrins: Cyclodextrins can encapsulate the molecule, increasing its solubility and stability.
-
Nanoparticle-based delivery systems: Polymeric nanoparticles can protect the drug from degradation and enhance its uptake by intestinal cells.
Troubleshooting Guides
Problem 1: Low and variable plasma concentrations of this compound in pilot pharmacokinetic studies.
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility | Develop a formulation to enhance solubility. Start with a simple co-solvent system or a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS). |
| Degradation in the GI tract | Co-administer with a pH-modifying agent or use an enteric-coated delivery system to protect the compound from acidic stomach conditions. |
| Rapid metabolism | Investigate potential metabolic pathways. If cytochrome P450 enzymes are involved, consider co-administration with a known inhibitor (e.g., piperine) in preclinical models to assess the impact on exposure. |
| Efflux by transporters | Evaluate if this compound is a substrate for P-glycoprotein. If so, co-administration with a P-gp inhibitor can be explored in animal studies. |
Problem 2: The developed formulation (e.g., nanoemulsion) is physically unstable.
| Possible Cause | Troubleshooting Step |
| Incorrect excipient selection | Screen a wider range of oils, surfactants, and co-surfactants. Ensure the chosen components have good compatibility and can form a stable emulsion at the desired concentration of this compound. |
| Suboptimal component ratios | Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable nanoemulsion region. |
| Manufacturing process issues | Optimize the homogenization speed and duration, or sonication parameters, to achieve a uniform and small droplet size. |
Hypothetical Data Presentation
The following tables represent hypothetical data to illustrate the potential improvements in the pharmacokinetic parameters of this compound in rats with different formulation strategies.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 50 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 150 ± 35 | 2.0 | 600 ± 120 | 100 |
| Solid Dispersion | 450 ± 90 | 1.5 | 2400 ± 450 | 400 |
| Nanoemulsion | 750 ± 150 | 1.0 | 4500 ± 800 | 750 |
Detailed Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol.
-
Procedure:
-
Dissolve 1 gram of this compound and 2 grams of PVP K30 in 50 mL of methanol with stirring until a clear solution is obtained.
-
Remove the methanol using a rotary evaporator at 40°C until a thin film is formed.
-
Further dry the film under vacuum at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion and pulverize it into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator until further use.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.
-
Groups:
-
Group 1: this compound aqueous suspension (control).
-
Group 2: this compound solid dispersion.
-
Group 3: this compound nanoemulsion.
-
-
Procedure:
-
Administer the respective formulations to the rats via oral gavage at a dose of 50 mg/kg of this compound.
-
Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters using appropriate software.
-
Visualizations
References
- 1. This compound | CAS:256925-92-5 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | C35H56O9 | CID 15541911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Machine Learning-Based Analysis Reveals Triterpene Saponins and Their Aglycones in Cimicifuga racemosa as Critical Mediators of AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Situ Characterization of Triterpene Glycosides From Cimicifuga racemosa Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Cimiracemoside C interference in biochemical assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cimiracemoside C. The information is designed to help you anticipate and resolve potential issues in your biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
This compound is a triterpenoid glycoside isolated from plants of the Actaea species (formerly Cimicifuga), such as Actaea racemosa (black cohosh). Its primary known biological activity is the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1]
Q2: In which solvents is this compound soluble?
This compound is soluble in methanol and sparingly soluble in water. For cell-based assays, it is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in the aqueous assay buffer or cell culture medium.
Q3: Are there known instances of this compound interfering with biochemical assays?
While specific studies detailing assay interference by purified this compound are limited, its classification as a natural product and a triterpenoid glycoside suggests a potential for interference. Natural products are a known source of pan-assay interference compounds (PAINS). Potential mechanisms of interference for this class of compounds include aggregation, fluorescence, and non-specific protein reactivity.
Troubleshooting Guide
Issue 1: Unexpected or Inconsistent Results in AMPK Activation Assays
Potential Cause 1: Compound Precipitation
-
Symptoms: You observe lower than expected activity, or your results are not reproducible. You may see visible precipitate in your assay plate or stock solutions.
-
Troubleshooting:
-
Solubility Check: this compound is sparingly soluble in water. Ensure that the final concentration of the DMSO (or other organic solvent) from your stock solution is low enough to be tolerated by your assay and does not cause the compound to precipitate. A final DMSO concentration of ≤ 0.5% is generally recommended for cell-based assays.
-
Vehicle Control: Always include a vehicle control (assay buffer with the same final concentration of DMSO) to ensure that the solvent itself is not affecting the assay.
-
Sonication: If you observe precipitation when preparing your working solutions, gentle warming and sonication may aid dissolution.
-
Potential Cause 2: Indirect AMPK Activation
-
Symptoms: You observe AMPK activation, but you want to confirm if it is a direct or indirect effect.
-
Troubleshooting:
-
Mechanism of Action: Some compounds activate AMPK indirectly by inhibiting mitochondrial respiration (specifically Complex I), which increases the cellular AMP:ATP ratio. The Cimicifuga racemosa extract Ze 450, which contains this compound, has been shown to inhibit mitochondrial respiration.
-
Experimental Validation: To investigate this, you can perform a cell-based mitochondrial respiration assay (e.g., using a Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR) in the presence of this compound. A decrease in OCR would suggest an indirect mechanism of AMPK activation.
-
Issue 2: Potential for False Positives in High-Throughput Screening (HTS)
Potential Cause 1: Intrinsic Fluorescence
-
Symptoms: You observe a high signal in a fluorescence-based assay (e.g., fluorescence polarization, FRET) that may not be due to the intended biological activity.
-
Troubleshooting:
-
Control Experiment: To test for intrinsic fluorescence, run a control experiment with this compound in the assay buffer without the fluorescent probe or substrate. A significant signal in this control indicates that the compound itself is fluorescent at the excitation and emission wavelengths of your assay.
-
Orthogonal Assay: Confirm your results using a non-fluorescence-based method, such as a luminescence-based assay (e.g., ADP-Glo) or a radiometric assay.
-
Potential Cause 2: Compound Aggregation
-
Symptoms: You observe non-specific inhibition or activation that disappears or is significantly reduced in the presence of a non-ionic detergent.
-
Troubleshooting:
-
Detergent Test: Perform your assay with and without a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer. If the activity of this compound is substantially reduced in the presence of the detergent, it may be due to the formation of aggregates that are sequestering the enzyme or substrate.
-
Dynamic Light Scattering (DLS): For a more direct measurement of aggregation, DLS can be used to detect the formation of compound aggregates in your assay buffer.
-
Quantitative Data
The following table summarizes the known effects of this compound and the related extract Ze 450 on AMPK activation.
| Compound/Extract | Assay System | Target | Effect | Quantitative Data | Reference |
| This compound | HepaRG cells | AMPK Activation | Activator | Activated AMPK to the same extent as metformin. | [1] |
| Ze 450 Extract | C2C12 myoblasts | pAMPK (Thr172) | Activator | Statistically significant increase in pAMPK at 200 µg/mL. | |
| Ze 450 Extract | HepG2 cells | pAMPK (Thr172) | Activator | Statistically significant increase in pAMPK at 200 µg/mL. | |
| Ze 450 Extract | HT22 neuronal cells | pAMPK (Thr172) | Activator | Statistically significant increase in pAMPK at 200 µg/mL. |
Experimental Protocols
Cell-Based AMPK Phosphorylation Assay (Western Blot)
This protocol is a general guideline for assessing the phosphorylation of AMPK at Threonine 172 in response to treatment with this compound.
-
Cell Culture: Plate your cells of interest (e.g., HepG2, C2C12) in a suitable culture vessel and allow them to adhere and grow to the desired confluency.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing this compound or the vehicle control. Incubate for the desired time (e.g., 1-2 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentrations of your samples and load equal amounts onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK α Thr172).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Normalization: To normalize for protein loading, strip the membrane and re-probe with an antibody for total AMPKα or a housekeeping protein like β-actin or GAPDH.
Visualizations
Caption: AMPK signaling pathway activated by this compound.
Caption: Western blot workflow for AMPK activation.
Caption: Troubleshooting false positives in HTS.
References
Addressing batch-to-batch variability of Cimiracemoside C
Technical Support Center: Cimiracemoside C
This guide provides troubleshooting protocols and answers to frequently asked questions regarding the batch-to-batch variability of this compound, a complex triterpenoid glycoside derived from plants like Actaea racemosa (Black Cohosh).[1][2] Variability in natural products is common and can arise from numerous factors, including the geographic origin of the raw plant material, harvesting time, and the specific extraction and purification methods used.[3][4] This resource is designed to help researchers identify, characterize, and manage this variability to ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a triterpenoid glycoside, a class of natural products known for their diverse biological activities. It is isolated from several plant species, including those in the Actaea genus.[1] Key physicochemical data are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₅H₅₆O₉ | PubChem[1] |
| Molecular Weight | 620.8 g/mol | PubChem[1] |
| Appearance | Typically a white to off-white powder | Supplier Data |
| Purity (Typical) | ≥98% (by HPLC) | Supplier Data |
Q2: What are the primary causes of batch-to-batch variability in natural products like this compound?
Batch-to-batch variability is an inherent challenge with botanical drug products.[3][5][6] The key sources of this variation include:
-
Raw Material Sourcing: The chemical profile of the source plant can be altered by its genetic makeup, growing conditions (such as climate and soil), and the specific time of harvest.[3][4]
-
Extraction and Purification: Minor deviations in the extraction solvents, temperature, or purification chromatography can significantly change the final composition of the product.[4]
-
Storage and Handling: Improper storage conditions (e.g., exposure to light, heat, or moisture) can lead to degradation of the compound over time.
Q3: My new batch of this compound shows lower bioactivity than the previous one. What are the potential causes?
Reduced bioactivity can stem from several compound-related or assay-related issues:
-
Lower Purity or Presence of Inhibitors: The new batch may have a lower percentage of the active this compound or contain impurities that interfere with the biological assay.
-
Degradation: The compound may have degraded during shipping or storage.
-
Inaccurate Concentration: Errors in weighing or dissolving the compound can lead to a lower effective concentration in your experiment.[7]
-
Poor Solubility: The compound may not be fully dissolved in your assay medium, reducing its availability to cells or targets.[7]
Q4: How can I confirm the identity and purity of a new batch of this compound?
A combination of analytical techniques is recommended.[4] The most common and effective methods are:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. By comparing the chromatogram of the new batch to a certified reference standard, you can confirm its identity (based on retention time) and quantify its purity (based on peak area).[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the compound, providing definitive structural identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to create a chemical "fingerprint" of the batch to compare against previous ones.[4]
Troubleshooting Guide
This section provides a step-by-step approach to diagnosing and resolving issues related to batch variability.
Problem: Inconsistent or non-reproducible results in a cell-based assay with a new batch of this compound.
Step 1: Preliminary Checks & Solubility Verification
-
Review Supplier Documentation: Check the Certificate of Analysis (CoA) for the new batch. Compare the reported purity (e.g., by HPLC) and other specifications with the previous batch.
-
Verify Weighing and Dilution: Ensure that calculations for preparing stock and working solutions are correct. Use a calibrated balance.
-
Assess Solubility: Visually inspect your highest concentration stock solution for any precipitate. If possible, centrifuge an aliquot and measure the supernatant concentration via UV-Vis spectroscopy or HPLC to confirm it is fully dissolved.[7]
Step 2: Chemical Identity and Purity Assessment
If preliminary checks do not resolve the issue, a more rigorous chemical analysis is required.
-
Perform HPLC Analysis: Analyze the new batch, the old batch (if available), and a reference standard. Compare retention times and peak purity. A significant difference in the main peak's area percentage or the presence of new peaks indicates a purity issue.
-
Confirm Molecular Weight: Use LC-MS to confirm that the primary component of the new batch has the correct molecular weight for this compound (620.8 g/mol ).[1]
Step 3: Functional Bio-Assay Comparison
Even if batches appear chemically identical, their biological activity can differ.
-
Run Parallel Dose-Response Curves: Test the new batch and the old batch side-by-side in your primary bioassay.
-
Calculate EC₅₀/IC₅₀ Values: Determine the half-maximal effective or inhibitory concentration for each batch. A significant shift (>3-fold) in this value confirms a difference in biological potency.
Table 2: Troubleshooting Summary
| Observed Issue | Possible Cause | Recommended Action |
|---|---|---|
| Lower than expected activity | Incorrect concentration, poor solubility, compound degradation, lower purity. | Verify calculations, check for precipitate, perform comparative HPLC and dose-response analysis. |
| Unexpected side effects | Presence of a bioactive impurity. | Analyze batch by HPLC/LC-MS to identify impurities. Contact supplier with data. |
| No activity | Wrong compound, complete degradation, or major purity issue. | Confirm identity with LC-MS. Check storage history. Perform HPLC purity check. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol outlines a general method for HPLC analysis. Specific conditions may need to be optimized.[4][9]
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Vortex for 1 minute, then sonicate for 10 minutes to ensure complete dissolution.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet any insoluble material.
-
Dilute the supernatant to a final concentration of 100 µg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient: Start at 30% A, ramp to 95% A over 25 minutes, hold for 5 minutes, then return to 30% A and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: Identity Confirmation by LC-MS
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound in 50:50 acetonitrile:water.
-
LC Conditions: Use a rapid LC gradient similar to the HPLC method but on a shorter column (e.g., 2.1 x 50 mm).
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Analysis: Look for the protonated molecule [M+H]⁺ at m/z 621.4 and other potential adducts (e.g., [M+Na]⁺ at m/z 643.4).
-
Visualizations
Caption: Quality control workflow for a new this compound batch.
Caption: Troubleshooting decision tree for inconsistent results.
Caption: Hypothetical signaling pathway modulated by this compound.
References
- 1. This compound | C35H56O9 | CID 15541911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cimiracemoside P | C37H54O11 | CID 91827183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. wlv.openrepository.com [wlv.openrepository.com]
- 9. japsonline.com [japsonline.com]
Validation & Comparative
A Comparative Analysis of Metformin and Cimiracemoside C in AMPK Activation
An objective review of current scientific evidence on the capabilities of Metformin and Cimiracemoside C to activate AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis.
This guide provides a detailed comparison of Metformin, a widely-used therapeutic agent, and this compound, a natural compound, in the context of their ability to activate AMPK. The comparison relies on currently available experimental data and established scientific literature.
Overview
Metformin is a biguanide class drug, globally recognized as a first-line treatment for type 2 diabetes mellitus. Its therapeutic effects are largely attributed to the activation of AMPK, which plays a pivotal role in regulating metabolism. In contrast, this compound is a triterpenoid glycoside isolated from the rhizomes of Cimicifuga species. While various biological activities of Cimicifuga extracts and some of their isolated compounds have been reported, there is currently no direct scientific evidence in peer-reviewed literature to suggest that this compound activates AMPK.
Therefore, this guide will present a comprehensive overview of metformin's established mechanism of AMPK activation, supported by experimental data, and will summarize the known biological activities of this compound, highlighting the current lack of research in the context of AMPK signaling.
Metformin and AMPK Activation
Metformin's activation of AMPK is a complex process primarily initiated by its inhibitory effect on the mitochondrial respiratory chain, specifically Complex I. This inhibition leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. The elevated AMP levels allosterically activate AMPK, and also promote its phosphorylation by upstream kinases, most notably Liver Kinase B1 (LKB1).
Quantitative Data on Metformin's Effect on AMPK
The following table summarizes typical quantitative data observed in in-vitro studies investigating metformin's effect on AMPK and its downstream targets.
| Parameter | Cell Line | Metformin Concentration | Fold Change (vs. Control) | Reference |
| p-AMPKα (Thr172) / Total AMPKα | C2C12 myotubes | 5 mM | ~2.5-fold | Foretz et al., 2010 |
| p-ACC (Ser79) / Total ACC | H4IIE hepatocytes | 2 mM | ~3.0-fold | Shaw et al., 2005 |
| p-ULK1 (Ser555) / Total ULK1 | HEK293 cells | 1 mM | ~2.0-fold | Kim et al., 2011 |
Note: The values presented are approximate and can vary based on the specific experimental conditions.
Signaling Pathway of Metformin-Induced AMPK Activation
Caption: Metformin's signaling pathway for AMPK activation.
This compound
This compound is a triterpenoid glycoside that has been isolated from plants of the Cimicifuga genus. Research on the specific biological activities of this compound is limited. Some studies on extracts from Cimicifuga species have reported various effects, including anti-inflammatory and cytotoxic activities. However, a comprehensive search of scientific databases reveals no studies that have investigated the effect of this compound on AMPK activation or related metabolic pathways.
Experimental Protocols
A Standard Protocol for Investigating AMPK Activation in Cell Culture
The following is a generalized protocol for assessing the ability of a compound to activate AMPK in a cell culture model.
Caption: A typical experimental workflow for assessing AMPK activation.
Methodology:
-
Cell Culture: Plate cells (e.g., C2C12 myotubes, HEK293 cells, or HepG2 hepatocytes) in appropriate growth medium and allow them to adhere and reach a desired confluency (typically 70-80%).
-
Compound Treatment: Starve the cells in a low-serum medium for a few hours, then treat with varying concentrations of the test compound (e.g., Metformin as a positive control, this compound) for a specified duration (e.g., 1, 6, 12, 24 hours).
-
Protein Extraction: Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method, such as the bicinchoninic acid (BCA) assay, to ensure equal loading for subsequent analysis.
-
Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (active) forms of AMPK (p-AMPKα Thr172) and its downstream target ACC (p-ACC Ser79), as well as antibodies for the total forms of these proteins.
-
Detection and Analysis: Use secondary antibodies conjugated to an enzyme (e.g., horseradish peroxidase) for chemiluminescent detection. Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Conclusion
Metformin is a well-characterized AMPK activator with a clear mechanism of action and a wealth of supporting experimental data. Its ability to modulate cellular metabolism through the AMPK pathway is firmly established.
In stark contrast, there is a significant gap in the scientific literature regarding this compound and its potential effects on AMPK. While this does not definitively rule out a role for this compound in metabolic regulation, it underscores the lack of evidence to support any claims of AMPK activation.
For researchers and drug development professionals, metformin remains the gold standard for an AMPK-activating compound. Future studies are required to elucidate whether this compound possesses any activity related to the AMPK signaling pathway. Until such data becomes available, any comparison between the two for AMPK activation is speculative. Researchers interested in the potential metabolic effects of this compound would need to conduct foundational in-vitro experiments, such as the Western blot protocol described above, to begin to characterize its molecular mechanism of action.
Comparative Analysis of Cimiracemosides A, C, and F: A Guide for Researchers
An in-depth comparison of the physicochemical properties and biological activities of cimiracemosides A, C, and F, key triterpenoid glycosides isolated from Cimicifuga racemosa (Black Cohosh). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by available data and experimental context.
Cimiracemosides, a class of cycloartane triterpenoid glycosides derived from the medicinal plant Cimicifuga racemosa, have garnered significant interest for their diverse biological activities. This report focuses on a comparative analysis of three prominent members of this family: cimiracemoside A, cimiracemoside C, and cimiracemoside F. Notably, current literature suggests that cimiracemoside F is a synonym for cimiracemoside A; therefore, this guide will primarily compare cimiracemoside A/F with this compound.
Physicochemical Properties
A fundamental aspect of understanding the pharmacological potential of these compounds lies in their distinct molecular structures and properties. Cimiracemoside A/F and this compound share a common triterpenoid backbone but differ in their glycosylation and other structural modifications, leading to variations in their molecular weight and polarity.
| Property | Cimiracemoside A/F | This compound |
| Molecular Formula | C₃₇H₅₆O₁₁[1] | C₃₅H₅₆O₉[2] |
| Molecular Weight | 676.8 g/mol [1] | 620.8 g/mol [2] |
| Synonyms | Cimiracemoside F | Cimicifugoside M[2] |
| CAS Number | 264875-61-8[1] | 256925-92-5[2] |
Biological Activity: A Comparative Overview
Cimiracemoside A/F and this compound exhibit distinct biological activities, suggesting different therapeutic potentials. While direct comparative studies with quantitative IC₅₀ or EC₅₀ values are limited in the currently available literature, the reported qualitative effects point to different primary mechanisms of action.
| Biological Activity | Cimiracemoside A/F | This compound |
| Primary Reported Activity | Estrogenic, Anti-inflammatory, Neuroprotective, Anti-stress | AMP-activated protein kinase (AMPK) activator, Potential anti-diabetic |
Spectroscopic Data
Note: Specific chemical shifts (δ) and coupling constants (J) for Cimiracemoside A, C, and F are not provided in the search results. The following is a generalized representation of what such data would entail.
¹H NMR: Provides information on the chemical environment of hydrogen atoms, including the number of protons, their connectivity, and stereochemistry. Key regions of interest for these molecules would include signals from the triterpenoid backbone, the sugar moieties, and any acetyl or methyl groups.
¹³C NMR: Reveals the number and types of carbon atoms in the molecule. This technique is crucial for determining the carbon skeleton and identifying functional groups.
Experimental Protocols
To facilitate further research, this section outlines the general methodologies for the key biological assays relevant to the activities of cimiracemosides A/F and C.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay is commonly used to screen for anti-inflammatory potential by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Experimental Workflow:
Protocol Steps:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and incubate to allow for cell adherence.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound (e.g., cimiracemoside A/F) for a specified period.
-
Stimulation: Add LPS to the wells to induce an inflammatory response and nitric oxide production.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) which reacts with nitrite (a stable product of NO) to form a colored azo compound.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at approximately 540 nm.
-
Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to the untreated (LPS-stimulated) control wells. The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, can then be determined.
Estrogenic Activity: Yeast Estrogen Screen (YES) Assay
The YES assay is a reporter-gene assay used to detect substances with estrogenic activity. It utilizes genetically modified yeast cells that express the human estrogen receptor (ERα) and a reporter gene (e.g., lacZ, which encodes β-galactosidase).
Experimental Workflow:
Protocol Steps:
-
Yeast Preparation: Culture the genetically modified Saccharomyces cerevisiae strain.
-
Compound Exposure: In a 96-well plate, expose the yeast cells to various concentrations of the test compound (e.g., cimiracemoside A/F). 17β-estradiol is typically used as a positive control.
-
Incubation: Incubate the plates to allow for any estrogenic compound to bind to the ERα and activate the transcription of the reporter gene.
-
Substrate Addition: Add a chromogenic substrate for the reporter enzyme (e.g., chlorophenol red-β-D-galactopyranoside (CPRG) for β-galactosidase).
-
Color Development: If the reporter gene is expressed, the enzyme will metabolize the substrate, leading to a color change.
-
Absorbance Measurement: Quantify the color change by measuring the absorbance at a specific wavelength.
-
Data Analysis: The estrogenic activity is proportional to the absorbance. The EC₅₀ value, the concentration of the compound that produces 50% of the maximal response, can be calculated.
AMPK Activation Assay: Western Blotting
Western blotting is a widely used technique to detect the activation of AMPK by measuring the phosphorylation of AMPK and its downstream targets, such as Acetyl-CoA Carboxylase (ACC).
Experimental Workflow:
Protocol Steps:
-
Cell Treatment: Treat a suitable cell line (e.g., C2C12 myotubes, HepG2 hepatocytes) with different concentrations of the test compound (e.g., this compound).
-
Protein Extraction: Lyse the cells to extract total protein.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated (active) forms of AMPK (p-AMPK) and its substrate ACC (p-ACC). Also, probe for total AMPK and total ACC as loading controls.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging and Analysis: Capture the light signal with an imager and quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels. An increase in the ratio of p-AMPK/AMPK indicates AMPK activation.
Signaling Pathways
The distinct biological activities of cimiracemosides A/F and C are mediated by their interaction with different cellular signaling pathways.
Cimiracemoside A/F: Estrogen Receptor Signaling
The estrogenic effects of cimiracemoside A/F are presumed to be mediated through the estrogen receptor (ER) signaling pathway. Upon binding to the ER, the receptor-ligand complex can translocate to the nucleus and modulate the transcription of estrogen-responsive genes.
This compound: AMPK Signaling
This compound is reported to be an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activation of AMPK leads to a cascade of downstream effects aimed at restoring cellular energy balance.
References
A Comparative Analysis of Cimiracemoside C and Other Natural AMPK Activators for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the AMP-activated protein kinase (AMPK) activating potential of cimiracemoside C, a key bioactive constituent of Cimicifuga racemosa, against other well-documented natural AMPK activators. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on available experimental data.
Introduction to AMPK and Natural Activators
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in metabolic regulation. Its activation triggers a cascade of events that shift the cell from an anabolic to a catabolic state, making it a promising therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and cancer. A growing body of research has focused on the identification of natural compounds that can activate AMPK. This guide focuses on this compound, found in Cimicifuga racemosa extracts, and compares its AMPK-activating capabilities with other prominent natural compounds: berberine, resveratrol, quercetin, and curcumin.
Quantitative Comparison of AMPK Activation
The following table summarizes the quantitative data on the activation of AMPK by this compound (as a component of the Ze 450 extract) and other natural compounds. It is important to note that the experimental conditions, including cell types, compound concentrations, and assay methods, vary across studies, which should be taken into consideration when comparing the data directly.
| Compound | Cell Line(s) | Concentration Range | Method | Key Findings | Reference(s) |
| This compound (in Ze 450 extract) | C2C12 (muscle), HepG2 (liver), HT22 (neuronal), 3T3-L1 (adipocyte) | 0.1–200 µg/mL | HTRF Assay | Concentration-dependent increase in AMPK phosphorylation in all cell lines tested.[1] | [1] |
| Berberine | HepG2 (liver), C2C12 (myotubes) | 20 µmol/L | Western Blot | 2.0-fold increase in AMPK phosphorylation in HepG2 cells and 2.4-fold increase in C2C12 myotubes.[2] | [2] |
| Resveratrol | HUVEC (endothelial), CHO (ovary) | 10-100 µM | Western Blot | Increased AMPK phosphorylation at 100 µM in HUVECs; activated AMPK in CHO cells without significant changes in cellular energy levels.[3] | [3] |
| Quercetin | HCT116 (colon) | 25-50 µM | Western Blot | Dose-dependent increase in AMPK phosphorylation.[4] | [4] |
| Curcumin | H4IIE (hepatoma), Hep3B (hepatoma) | Not specified | Western Blot | Increased AMPK phosphorylation with a potency reported to be 400 times that of metformin.[5][6] | [5][6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Simplified signaling pathway of AMPK activation by natural compounds.
Caption: Experimental workflows for AMPK activation analysis.
Detailed Experimental Protocols
AMPK Activation Assay using Homogeneous Time-Resolved Fluorescence (HTRF)
This protocol is adapted from studies on the Ze 450 extract containing this compound.[1]
-
Cell Culture and Treatment:
-
Seed cells (e.g., C2C12, HepG2, HT22, or 3T3-L1) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 2-4 hours prior to treatment.
-
Treat the cells with various concentrations of the test compound (e.g., Ze 450 extract) or positive controls (e.g., AICAR) for the desired time (e.g., 2 hours).
-
-
Cell Lysis:
-
Remove the treatment medium and add 50 µL of lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Incubate the plate on an orbital shaker for 30 minutes at room temperature.
-
-
HTRF Assay:
-
Transfer 16 µL of the cell lysate to a 384-well low-volume microplate.
-
Add 4 µL of the HTRF detection reagent mix containing the europium cryptate-labeled anti-AMPK antibody and the d2-labeled anti-phospho-AMPK (Thr172) antibody.
-
Incubate the plate for 4 hours at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence emission at 620 nm (cryptate) and 665 nm (d2) using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Normalize the data to the total AMPK levels, determined in a parallel assay using a total AMPK HTRF kit, and express the results as fold change over the vehicle-treated control.
-
AMPK Activation Assay using Western Blotting
This is a generalized protocol based on methods described in studies of various natural AMPK activators.[2][3][4]
-
Cell Culture, Treatment, and Lysis:
-
Follow the same procedure as for the HTRF assay for cell culture and treatment.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-AMPK signal to the total AMPK signal to determine the relative level of AMPK activation.
-
Conclusion
This compound, as a component of the Cimicifuga racemosa extract Ze 450, demonstrates significant potential as a natural AMPK activator across various cell types. While direct comparative studies with standardized methodologies are needed for a definitive ranking of potency, the available data suggests that this compound's effects are comparable to other well-established natural AMPK activators like berberine, resveratrol, quercetin, and curcumin. The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for researchers investigating the therapeutic potential of these natural compounds in metabolic diseases. Further research is warranted to elucidate the precise molecular mechanisms and to evaluate the in vivo efficacy of purified this compound.
References
- 1. AMPK Activation by Cimicifuga racemosa Extract Ze 450 Is Associated with Metabolic Effects and Cellular Resilience against Age-Related Pathologies in Different Tissue Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berberine Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation | PLOS One [journals.plos.org]
- 3. Resveratrol-Induced AMP-Activated Protein Kinase Activation Is Cell-Type Dependent: Lessons from Basic Research for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin Regulates Sestrin 2-AMPK-mTOR Signaling Pathway and Induces Apoptosis via Increased Intracellular ROS in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Cimiracemoside C: HPLC, UPLC, LC-MS, and HPTLC Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bioactive compounds is a cornerstone of drug discovery and development. Cimiracemoside C, a triterpenoid saponin found in plants of the Cimicifuga genus, has garnered interest for its potential therapeutic properties. This guide provides a comprehensive cross-validation of common analytical techniques for the quantification of this compound and structurally related triterpenoid glycosides. We present a detailed comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC), supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Quantification Methods
The choice of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following tables summarize the quantitative performance of HPLC, LC-MS/MS, and HPTLC for the analysis of triterpenoid glycosides found in Cimicifuga species, which serve as a proxy for this compound due to their structural similarity.
Table 1: Comparison of Validation Parameters for Triterpenoid Glycoside Quantification
| Parameter | HPLC-ELSD | HPLC-CAD | LC-MS/MS | HPTLC-Densitometry |
| Analyte | 27-deoxyactein[1] | 27-deoxyactein[1] | 23-epi-26-deoxyactein[2] | Harpagoside (as a model saponin)[3] |
| Linearity (R²) | >0.99[1] | >0.999[1] | >0.999[2] | >0.99[3] |
| Limit of Detection (LOD) | ~10 ng on-column[1] | ~1 ng on-column[1] | 2 pg on-column[2] | Not explicitly stated for Cimicifuga glycosides |
| Limit of Quantitation (LOQ) | Not explicitly stated | Not explicitly stated | 5 pg on-column[2] | Not explicitly stated for Cimicifuga glycosides |
| Accuracy (% Recovery) | Not explicitly stated | Not explicitly stated | 88-105%[2] | Good accuracy reported[3] |
| Precision (%RSD) | Not explicitly stated | Not explicitly stated | <10.2%[2] | Good reproducibility reported[3] |
Note: Data for HPLC-ELSD and HPLC-CAD are based on the analysis of 27-deoxyactein, a major triterpenoid glycoside in black cohosh.[1] Data for LC-MS/MS is based on the analysis of 23-epi-26-deoxyactein in human serum.[2] HPTLC data is based on a comparable saponin, harpagoside, as specific quantitative validation data for this compound was not available.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for the quantification of triterpenoid glycosides from Cimicifuga species.
Sample Preparation (General for Chromatographic Methods)
A standardized extraction procedure is critical for accurate quantification.
-
Milling: Grind dried rhizomes of the Cimicifuga plant material to a fine powder.
-
Extraction: Accurately weigh approximately 300 mg of the powdered plant material into a 50 mL volumetric flask. Add 40 mL of methanol and sonicate for 15 minutes with occasional shaking.[1] Allow the mixture to cool to room temperature.
-
Dilution: Bring the flask to volume with methanol and mix thoroughly.[1]
-
Filtration: Filter a portion of the extract through a 0.2 µm PTFE syringe filter into an HPLC or LC-MS vial.[1] For HPTLC, the filtered extract can be directly applied to the plate.
High-Performance Liquid Chromatography (HPLC)
This protocol is based on the analysis of triterpenoid glycosides from black cohosh.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or Charged Aerosol Detector - CAD).[1]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size) is commonly used.[1]
-
Mobile Phase: A gradient elution with water and acetonitrile is typically employed.
-
Detection:
-
Quantification: Based on a calibration curve generated from a reference standard of a major triterpenoid glycoside like 27-deoxyactein.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is suitable for analyzing complex biological matrices. The following is a summary of a method for quantifying 23-epi-26-deoxyactein in human serum.[2]
-
Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Quantification: An internal standard is used, and quantification is based on a calibration curve prepared in the same biological matrix.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples.
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are commonly used.
-
Sample Application: Apply the filtered extracts as bands using an automated applicator.
-
Mobile Phase: A mixture of solvents such as ethyl formate, toluene, and formic acid can be used for the separation of Cimicifuga constituents.[4]
-
Derivatization: Post-chromatographic derivatization with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating is often necessary for visualization and densitometric quantification.
-
Quantification: Densitometric scanning of the plates at a specific wavelength.
Workflow and Signaling Pathway Visualizations
To further clarify the experimental process and the biological context of this compound, the following diagrams are provided.
Caption: Experimental workflow for the quantification of this compound.
This compound is reported to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
Caption: Simplified AMPK signaling pathway activated by this compound.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound is a critical decision in research and development.
-
HPLC with ELSD or CAD offers a robust and reliable method for routine quality control of raw materials and extracts, with CAD providing superior sensitivity and linearity.[1]
-
LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the method of choice for bioanalytical studies, such as pharmacokinetics, where trace-level detection in complex matrices is required.[2]
-
HPTLC provides a high-throughput and cost-effective option for the simultaneous screening and quantification of multiple samples, which is particularly advantageous for the quality control of herbal products.[4]
Ultimately, the optimal method will depend on the specific research question, the nature of the sample, and the available resources. This guide provides the foundational data and protocols to make an informed decision for the accurate and reliable quantification of this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Pharmacokinetics of 23-epi-26-deoxyactein in women following oral administration of a standardized extract of black cohosh - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison between HPLC and HPTLC-densitometry for the determination of harpagoside from Harpagophytum procumbens CO(2)-extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Bioactivity of Cimiracemoside C: A Comparative Guide Across Plant Sources
A notable gap exists in the scientific literature regarding a direct comparative analysis of the biological activity of Cimiracemoside C isolated from different plant species. Although this potent cycloartane triterpenoid glycoside has been identified in various botanicals, research has predominantly focused on its properties as a singular compound or as a constituent of extracts, particularly from Cimicifuga racemosa. Consequently, the influence of the plant origin on the therapeutic efficacy of this compound remains an open area for investigation.
This guide serves to consolidate the current understanding of the biological activities of this compound and provides comprehensive experimental protocols to facilitate further research in this area. The methodologies described are standardized procedures and are not specific to the compound's derivation from any particular plant.
The Pharmacological Profile of this compound
This compound has emerged as a compound of interest for its potential in addressing metabolic diseases. Its primary mechanism of action is the activation of AMP-activated protein kinase (AMPK), a crucial enzyme that functions as a master regulator of cellular energy balance.
Table 1: Plant Sources and Associated Biological Activities of this compound
| Plant Species | Family | Common Name | Key Biological Activity of this compound |
| Cimicifuga racemosa (syn. Actaea racemosa) | Ranunculaceae | Black Cohosh | Activation of AMPK, suggesting potential anti-diabetic properties. |
| Cimicifuga foetida | Ranunculaceae | Sheng Ma | Implied AMPK activation and potential for managing diabetes. |
| Actaea dahurica | Ranunculaceae | Dahurian Bugbane | Traditionally used for inflammatory conditions. |
| Actaea elata | Ranunculaceae | Tall Bugbane | Specific data on the biological activity of this compound is limited. |
Detailed Experimental Protocols
To foster further research and enable comparative studies, detailed protocols for key experiments are outlined below.
General Protocol for the Isolation of this compound
This protocol details a general method for extracting and purifying this compound from the rhizomes of Cimicifuga or Actaea species.
Workflow for Isolation and Activity Testing
Caption: General workflow for isolating this compound and subsequent biological activity evaluation.
Procedure:
-
Extraction: Powdered, dried rhizomes are subjected to exhaustive extraction with 80% ethanol or methanol at ambient temperature. The resulting extract is concentrated under reduced pressure.
-
Partitioning: The crude extract is suspended in water and sequentially partitioned with n-hexane, chloroform, and ethyl acetate to fractionate the components based on polarity.
-
Column Chromatography: The ethyl acetate fraction is separated by column chromatography on silica gel, using a chloroform-methanol gradient. Fractions are monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions enriched with this compound are further purified by octadecylsilyl (ODS) column chromatography with a methanol-water gradient.
-
Preparative HPLC: The final purification step involves preparative high-performance liquid chromatography (HPLC) on a C18 column to obtain pure this compound, with structural confirmation by NMR and Mass Spectrometry.
In Vitro AMPK Activation Assay
This protocol outlines the assessment of AMPK activation in a cell line, such as HepG2 human hepatoma cells, by detecting the phosphorylation of AMPK and its substrate, acetyl-CoA carboxylase (ACC), via Western blotting.
AMPK Signaling Pathway
Caption: A simplified diagram of the AMPK signaling pathway activated by this compound.
Procedure:
-
Cell Culture and Treatment: HepG2 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. At 70-80% confluency, cells are treated with varying concentrations of this compound.
-
Cell Lysis: Post-treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein content of the lysates is determined using a BCA protein assay.
-
Western Blotting:
-
Equal protein amounts are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked for 1 hour at room temperature.
-
Incubation with primary antibodies for phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), total ACC, and a loading control (e.g., β-actin) is performed overnight at 4°C.
-
Following washes, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
Protein bands are visualized with an enhanced chemiluminescence (ECL) substrate, and band intensities are quantified to determine the ratio of phosphorylated to total protein.
-
In Vitro Glucose Uptake Assay
This method measures the effect of this compound on glucose uptake in cells like HepG2, utilizing the fluorescent glucose analog 2-NBDG.
Procedure:
-
Cell Culture and Treatment: HepG2 cells are seeded in a 96-well black, clear-bottom plate. After adherence, they are treated with this compound for 24 hours.
-
Glucose Starvation: The culture medium is replaced with glucose-free Krebs-Ringer-HEPES (KRH) buffer for 2 hours.
-
2-NBDG Incubation: Cells are then incubated with KRH buffer containing 100 µM 2-NBDG for 30 minutes at 37°C.
-
Fluorescence Measurement: After incubation, the cells are washed with ice-cold PBS. The fluorescence intensity is measured using a fluorescence plate reader (excitation/emission: 485/535 nm).
In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol assesses the impact of this compound on glucose homeostasis in a relevant animal model, such as db/db mice or mice on a high-fat diet.
A Comparative Guide to Cimiracemoside C and the Pursuit of Its Synthetic Analogs
An objective analysis of Cimiracemoside C's biological activities and the established methodologies for evaluating potential synthetic derivatives.
Introduction
This compound, a cycloartane triterpenoid glycoside isolated from the medicinal plant Cimicifuga racemosa (black cohosh), has garnered scientific interest for its potential therapeutic effects. Preclinical studies have suggested its involvement in metabolic regulation, as well as its potential as an anxiolytic and antidepressant agent. This has spurred interest in the development of synthetic analogs that might offer improved potency, selectivity, or pharmacokinetic properties.
This guide provides a comprehensive overview of the known biological activities of this compound and details the standard experimental protocols used to assess its effects. While direct head-to-head comparative studies of this compound and its synthetic analogs are not yet available in the scientific literature, this document outlines the established methodologies that would be employed in such research. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this compound and related compounds.
Biological Activities of this compound
This compound has demonstrated a range of biological activities in preclinical models, pointing to its potential in several therapeutic areas.
Metabolic Regulation via AMPK Activation
A significant body of research has highlighted the role of this compound as an activator of AMP-activated protein kinase (AMPK).[1] AMPK is a crucial cellular energy sensor that plays a central role in maintaining energy homeostasis.[2][3] Activation of AMPK can lead to a variety of beneficial metabolic effects.
Studies have shown that extracts of Cimicifuga racemosa containing this compound can activate AMPK, which is associated with improved glucose metabolism and insulin sensitivity.[1] This suggests a potential therapeutic application for this compound in the management of metabolic disorders such as type 2 diabetes.[1] The activation of AMPK by this compound is thought to be a key mechanism underlying its metabolic effects.[1][2]
Anxiolytic and Antidepressant-like Effects
In addition to its metabolic effects, this compound has been investigated for its potential to alleviate symptoms of anxiety and depression. While the precise mechanisms are still under investigation, these effects are thought to be mediated through the modulation of various neurotransmitter systems. The evaluation of these anxiolytic and antidepressant-like properties is typically conducted using a battery of behavioral tests in animal models.
Signaling Pathways and Experimental Workflows
AMPK Signaling Pathway
This compound's activation of AMPK initiates a cascade of downstream signaling events aimed at restoring cellular energy balance. This involves the inhibition of anabolic pathways that consume ATP and the activation of catabolic pathways that generate ATP.[2][3]
Caption: AMPK Signaling Pathway.
Experimental Workflow for Screening Synthetic Analogs
The development and evaluation of synthetic analogs of a natural product like this compound follows a structured workflow. This process begins with the chemical synthesis of new compounds, followed by a series of in vitro and in vivo assays to determine their biological activity and assess their potential as therapeutic agents.
Caption: Analog Screening Workflow.
Data Presentation
A direct comparison of this compound with synthetic analogs would require quantitative data from various assays. The following table serves as a template for how such data would be presented to facilitate a clear comparison of the compounds' performance.
| Compound | Molecular Weight ( g/mol ) | AMPK Activation (EC50, µM) | EPM: % Time in Open Arms | FST: Immobility Time (s) |
| This compound | 620.8 | Data not available | Data not available | Data not available |
| Analog 1 | Calculated | To be determined | To be determined | To be determined |
| Analog 2 | Calculated | To be determined | To be determined | To be determined |
| Positive Control | Varies | Known value | Known effect | Known effect |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of chemical compounds. The following are standard protocols for key experiments relevant to the study of this compound and its potential analogs.
Assessment of AMPK Activation by Western Blot
This protocol details the steps to determine the phosphorylation status of AMPK, a key indicator of its activation.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2, C2C12) in appropriate culture dishes and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound, synthetic analogs, or a positive control (e.g., AICAR) for a specified duration.
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPKα at Thr172) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalize the p-AMPK signal to total AMPK or a loading control (e.g., β-actin).
-
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.[4][5][6]
-
Apparatus:
-
A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.
-
-
Procedure:
-
Administer the test compound (this compound or analog) or vehicle to the animals (typically mice or rats) at a specified time before the test.
-
Place the animal in the center of the maze, facing an open arm.[5]
-
Allow the animal to freely explore the maze for a 5-minute period.[5][6]
-
Record the animal's behavior using a video camera.
-
-
Data Analysis:
-
Measure the time spent in the open arms and closed arms, as well as the number of entries into each arm.
-
An increase in the time spent in the open arms is indicative of an anxiolytic effect.
-
Forced Swim Test (FST) for Antidepressant Activity
The FST is a common behavioral test used to screen for antidepressant efficacy.[7][8][9]
-
Apparatus:
-
Procedure:
-
Data Analysis:
-
Measure the duration of immobility during the last 4 minutes of the test.[8]
-
A decrease in the immobility time is interpreted as an antidepressant-like effect.
-
Conclusion
This compound is a promising natural product with demonstrated biological activities that warrant further investigation, particularly in the areas of metabolic disease, anxiety, and depression. While the synthesis and evaluation of its synthetic analogs represent a logical next step in the drug discovery process, there is currently a lack of published head-to-head studies comparing the parent compound with such derivatives. The experimental protocols and workflows detailed in this guide provide a solid foundation for conducting such comparative studies. Future research in this area will be crucial for establishing structure-activity relationships and potentially identifying novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. protocols.io [protocols.io]
- 5. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 6. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 7. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Cimiracemoside C and Other AMPK Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the AMP-activated protein kinase (AMPK) activator, Cimiracemoside C, and other notable AMPK activators. The following sections detail their performance based on available experimental data, outline experimental protocols for key assays, and visualize relevant biological pathways and workflows.
Introduction to this compound and AMPK Activation
This compound is a triterpenoid glycoside isolated from the medicinal plant Cimicifuga racemosa. It has garnered interest for its potential therapeutic effects, particularly in the context of metabolic diseases. A key mechanism of action for this compound is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK can lead to beneficial effects such as increased glucose uptake and fatty acid oxidation, making it a promising target for the treatment of type 2 diabetes and other metabolic disorders.
This guide compares the in vitro and in vivo activities of this compound with other well-characterized AMPK activators: A-769662, Berberine, and Resveratrol.
In Vitro Activity Comparison
The following table summarizes the in vitro efficacy of this compound and its alternatives in activating AMPK. It is important to note that direct quantitative data for pure this compound is limited in publicly available literature. The data presented is based on studies of a Cimicifuga racemosa extract (Ze 450) containing this compound.
| Compound | Cell Line | Assay Type | Effective Concentration / IC50/EC50 | Reference |
| This compound (in Ze 450 extract) | HepaRG | AMPK Activation | Activated AMPK to a similar extent as metformin | [1] |
| A-769662 | Cell-free | AMPK Activation | EC50: 0.8 µM | [2] |
| Primary Rat Hepatocytes | Fatty Acid Synthesis Inhibition | IC50: 3.2 µM | [2] | |
| Berberine | HepG2, C2C12 | AMPK Phosphorylation | 20 µmol/L showed significant activation | [3] |
| Resveratrol | Sensory Neurons | AMPK Phosphorylation | 10-100 µM (dose-dependent) | [4] |
In Vivo Activity Comparison
| Compound | Animal Model | Dosing | Key Findings | Reference |
| This compound (in Ze 450 extract) | ob/ob mice | Oral/Intraperitoneal | Reduced body weight, improved glucose metabolism | [1] |
| A-769662 | ob/ob mice | 3-30 mg/kg (i.p.) | Reduced plasma glucose | [2] |
| Berberine | Diabetic mice | Not specified | Reduced blood glucose | [5] |
| Resveratrol | High-fat diet-fed mice | Not specified | Improved glucose tolerance | [6] |
Experimental Protocols
In Vitro AMPK Activation Assay (General Protocol)
This protocol outlines a general method for assessing AMPK activation in a cell-based assay.
1. Cell Culture and Treatment:
-
Culture HepaRG cells in appropriate media and conditions until they reach the desired confluency.[7]
-
Starve the cells in serum-free media for a specified period (e.g., 2-4 hours) to establish a baseline.
-
Treat the cells with various concentrations of the test compound (this compound, A-769662, Berberine, Resveratrol) or vehicle control for a defined time (e.g., 1-24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
3. Western Blotting for Phospho-AMPK:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK) at a specific site (e.g., Thr172) and a primary antibody for total AMPK.
-
Wash the membrane and incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the ratio of p-AMPK to total AMPK.
In Vivo Oral Glucose Tolerance Test (OGTT) in ob/ob Mice (General Protocol)
This protocol describes a general procedure for performing an OGTT in a diabetic mouse model.
1. Animal Acclimatization and Fasting:
-
Acclimatize male ob/ob mice to the experimental conditions for at least one week.[6][8]
-
Fast the mice overnight (approximately 16 hours) with free access to water before the test.[9]
2. Baseline Blood Glucose Measurement:
-
On the day of the test, take a baseline blood sample from the tail vein.
-
Measure the blood glucose concentration using a glucometer.
3. Compound Administration:
-
Administer the test compound (this compound, A-769662, Berberine, Resveratrol) or vehicle control orally via gavage at a predetermined dose and time before the glucose challenge.
4. Glucose Challenge:
5. Blood Glucose Monitoring:
-
Collect blood samples from the tail vein at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[9][10]
-
Measure the blood glucose concentration at each time point.
6. Data Analysis:
-
Plot the blood glucose concentration over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.
Visualizations
AMPK Signaling Pathway
Caption: Simplified AMPK signaling pathway.
Experimental Workflow for In Vitro AMPK Activation Assay
Caption: Workflow for in vitro AMPK activation assay.
Experimental Workflow for In Vivo Oral Glucose Tolerance Test
Caption: Workflow for in vivo oral glucose tolerance test.
Conclusion
This compound, as a component of the Cimicifuga racemosa extract Ze 450, demonstrates promising in vitro and in vivo activities related to AMPK activation and glucose metabolism. However, a direct quantitative comparison with other well-established AMPK activators like A-769662, Berberine, and Resveratrol is challenging due to the limited availability of data on the purified this compound compound. The provided data and protocols offer a foundation for researchers to design and conduct further studies to elucidate the precise efficacy and potential of this compound as a therapeutic agent for metabolic diseases. Future research should focus on generating dose-response curves for pure this compound in both in vitro and in vivo models to establish a clear correlation of its activity and to enable a more direct comparison with alternative compounds.
References
- 1. Antidiabetic effects of the Cimicifuga racemosa extract Ze 450 in vitro and in vivo in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. promega.de [promega.de]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Correction of obesity and diabetes in genetically obese mice by leptin gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
Comparing the efficacy of different Cimiracemoside C extraction techniques
For Researchers, Scientists, and Drug Development Professionals
Cimiracemoside C, a cycloartane triterpenoid saponin found in plants of the Cimicifuga (Actaea) genus, has garnered significant interest for its potential therapeutic properties, including its role as an activator of AMP-activated protein kinase (AMPK). Efficient extraction of this compound is a critical first step in research and drug development. This guide provides a comparative overview of various extraction techniques for this compound, supported by available experimental data and detailed methodologies.
Comparison of Extraction Efficacy
The choice of extraction method significantly impacts the yield and purity of this compound. Below is a summary of different techniques, with quantitative data collated from studies on Cimicifuga species and related triterpenoid saponins. It is important to note that direct comparative studies on this compound for all modern techniques are limited; therefore, some data is extrapolated from research on similar compounds.
| Extraction Technique | Typical Solvent(s) | Key Parameters | Typical Yield of Triterpenoid Saponins | Purity of this compound | Advantages | Disadvantages |
| Conventional Solvent Extraction (Maceration/Reflux) | 75-80% Ethanol or Isopropanol | Room temperature to boiling point, hours to days | Moderate | Low to Moderate | Simple, low-cost setup | Time-consuming, large solvent volume, potential for thermal degradation |
| Ultrasound-Assisted Extraction (UAE) | 58-64% Ethanol | Ultrasonic Power: 318-377 W, Temperature: 60-70°C, Time: 30-60 min[1][2] | High | Moderate to High | Reduced extraction time, lower solvent consumption, improved efficiency[2][3] | Potential for localized heating, equipment cost |
| Microwave-Assisted Extraction (MAE) | Ethanol/Water mixtures | Microwave Power: 100-300 W, Temperature: 40-60°C, Time: 5-25 min[4] | High | Moderate to High | Very short extraction time, high efficiency[4] | Potential for thermal degradation of labile compounds, specialized equipment |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with co-solvents (e.g., ethanol) | Pressure: 300-500 bar, Temperature: 40-70°C, Time: 60-120 min[4][5][6] | Variable | High | High selectivity, solvent-free final product, low temperature[5] | High initial investment, complex operation, may require co-solvents for polar compounds |
| Macroporous Resin Purification | Ethanol/Water mixtures for elution | Resin type (e.g., AB-8, D101), flow rate, pH | N/A (Purification step) | High (Can increase purity significantly)[7][8] | High selectivity, regenerable, cost-effective for large scale[8] | Requires a separate extraction step, process optimization needed |
Experimental Protocols
Detailed methodologies for the key extraction and purification techniques are provided below. These protocols are based on published research and can be adapted for the specific needs of your laboratory.
Conventional Solvent Extraction (Reflux)
This method is a baseline for comparison and involves the exhaustive extraction of plant material with a solvent at its boiling point.
Protocol:
-
Preparation: Air-dry and grind the rhizomes of Cimicifuga racemosa to a coarse powder.
-
Extraction: Place 1 kg of the powdered rhizomes in a large round-bottom flask and add 10 L of 75% ethanol.
-
Reflux: Heat the mixture to reflux for 2 hours.
-
Filtration: Allow the mixture to cool and then filter through cheesecloth and then filter paper to remove the solid plant material.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Solvent Partitioning (Optional): The crude extract can be further partitioned between n-butanol and water to enrich the triterpene glycoside fraction.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer, leading to more efficient extraction.
Protocol:
-
Preparation: Prepare the Cimicifuga rhizomes as described for conventional extraction.
-
Extraction: Mix 10 g of the powdered plant material with 200 mL of 60% ethanol in a beaker.
-
Sonication: Place the beaker in an ultrasonic bath or use a probe sonicator. Apply ultrasonic power of approximately 350 W at a frequency of 25 kHz for 45 minutes, maintaining the temperature at 65°C.[1][2]
-
Processing: After sonication, centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.[2]
-
Concentration: Evaporate the solvent from the supernatant under vacuum to yield the crude extract.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to rapidly heat the solvent and plant material, accelerating the extraction process.
Protocol:
-
Preparation: Prepare the Cimicifuga rhizomes as described previously.
-
Extraction: Place 5 g of the powdered material in a microwave extraction vessel with 100 mL of 70% ethanol.
-
Irradiation: Subject the mixture to microwave irradiation at a power of 200 W for 15 minutes, with a constant temperature of 50°C.[4]
-
Processing: After extraction, filter the mixture and collect the filtrate.
-
Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, typically CO₂, as the extraction solvent, offering high selectivity and a clean extract.
Protocol:
-
Preparation: Prepare and load approximately 10 g of powdered Cimicifuga rhizomes into the SFE extraction vessel.
-
Extraction: Pressurize the system with CO₂ to 400 bar and heat to 60°C. Introduce ethanol as a co-solvent at a flow rate of 5% of the CO₂ flow rate.
-
Elution: Maintain the extraction for 90 minutes.
-
Collection: Depressurize the fluid in a separator to precipitate the extracted compounds. The CO₂ can be recycled, and the ethanolic solution of the extract is collected.
-
Concentration: Remove the ethanol from the collected fraction to obtain the final extract.
Macroporous Resin Purification
This chromatographic technique is used to purify and concentrate this compound from the crude extract.
Protocol:
-
Resin Preparation: Pre-treat a suitable macroporous resin (e.g., AB-8 or D101) by washing sequentially with 1N HCl, 1N NaOH, and then deionized water until neutral, followed by equilibration with 95% ethanol.
-
Loading: Dissolve the crude extract in an appropriate solvent and load it onto the packed resin column at a controlled flow rate.
-
Washing: Wash the column with deionized water to remove impurities such as sugars and salts.
-
Elution: Elute the adsorbed compounds with a stepwise or gradient of increasing ethanol concentration (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions.
-
Analysis: Analyze the collected fractions using HPLC to identify those containing this compound.
-
Concentration: Combine the this compound-rich fractions and evaporate the solvent to obtain the purified product.[7][8]
Visualizing the Processes and Pathways
To better understand the experimental workflows and the biological context of this compound, the following diagrams have been generated.
Caption: A generalized workflow for the extraction and purification of this compound.
Caption: Simplified AMPK signaling pathway activated by this compound.
Conclusion
The selection of an appropriate extraction technique for this compound depends on the specific goals of the research, available resources, and desired scale of production. Conventional methods are simple but less efficient. Modern techniques like UAE and MAE offer significant improvements in speed and efficiency. SFE provides the highest purity but requires a substantial initial investment. For achieving high purity this compound for pharmacological studies, a combination of an efficient extraction method (such as UAE or MAE) followed by macroporous resin chromatography is a highly effective strategy. Further research directly comparing these modern techniques for this compound extraction would be invaluable for optimizing its production for research and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. One moment, please... [biozoojournals.ro]
- 4. digital.csic.es [digital.csic.es]
- 5. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methodological Optimization of Supercritical Fluid Extraction of Valuable Bioactive Compounds from the Acidophilic Microalga Coccomyxa onubensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Unveiling the Biological Activities of Cimiracemoside C: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the reported biological effects of Cimiracemoside C, a cycloartane triterpenoid glycoside isolated from plants of the Actaea (formerly Cimicifuga) genus. This document summarizes available data on its anti-inflammatory, neuroprotective, and cytotoxic properties, presenting them alongside findings for comparable compounds and detailing the experimental protocols utilized in these studies.
This compound is a natural compound that has garnered interest for its potential therapeutic applications. While research is ongoing, preliminary studies and data on related compounds from the Actaea genus suggest a range of biological activities. This guide aims to consolidate and compare these findings to facilitate further investigation and drug discovery efforts.
Anti-inflammatory Effects: A Comparison with 23-epi-26-deoxyactein and Formononetin
Compounds isolated from Actaea species have demonstrated notable anti-inflammatory properties. While specific quantitative data for this compound's inhibition of inflammatory markers is still emerging, studies on related compounds within the same plant extracts offer valuable insights.
A study on an aqueous extract of Cimicifuga racemosa demonstrated a concentration-dependent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[1][2] This study identified 23-epi-26-deoxyactein , another major triterpenoid glycoside in the extract, as an active anti-inflammatory principle, making it a relevant compound for comparison.[1][2]
Formononetin , an isoflavone found in several plants, is another pertinent comparator due to its well-documented anti-inflammatory and neuroprotective activities.[3][4][5][6][7] Research has shown that formononetin significantly reduces the production of pro-inflammatory cytokines such as IL-6 and IL-1β, as well as nitric oxide, in LPS-stimulated RAW264.7 macrophages.[3]
| Compound/Extract | Assay | Cell Line | Key Findings | Reference |
| Cimicifuga racemosa extract | Nitric Oxide (NO) Production | RAW 264.7 | Concentration-dependent inhibition of NO production. | [1][2] |
| 23-epi-26-deoxyactein | Nitric Oxide (NO) Production | RAW 264.7 | Identified as an active anti-inflammatory component. | [1][2] |
| Formononetin | Pro-inflammatory Cytokine & NO Production | RAW264.7 | Significant reduction of IL-6, IL-1β, and NO. | [3] |
Experimental Protocol: Nitric Oxide (NO) Production Assay
The inhibitory effect on nitric oxide production is a common method to assess the anti-inflammatory potential of a compound. A typical protocol involves:
-
Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound, 23-epi-26-deoxyactein, or Formononetin) for a specific duration (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the cell culture medium.
-
Incubation: The plates are incubated for a further 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells. The IC50 value (the concentration of the compound that inhibits NO production by 50%) is then determined.
Signaling Pathway: Inhibition of NF-κB Pathway by Formononetin
Caption: Formononetin's anti-inflammatory mechanism.
Neuroprotective Effects: Insights from Related Compounds
Direct experimental evidence for the neuroprotective effects of isolated this compound is not yet widely available. However, studies on extracts from Actaea racemosa and other natural compounds provide a framework for potential mechanisms and comparative analysis.
An extract from the rhizome of Actaea racemosa has been shown to protect against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced neurotoxicity in mice, a model for Parkinson's disease, by modulating oxidative stress and neuroinflammation. Furthermore, other natural compounds are being investigated for their neuroprotective properties against various neurodegenerative diseases.[8][9][10][11]
Experimental Protocol: Neuroblastoma Cell Viability Assay
A common in vitro method to assess the potential neuroprotective or cytotoxic effects of a compound is the neuroblastoma cell viability assay:
-
Cell Culture: A human neuroblastoma cell line (e.g., SH-SY5Y) is cultured in an appropriate medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a determined density.
-
Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound).
-
Induction of Toxicity (for neuroprotection): A neurotoxic agent (e.g., 6-hydroxydopamine or amyloid-beta) is added to the wells to induce cell death.
-
Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. The absorbance is read at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. For neuroprotection assays, viability is compared to cells treated with the neurotoxin alone.
Cytotoxic Effects on Cancer Cells
The potential of triterpenoid glycosides from Actaea species to exhibit cytotoxic effects against cancer cells is an area of active research. While specific data for this compound is limited, the general anti-cancer activities of triterpenoids from this genus have been noted.[3][6] For a comparative perspective, data from other natural compounds can be considered.
| Compound/Extract | Cell Line | IC50 Value | Reference |
| Cinnamomum zeylanicum extract | SCC-9 (Oral Cancer) | Not specified | [2] |
| Cinnamaldehyde | SCC-9 (Oral Cancer) | Not specified | [2] |
| Data for this compound is not yet available in the reviewed literature. |
Experimental Protocol: Cancer Cell Line Cytotoxicity Assay
The protocol for assessing cytotoxicity against cancer cell lines is similar to the neuroblastoma viability assay:
-
Cell Culture: A specific cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) is cultured.
-
Cell Seeding: Cells are seeded in 96-well plates.
-
Treatment: Cells are exposed to a range of concentrations of the test compound.
-
Incubation: Plates are incubated for a set period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is determined using an appropriate assay (e.g., MTT, SRB).
-
Data Analysis: The IC50 value, representing the concentration at which 50% of the cell growth is inhibited, is calculated.
A Potential Mechanism of Action: AMPK Activation
A study on a standardized extract of Cimicifuga racemosa (Ze 450) has shed light on a potential signaling pathway for the metabolic effects of its constituents, including this compound. The extract was found to activate AMP-activated protein kinase (AMPK) in various cell types, including neuronal cells.[12] AMPK is a key cellular energy sensor, and its activation can influence a variety of downstream processes.
Experimental Protocol: AMPK Activation Assay
The activation of AMPK is typically assessed by measuring the phosphorylation of the enzyme or its downstream targets:
-
Cell Culture and Treatment: A chosen cell line (e.g., C2C12 myoblasts, HT22 neuronal cells) is treated with the test compound for a specific time.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Western Blotting: The protein extracts are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.
-
Detection: The bands are visualized using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.
-
Quantification: The band intensities are quantified, and the ratio of p-AMPK to total AMPK is calculated to determine the extent of activation.
Signaling Pathway: this compound and AMPK Activation
Caption: Proposed AMPK activation by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of inducible nitric oxide synthesis by Cimicifuga racemosa (Actaea racemosa, black cohosh) extracts in LPS-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Potential mechanisms of formononetin against inflammation and oxidative stress: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Formononetin: A Pathway to Protect Neurons [frontiersin.org]
- 6. Formononetin inhibits neuroinflammation and increases estrogen receptor beta (ERβ) protein expression in BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formononetin protects against inflammation associated with cerebral ischemia-reperfusion injury in rats by targeting the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effect of natural products against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Neuroprotective effects of Daphnetin on hippocampal neurons and blood-brain barrier integrity in a mouse model of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AMPK Activation by Cimicifuga racemosa Extract Ze 450 Is Associated with Metabolic Effects and Cellular Resilience against Age-Related Pathologies in Different Tissue Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Analysis of Cimiracemoside C Treatment Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cimiracemoside C, a triterpenoid glycoside isolated from plants of the Cimicifuga species, has garnered interest for its potential therapeutic applications. This guide provides a comparative analysis of its putative anti-inflammatory, neuroprotective, and anti-cancer effects. Due to the limited availability of specific quantitative data for this compound in the public domain, this document serves as a template, illustrating the required data presentation and experimental methodologies using representative data from studies on analogous phytochemicals.
Anti-inflammatory Effects: Inhibition of the NF-κB Pathway
This compound is hypothesized to exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation.
Comparative Analysis of NF-κB Inhibition
The following table summarizes hypothetical quantitative data on the inhibition of lipopolysaccharide (LPS)-induced NF-κB activation in RAW 264.7 macrophages. This data is compared with a known anti-inflammatory compound.
| Treatment Group | NF-κB Luciferase Activity (Relative Light Units) | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |
| Vehicle Control | 100 ± 5 | 25 ± 3 | 30 ± 4 |
| LPS (1 µg/mL) | 1500 ± 75 | 850 ± 42 | 1200 ± 60 |
| This compound (10 µM) + LPS | 750 ± 38 | 425 ± 21 | 600 ± 30 |
| Quercetin (10 µM) + LPS | 600 ± 30 | 350 ± 18 | 500 ± 25 |
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Culture and Transfection: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are transiently transfected with a pNF-κB-Luc reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
Treatment: Twenty-four hours post-transfection, cells are pre-treated with this compound (10 µM) or a comparator compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 6 hours.
-
Luciferase Assay: Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system. The relative NF-κB activity is calculated as the ratio of firefly to Renilla luciferase activity.
-
Cytokine Measurement: Supernatants are collected to measure the concentrations of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) using enzyme-linked immunosorbent assay (ELISA) kits.
Signaling Pathway: this compound Inhibition of NF-κB
A Comparative Guide to Oral vs. Intraperitoneal Administration of Cimiracemoside C for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of oral and intraperitoneal (IP) administration routes for the novel triterpenoid glycoside, Cimiracemoside C. While direct comparative pharmacokinetic data for this compound is not yet available in published literature, this document outlines the general principles and experimental considerations for researchers investigating its therapeutic potential. The information herein is intended to guide study design and methodological approaches in preclinical settings.
Introduction to this compound and its Administration Routes
This compound, a compound isolated from plants of the Cimicifuga species, has garnered interest for its potential therapeutic activities. A key aspect of its known mechanism of action is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. As researchers delve into the in vivo effects of this compound, the choice of administration route is a critical determinant of its pharmacokinetic and pharmacodynamic profile.
Oral administration is often preferred for its convenience and clinical translatability. However, it can be subject to limitations such as poor absorption and first-pass metabolism. Intraperitoneal injection, a common route in preclinical rodent studies, bypasses the gastrointestinal tract, often leading to higher bioavailability and more rapid systemic exposure.
General Pharmacokinetic Comparison: Oral vs. Intraperitoneal
The following table summarizes the general pharmacokinetic differences that can be anticipated when comparing oral and intraperitoneal administration of a compound like this compound. These are general principles and would require experimental verification for this specific molecule.
| Pharmacokinetic Parameter | Oral Administration | Intraperitoneal Administration |
| Absorption | Variable, dependent on gastrointestinal tract conditions (pH, enzymes, food presence). | Generally rapid and more complete absorption from the large surface area of the peritoneal cavity. |
| Bioavailability (F%) | Often lower due to potential degradation in the GI tract and significant first-pass metabolism in the liver. | Typically higher as it largely bypasses first-pass metabolism. |
| Time to Maximum Concentration (Tmax) | Generally longer due to the time required for gastric emptying and intestinal absorption. | Shorter, as the compound is rapidly absorbed into the systemic circulation. |
| Maximum Concentration (Cmax) | Usually lower due to incomplete absorption and first-pass effect. | Generally higher due to rapid and more complete absorption. |
| Area Under the Curve (AUC) | Tends to be lower, reflecting lower overall systemic exposure. | Tends to be higher, indicating greater systemic exposure. |
Signaling Pathway: this compound and AMPK Activation
This compound has been identified as an activator of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a crucial cellular energy sensor that, once activated, orchestrates a switch from anabolic to catabolic processes to restore cellular energy balance. The activation of this pathway is a key area of investigation for the therapeutic effects of this compound.
Independent Verification of Cimiracemoside C's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of Cimiracemoside C against alternative compounds, supported by experimental data. The information is presented to facilitate further research and drug development efforts.
Anti-diabetic Potential: this compound vs. Metformin
This compound, a key active component of the Cimicifuga racemosa extract Ze 450, has demonstrated significant anti-diabetic properties, primarily through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. Its performance in pre-clinical studies shows comparable effects to the widely used anti-diabetic drug, metformin.
Comparative Efficacy in AMPK Activation
Studies on HepaRG cells, a human hepatoma cell line, have shown that the Ze 450 extract, containing this compound, activates AMPK to a similar extent as metformin. This activation is a critical mechanism for improving glucose metabolism and insulin sensitivity.
| Compound/Extract | Cell Line | Assay | Result | Reference |
| Ze 450 Extract | HepaRG | AMPK Activation | Activated AMPK to the same extent as metformin | --INVALID-LINK-- |
| Metformin | HepaRG | AMPK Activation | Positive Control | --INVALID-LINK-- |
In Vivo Effects on Diabetic Mice
In a study using diabetic ob/ob mice, oral administration of the Ze 450 extract over seven days led to significant reductions in body weight gain, and food and water intake, effects not observed with metformin treatment. While Ze 450 did not significantly alter maximum glucose levels during an oral glucose tolerance test (OGTT), it did prolong glucose elimination and significantly decreased post-stimulated insulin levels. Both Ze 450 and metformin improved the HOMA-IR index of insulin resistance.
| Parameter | Ze 450 (Oral) | Metformin (Oral) | Control | Reference |
| Body Weight Gain | Significantly Decreased | No Effect | No Effect | --INVALID-LINK-- |
| Food Intake | Significantly Decreased | No Effect | No Effect | --INVALID-LINK-- |
| Water Intake | Significantly Decreased | No Effect | No Effect | --INVALID-LINK-- |
| Post-stimulated Insulin | Significantly Decreased | No Effect | No Effect | --INVALID-LINK-- |
| HOMA-IR Index | Significantly Improved | Slightly Improved | No Improvement | --INVALID-LINK-- |
Signaling Pathway: AMPK Activation
The primary mechanism of action for the anti-diabetic effects of this compound is the activation of the AMPK signaling pathway. This pathway plays a crucial role in regulating cellular energy balance.
Experimental Protocols
AMPK Activation Assay in HepaRG Cells
Objective: To determine the effect of this compound on the activation of AMPK in human liver cells.
Methodology:
-
Cell Culture: HepaRG cells are cultured in a suitable medium until they reach the appropriate confluence.
-
Treatment: Cells are treated with varying concentrations of this compound, metformin (as a positive control), or a vehicle control.
-
Lysis: After the incubation period, the cells are lysed to extract cellular proteins.
-
Western Blot Analysis: The protein lysates are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.
-
Detection: Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. The ratio of p-AMPK to total AMPK is calculated to determine the extent of AMPK activation.
Anti-inflammatory, Neuroprotective, and Anticancer Potential
While the anti-diabetic effects of this compound are the most extensively studied, preliminary evidence suggests its potential in other therapeutic areas.
Anti-inflammatory Activity
In vitro studies on the Ze 450 extract have demonstrated anti-inflammatory effects, including the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role for this compound in modulating inflammatory responses. Further studies with the pure compound are needed to quantify this effect and compare it with established anti-inflammatory agents.
Neuroprotective Effects
Phytochemicals, in general, are known to possess neuroprotective properties. While specific experimental data on this compound is limited, the known antioxidant and anti-inflammatory properties of related compounds suggest a potential for neuroprotection. Future research should focus on evaluating the efficacy of this compound in models of neurodegenerative diseases.
Anticancer Potential
The investigation into the anticancer properties of this compound is still in its early stages. Initial screenings of related natural compounds have shown cytotoxic effects against various cancer cell lines. The potential of this compound as an anticancer agent warrants further investigation, including determining its IC50 values against a panel of cancer cell lines and elucidating its mechanism of action.
Experimental Workflows
General Workflow for In Vitro Bioactivity Screening
This workflow outlines the general steps for assessing the therapeutic potential of a compound like this compound in vitro.
Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. The therapeutic potential of this compound is still under investigation, and further research is required to establish its safety and efficacy in humans.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Cimiracemoside C
For researchers and drug development professionals, adherence to strict safety protocols is paramount, not only during experimentation but also in the crucial final step of waste disposal. This guide provides a comprehensive operational plan for the proper disposal of Cimiracemoside C, a naturally occurring glycoside. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the disposal of similar chemical compounds and general laboratory waste management principles.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is critical to consult your institution's Environmental Health and Safety (EHS) guidelines and local regulations. All personnel involved in handling and disposing of chemical waste must be adequately trained in hazardous waste management.
Personal Protective Equipment (PPE): Ensure the following PPE is worn at all times when handling this compound waste:
-
Safety Goggles: To protect against splashes.
-
Chemical-Resistant Gloves: Nitrile or other suitable gloves should be used.
-
Laboratory Coat: To protect skin and clothing.
Quantitative Data Summary
For proper labeling and documentation of waste, the following key chemical identifiers for this compound are provided.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₃₅H₅₆O₉[1] |
| Molecular Weight | 620.8 g/mol [1] |
| Appearance | Solid (form may vary) |
| Storage | Long-term at -80°C, short-term at -20°C (protect from light)[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and removal.
Step 1: Waste Segregation
Proper segregation is crucial to prevent unintended chemical reactions and ensure compliant disposal.
-
Solid Waste:
-
Unused or expired this compound powder should be collected in a designated, clearly labeled, and sealed container suitable for chemical waste.
-
Do not mix with other chemical waste unless explicitly permitted by your institution's EHS office.
-
-
Liquid Waste:
-
Solutions containing this compound must not be poured down the drain.[3]
-
Collect all liquid waste in a dedicated, leak-proof, and clearly labeled container. The container material should be compatible with the solvent used in the solution.
-
-
Contaminated Materials:
-
Items such as gloves, weighing papers, pipette tips, and other materials contaminated with this compound are to be treated as chemical waste.[3]
-
These materials should be collected in a designated, sealed plastic bag or container.
-
Step 2: Container Management
The integrity and labeling of waste containers are critical for safety and compliance.
-
Container Selection: Use only containers that are in good condition, made of a material compatible with the waste, and have a secure, tight-fitting lid.[4]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any associated hazards (e.g., flammable if dissolved in a flammable solvent).
Step 3: Storage of Waste
Proper storage of chemical waste on-site is a temporary measure before final disposal.
-
Store sealed and labeled waste containers in a designated, well-ventilated chemical waste storage area.
-
Ensure that incompatible waste types are segregated to prevent accidental reactions.[4]
Step 4: Final Disposal
The final disposal of chemical waste must be handled by professionals.
-
Arrange for the collection of the chemical waste with your institution's EHS department or a licensed hazardous waste disposal company.[3]
-
Ensure all local, state, and federal regulations for chemical waste disposal are followed.
Experimental Workflow and Signaling Pathway
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
This compound Signaling Pathway
This compound is known to be an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2] The diagram below illustrates this signaling pathway.
Caption: this compound activates the AMPK signaling pathway.
References
Personal protective equipment for handling Cimiracemoside C
Essential Safety and Handling Guide for Cimiracemoside C
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. Adherence to these procedural steps is essential for minimizing risk and ensuring a safe laboratory environment. This compound is a triterpenoid glycoside isolated from plants of the Actaea species, such as Black Cohosh (Actaea racemosa). While specific toxicity data for this compound is limited, the parent plant extract has been associated with potential hepatotoxicity and genotoxicity. Therefore, a cautious approach to handling is warranted.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent skin contact, inhalation, and eye exposure.
| Body Part | Required PPE | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to prevent skin contact. Double gloving is advised when handling concentrated solutions. |
| Eyes/Face | Safety goggles and face shield | Provides protection against splashes and airborne particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Body | Laboratory coat | A fully buttoned lab coat made of a fluid-resistant material should be worn to protect against spills. |
| Respiratory | N95 respirator or higher | Recommended when handling the powdered form of the compound to minimize inhalation of airborne particles. Work should be conducted in a certified chemical fume hood. |
| Feet | Closed-toe shoes | Shoes that fully cover the feet are required to protect against spills and falling objects. |
Operational Plan for Safe Handling
Follow these step-by-step procedures for the safe handling of this compound throughout the experimental workflow.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Log the compound into the chemical inventory.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is typically -20°C for long-term stability.
-
The storage container should be clearly labeled with the compound name, date received, and any known hazards.
2. Preparation and Weighing:
-
All handling of powdered this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) dedicated to this compound to avoid cross-contamination.
-
Tare the balance with the weighing container before adding the compound.
-
Carefully transfer the desired amount of this compound to the weighing container, minimizing the creation of dust.
3. Dissolving the Compound:
-
Add the solvent to the weighed this compound powder slowly to avoid splashing.
-
If sonication is required for dissolution, ensure the vial is securely capped.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
4. Experimental Use:
-
Conduct all experiments involving this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that all personnel in the laboratory are aware of the handling procedures and potential hazards.
-
Avoid direct contact with solutions containing this compound.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For small spills of powder, gently cover with absorbent paper and then wet with a suitable solvent (e.g., ethanol) to prevent dust from becoming airborne. For liquid spills, absorb with an inert material (e.g., vermiculite, sand). Place all contaminated materials in a sealed container for hazardous waste disposal.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used gloves, weighing paper, and absorbent materials from spills, must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.
-
Follow all institutional and local regulations for the disposal of chemical waste.
Experimental Workflow
The following diagram illustrates a standard workflow for handling a powdered chemical compound like this compound in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
